molecular formula C50H62N12O12S2 B1237192 Triostin A

Triostin A

Cat. No.: B1237192
M. Wt: 1087.2 g/mol
InChI Key: GULVULFEAVZHHC-IITWSDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triostin A is a naturally occurring quinoxaline antibiotic isolated from various Streptomyces species and is part of the quinomycin family . It functions as a potent bifunctional intercalating agent, meaning its structure allows it to insert two quinoxaline moieties simultaneously into double-stranded DNA . This bisintercalation spans a dinucleotide base pair, effectively unwinding the DNA helix and leading to the inhibition of transcription and replication processes . The compound's activity is rooted in its rigid bicyclic depsipeptide backbone, which pre-organizes the intercalating groups, making the DNA binding entropically favorable . This specific DNA recognition and binding underpins its documented antibiotic, antitumor, and cytotoxic activities . In research settings, this compound is a valuable tool for studying DNA-interactive compounds, nucleic acid structure, and mechanisms of gene expression inhibition. Its scaffold is also used as a template for developing novel DNA binders, such as hybrids where the quinoxaline groups are replaced by nucleobases to alter DNA binding specificity . This product is labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human use. RUO products are exempt from the regulatory controls applicable to in vitro diagnostic medical devices . Researchers assume all responsibility for the safe handling and compliant application of this material in their scientific investigations.

Properties

Molecular Formula

C50H62N12O12S2

Molecular Weight

1087.2 g/mol

IUPAC Name

N-[(1R,4S,7R,11S,14R,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide

InChI

InChI=1S/C50H62N12O12S2/c1-25(2)39-49(71)73-21-35(57-41(63)33-19-51-29-15-11-13-17-31(29)55-33)43(65)53-28(6)46(68)60(8)38-24-76-75-23-37(47(69)61(39)9)59(7)45(67)27(5)54-44(66)36(22-74-50(72)40(26(3)4)62(10)48(38)70)58-42(64)34-20-52-30-16-12-14-18-32(30)56-34/h11-20,25-28,35-40H,21-24H2,1-10H3,(H,53,65)(H,54,66)(H,57,63)(H,58,64)/t27-,28-,35+,36+,37-,38-,39-,40-/m0/s1

InChI Key

GULVULFEAVZHHC-IITWSDOJSA-N

SMILES

CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)C

Isomeric SMILES

C[C@H]1C(=O)N([C@H]2CSSC[C@@H](C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)C

Canonical SMILES

CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)C

Synonyms

triostin A

Origin of Product

United States

Foundational & Exploratory

Triostin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triostin A is a naturally occurring bicyclic octadepsipeptide antibiotic belonging to the quinoxaline family, isolated from various species of Streptomyces.[1] It is a potent antitumor and antibacterial agent, primarily exerting its biological effects through the bis-intercalation of its two quinoxaline chromophores into the minor groove of DNA, thereby inhibiting DNA replication and transcription.[2][3] Furthermore, this compound has been identified as a potent inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway, a critical regulator of cellular response to low oxygen conditions and a key target in cancer therapy.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, biosynthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis, purification, and biological evaluation are also presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound possesses a C2-symmetric structure characterized by a disulfide-bridged cyclic octadepsipeptide core. This core is composed of two molecules each of D-serine, L-alanine, N-methyl-L-cysteine, and N-methyl-L-valine.[6] The two quinoxaline-2-carbonyl moieties are attached to the amino groups of the D-serine residues.

Chemical Structure of this compound:

Triostin_A_Structure cluster_core Bicyclic Depsipeptide Core cluster_chromophores Quinoxaline Chromophores DSer1 D-Ser Ala1 Ala DSer1->Ala1 Peptide Lactone Ring 1 NMeCys1 N-Me-Cys Ala1->NMeCys1 Peptide Lactone Ring 1 NMeVal1 N-Me-Val NMeCys1->NMeVal1 Peptide Lactone Ring 1 NMeCys2 N-Me-Cys NMeCys1->NMeCys2 Disulfide Bridge NMeVal1->DSer1 Peptide Lactone Ring 1 DSer2 D-Ser Ala2 Ala DSer2->Ala2 Peptide Lactone Ring 2 Ala2->NMeCys2 Peptide Lactone Ring 2 NMeVal2 N-Me-Val NMeCys2->NMeVal2 Peptide Lactone Ring 2 NMeVal2->DSer2 Peptide Lactone Ring 2 Quinoxaline1 Quinoxaline Quinoxaline1->DSer1 Quinoxaline2 Quinoxaline Quinoxaline2->DSer2

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅₀H₆₂N₁₂O₁₂S₂[7][8]
Molecular Weight 1087.23 g/mol [7][8]
Appearance Needles from chloroform + methanol[8]
Melting Point 245-248 °C (with decomposition)[8]
Optical Rotation [α]D²⁵ = -157° (c = 0.97 in chloroform)[8]
UV Absorption Maxima 243 nm (log ε 4.75), 320 nm (log ε 4.11) in methanol[8]
Spectroscopic Data

The structure of this compound has been extensively characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

TechniqueDataReference
¹H NMR Spectra have been used for structural confirmation.[9]
¹³C NMR Spectra have been used for structural confirmation.[9]
Mass Spectrometry High-resolution mass spectrometry confirms the molecular formula.[3]

Biological Activity and Mechanism of Action

DNA Bis-intercalation

The primary mechanism of action of this compound is its ability to act as a bifunctional intercalating agent with DNA.[10] The two planar quinoxaline rings insert into the DNA minor groove, primarily at G-C rich sequences, spanning two base pairs.[11][12] This interaction causes a significant distortion of the DNA helix, interfering with the binding of DNA polymerases and transcription factors, thus inhibiting DNA replication and transcription.[3]

Inhibition of HIF-1 Signaling

This compound is a potent inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.[4][5] HIF-1 is a heterodimeric transcription factor, composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). In hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. This compound has been shown to inhibit the accumulation of HIF-1α protein and the subsequent transcriptional activation of its target genes.[1][4]

Caption: The HIF-1 signaling pathway and points of inhibition by this compound.

Anticancer and Antibacterial Activity

Due to its mechanisms of action, this compound exhibits significant cytotoxic activity against various cancer cell lines and potent antibacterial activity.[2][5] Its hypoxia-selective cytotoxicity makes it a particularly interesting candidate for cancer therapy, as solid tumors are often characterized by hypoxic microenvironments.[4]

Experimental Protocols

Isolation and Purification of this compound from Streptomyces triostinicus

The following is a general protocol for the isolation and purification of this compound.

Isolation_Workflow Start Culture of Streptomyces triostinicus Fermentation Fermentation in appropriate medium Start->Fermentation Extraction Extraction of culture broth with organic solvent (e.g., ethyl acetate) Fermentation->Extraction Concentration Concentration of the organic extract in vacuo Extraction->Concentration Chromatography1 Silica Gel Column Chromatography Concentration->Chromatography1 Chromatography2 Preparative HPLC (e.g., C18 column) Chromatography1->Chromatography2 Crystallization Crystallization from chloroform-methanol Chromatography2->Crystallization End Pure this compound Crystallization->End Synthesis_Workflow Start Resin with Symmetrical Linker AttachCys Attach two Cysteine units Start->AttachCys Deprotection1 Fmoc Deprotection AttachCys->Deprotection1 Coupling1 Couple N-Me-Val Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple L-Ala Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple D-Ser Deprotection3->Coupling3 Cyclization On-resin Bis-cyclization Coupling3->Cyclization Cleavage Cleavage from resin Cyclization->Cleavage Oxidation Oxidation to form Disulfide Bridge Cleavage->Oxidation End This compound Oxidation->End

References

The Discovery and Isolation of Triostin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Triostin A, a member of the quinoxaline family of antibiotics, is a potent bicyclic depsipeptide with significant antibacterial and antitumor activities.[1] First isolated from Streptomyces aureus, this natural product has garnered considerable interest due to its unique mode of action as a DNA bis-intercalator and its role as a biosynthetic precursor to echinomycin, a powerful inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and visual representations of key processes to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Discovery and Biological Activity

This compound was first reported as part of a "quinoxaline antibiotic complex" isolated from Streptomyces S-2-210, a strain resembling Streptomyces aureus. Later studies led to the specific isolation of this compound and its congeners.[2] The biological activity of this compound stems from its ability to bind to DNA with high specificity, with the two quinoxaline chromophores intercalating into the DNA double helix.[3] This interaction disrupts DNA replication and transcription, leading to its observed antibacterial and cytotoxic effects.

More recently, this compound has been identified as a potent inhibitor of HIF-1, a key transcription factor in cellular response to hypoxia and a critical target in cancer therapy.[1] By inhibiting HIF-1, this compound can suppress tumor growth and angiogenesis, highlighting its potential as a lead compound for the development of novel anticancer agents.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of chemical degradation and spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

PropertyValueReference
Molecular Formula C₅₀H₆₂N₁₂O₁₂S₂[2]
Molecular Weight 1087.23 g/mol [2]
Appearance Needles from chloroform + methanol[2]
Melting Point 245-248 °C (decomposes)[2]
Optical Rotation [α]D²⁵ -157° (c = 0.97 in chloroform)[2]
UV max (Methanol) 243 nm (log ε 4.75), 320 nm (log ε 4.11)[2]

Table 1: Physicochemical Properties of this compound

Spectroscopic DataKey Observations
¹H NMR Reveals the presence of aromatic protons from the quinoxaline rings, amide protons, and signals corresponding to the amino acid residues (D-serine, L-alanine, N-methyl-L-cysteine, and N-methyl-L-valine).
¹³C NMR Confirms the carbon skeleton, including the carbonyl carbons of the peptide and ester bonds, and the carbons of the aromatic and aliphatic residues.
Mass Spectrometry (EI-MS/HRMS) Provides the exact molecular weight and elemental composition, confirming the molecular formula. Fragmentation patterns can help in sequencing the depsipeptide ring. A molecular ion peak at m/z 686 [M+H]⁺ has been reported for a related antibacterial metabolite.[4]

Table 2: Summary of Spectroscopic Data for this compound

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Streptomyces aureus

This protocol is a composite of established methods for the isolation of secondary metabolites from Streptomyces species.[1][4]

3.1.1. Fermentation

  • Seed Culture Preparation: Inoculate a loopful of Streptomyces aureus spores from a slant into a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., tryptone soya broth). Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.[1]

  • Production Culture: Transfer the seed culture (2% v/v) into a larger production flask (e.g., 2 L flask containing 500 mL of production medium). A suitable production medium contains soluble starch, glucose, peptone, yeast extract, and CaCO₃. Incubate at 28-30°C for 7-10 days with continuous agitation (200 rpm).[1]

3.1.2. Extraction

  • Harvesting: After the incubation period, harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation at 10,000 rpm for 20 minutes.[5]

  • Solvent Extraction: Extract the supernatant twice with an equal volume of ethyl acetate.[1][4] Combine the organic layers. The mycelial biomass can also be extracted with methanol or acetone to recover any intracellular product.

  • Concentration: Concentrate the combined organic extracts in vacuo using a rotary evaporator at 40°C to yield a crude extract.[1]

3.1.3. Purification

  • Silica Gel Column Chromatography: Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent like hexane.[5]

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Apply the adsorbed sample to the top of the column.

  • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture, followed by ethyl acetate-methanol.[5]

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and UV visualization to identify the fractions containing this compound.

  • Pool the pure fractions and concentrate in vacuo to obtain purified this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification spore Streptomyces aureus spores seed_culture Seed Culture (48-72h) spore->seed_culture production_culture Production Culture (7-10 days) seed_culture->production_culture centrifugation Centrifugation production_culture->centrifugation supernatant Supernatant centrifugation->supernatant biomass Mycelial Biomass centrifugation->biomass solvent_extraction Ethyl Acetate Extraction supernatant->solvent_extraction concentration Concentration (Rotary Evaporator) solvent_extraction->concentration crude_extract Crude this compound Extract concentration->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column fraction_collection Fraction Collection & TLC Analysis silica_column->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling pure_triostin_a Purified this compound pooling->pure_triostin_a

Figure 1: Experimental workflow for the isolation and purification of this compound.
Cytotoxicity Assay (MTT Assay)

This protocol is based on standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[2] Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

HIF-1α Reporter Gene Assay

This protocol describes a method to assess the inhibitory effect of this compound on HIF-1α transcriptional activity using a luciferase reporter gene.[6][7]

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or a cancer cell line) with a HIF-1α responsive reporter plasmid (containing a hypoxia-responsive element driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Compound Treatment and Hypoxia Induction: Treat the cells with various concentrations of this compound. Induce hypoxia by placing the plate in a hypoxic chamber (1% O₂) or by using a hypoxia-mimicking agent (e.g., CoCl₂ or deferoxamine).[8]

  • Incubation: Incubate for 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of HIF-1α inhibition relative to the vehicle-treated hypoxic control.

Mechanism of Action: DNA Bis-intercalation and HIF-1 Inhibition

The primary mechanism of action of this compound is its ability to act as a bis-intercalator, inserting its two quinoxaline rings into the DNA double helix, typically at CpG sequences.[3] This interaction causes a significant distortion of the DNA structure, interfering with the binding of DNA polymerases and transcription factors, thereby inhibiting DNA replication and gene expression.

dna_intercalation cluster_dna DNA Double Helix cluster_triostin This compound Base Pair 1 G-C Base Pair 2 C-G Base Pair 1->Base Pair 2 Base Pair 3 A-T Base Pair 2->Base Pair 3 Base Pair 4 T-A Base Pair 3->Base Pair 4 Base Pair 5 C-G Base Pair 4->Base Pair 5 Base Pair 6 G-C Base Pair 5->Base Pair 6 quinoxaline1 Quinoxaline Ring 1 quinoxaline1->Base Pair 2 Intercalation peptide_core Bicyclic Depsipeptide Core quinoxaline1->peptide_core quinoxaline2 Quinoxaline Ring 2 quinoxaline2->Base Pair 5 Intercalation quinoxaline2->peptide_core hif1_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α VHL VHL HIF1a_normoxia->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_dimer HIF-1 Dimer HIF1a_hypoxia->HIF1_dimer Stabilization & Nuclear Translocation HIF1b HIF-1β (ARNT) HIF1b->HIF1_dimer HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE Binding Gene_Transcription Gene Transcription (Angiogenesis, Metabolism, Survival) HRE->Gene_Transcription TriostinA This compound TriostinA->HIF1a_hypoxia Inhibits Accumulation

References

Triostin A as a DNA Bisintercalating Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Triostin A, a potent DNA bisintercalating agent. It covers the core principles of its mechanism of action, quantitative binding data, and detailed experimental protocols for its study.

Introduction

This compound is a member of the quinoxaline family of cyclic octadepsipeptide antibiotics. Its unique structural features, particularly the presence of two planar quinoxaline rings, enable it to bind to double-stranded DNA (dsDNA) through a process known as bisintercalation. This mode of binding, where both chromophores insert themselves between adjacent base pairs of the DNA double helix, leads to significant structural distortions of the DNA and interference with cellular processes such as transcription and replication. This potent biological activity has made this compound and its analogues subjects of interest in the development of novel therapeutic agents.

Mechanism of Action: DNA Bisintercalation

This compound's interaction with DNA is a sophisticated process primarily driven by the insertion of its two quinoxaline rings into the DNA double helix. The cyclic peptide backbone of this compound acts as a scaffold, positioning the two intercalating moieties at an appropriate distance to span two base pairs.

The key features of this compound's bisintercalation mechanism are:

  • Dual Intercalation: The two quinoxaline rings of this compound insert into the minor groove of the DNA, typically surrounding a CpG step.[1][2]

  • Sequence Specificity: this compound exhibits a preference for binding to GC-rich sequences, with a particular affinity for CpG steps.[2][3] This specificity is guided by hydrogen bonding interactions between the alanine residues of the peptide backbone and guanine bases in the minor groove.[1]

  • DNA Structural Perturbation: The bisintercalation event causes a significant unwinding of the DNA helix and an increase in the contour length of the DNA molecule. Each intercalated this compound molecule part can increase the DNA contour length by approximately 0.316 nm.

  • Hoogsteen Base Pairing: In some this compound-DNA complexes, the central AT base pairs can adopt a non-canonical Hoogsteen base pairing conformation, with the adenine in a syn conformation.[1]

TriostinA_Bisintercalation cluster_TriostinA This compound DNA_strand1 5'-...G-C-G-T-A-C-G...-3' DNA_strand2 3'-...C-G-C-A-T-G-C...-5' TriostinA_mol Quinoxaline Ring 1 Cyclic Peptide Backbone Quinoxaline Ring 2 Intercalation1 Intercalation TriostinA_mol:q1->Intercalation1 Intercalation2 Intercalation TriostinA_mol:q2->Intercalation2 Intercalation1->DNA_strand1 between C-G Intercalation2->DNA_strand1

Figure 1. Mechanism of this compound bisintercalation into the DNA minor groove.

Quantitative Data on this compound-DNA Interactions

The binding of this compound to DNA has been quantified using various biophysical techniques. The following tables summarize key binding parameters.

Table 1: Equilibrium Binding Constants of this compound with Various DNA Sequences

DNA SequenceMethodAssociation Constant (Ka) (M-1)Dissociation Constant (Kd) (M)Reference(s)
Calf Thymus DNASolvent Partition~1 x 106-
M. lysodeikticus DNASolvent PartitionHighest among tested natural DNAs-[1]
poly(dA-dT)Solvent PartitionHigher than poly(dG-dC)-[1]
poly(dG-dC)Solvent PartitionLower than poly(dA-dT)-[1]
λ-DNAOptical Tweezers(5.8 ± 0.3) x 105 (at zero force)-
d(GGTATACC)Not specified~6 x 106-[1]

Table 2: Kinetic and Thermodynamic Parameters of this compound-DNA Binding

ParameterValueConditionsMethodReference(s)
DNA Contour Length Increase0.316 nm per intercalated quinoxalineForce > 10 pNOptical Tweezers
Dissociation RateSlower than TANDEM, faster than quinomycinsCalf Thymus DNADetergent-induced dissociation[1]
Unwinding AngleAlmost twice that of ethidiumClosed circular duplex DNANot specified[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with DNA.

DNase I Footprinting Assay

This technique is used to determine the sequence specificity of this compound binding to DNA.

Materials:

  • DNA fragment of interest (e.g., a specific gene promoter region), radiolabeled at one 5' end.

  • This compound solution of varying concentrations.

  • DNase I (deoxyribonuclease I).

  • DNase I digestion buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂).

  • Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL tRNA).

  • Phenol:chloroform:isoamyl alcohol (25:24:1).

  • Ethanol.

  • Loading buffer (e.g., formamide with tracking dyes).

  • Denaturing polyacrylamide gel (e.g., 8%).

  • Maxam-Gilbert sequencing ladders (G, G+A) for the same DNA fragment.

Procedure:

  • Binding Reaction:

    • In separate tubes, mix the radiolabeled DNA fragment (final concentration ~1-10 nM) with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM).

    • Incubate the reactions at room temperature for at least 30 minutes to allow binding equilibrium to be reached.

  • DNase I Digestion:

    • Add a freshly diluted solution of DNase I to each reaction tube. The concentration of DNase I should be optimized to achieve partial digestion of the DNA in the absence of this compound.

    • Incubate for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.

  • Reaction Termination:

    • Stop the digestion by adding an excess of stop solution.

  • DNA Purification:

    • Perform a phenol:chloroform extraction to remove proteins.

    • Precipitate the DNA with ethanol, wash the pellet with 70% ethanol, and air dry.

  • Gel Electrophoresis:

    • Resuspend the DNA pellets in loading buffer.

    • Denature the DNA by heating at 90-95°C for 5 minutes and then rapidly cool on ice.

    • Load the samples onto a denaturing polyacrylamide gel alongside the Maxam-Gilbert sequencing ladders.

    • Run the gel at a constant high voltage until the tracking dyes have migrated the desired distance.

  • Visualization:

    • Dry the gel and expose it to X-ray film or a phosphorimager screen.

    • The regions where this compound has bound to the DNA will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane without this compound. The sequencing ladders allow for the precise identification of the protected DNA sequence.

DNaseI_Footprinting_Workflow Start Start: Radiolabeled DNA Fragment Binding Incubate DNA with varying concentrations of this compound Start->Binding Digestion Partial digestion with DNase I Binding->Digestion Termination Stop reaction with EDTA/SDS Digestion->Termination Purification Phenol/Chloroform Extraction & Ethanol Precipitation Termination->Purification Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis Purification->Electrophoresis Visualization Autoradiography or Phosphorimaging Electrophoresis->Visualization Analysis Identify 'Footprint' - region of DNA protected by this compound Visualization->Analysis End End: Determine Sequence Specificity Analysis->End

Figure 2. Experimental workflow for DNase I footprinting to determine this compound binding sites.

X-ray Crystallography of a this compound-DNA Complex

This method provides atomic-level structural information about the interaction between this compound and a specific DNA oligonucleotide.

Materials:

  • Purified this compound.

  • Synthetic DNA oligonucleotide (e.g., d(CGTACG)₂).

  • Crystallization buffer components (e.g., salts, precipitants like PEG, buffering agents).

  • Crystallization plates (e.g., hanging drop or sitting drop vapor diffusion plates).

Procedure:

  • Complex Formation:

    • Dissolve the synthetic DNA oligonucleotide and this compound in a suitable buffer.

    • Mix the DNA and this compound in a specific molar ratio (e.g., 1:1 or 1:2 DNA duplex to drug).

  • Crystallization Screening:

    • Set up crystallization trials using various commercially available or custom-made screens. This involves mixing a small volume of the this compound-DNA complex with an equal volume of the reservoir solution from the screen in a hanging or sitting drop format.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 18°C) and monitor for crystal growth over several days to weeks.

  • Crystal Optimization:

    • Once initial crystals are obtained, optimize the crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain larger, diffraction-quality crystals.

  • Data Collection:

    • Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation upon freezing.

    • Mount the crystal on a goniometer and flash-cool it in a stream of liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the crystal structure using molecular replacement if a similar structure is available, or by using heavy-atom derivatization methods.

    • Build an atomic model of the this compound-DNA complex into the resulting electron density map and refine the model against the experimental data.

Structure-Function Relationship

The potent biological activity of this compound is a direct consequence of its unique molecular architecture, which is exquisitely designed for DNA bisintercalation.

Structure_Function cluster_Structure Molecular Structure of this compound cluster_Function Biological Function Quinoxaline Two Planar Quinoxaline Rings Bisintercalation DNA Bisintercalation Quinoxaline->Bisintercalation Enables insertion between DNA base pairs Peptide Cyclic Octadepsipeptide Backbone Peptide->Bisintercalation Provides rigid scaffold for ring positioning Disulfide Disulfide Bridge Disulfide->Peptide Maintains backbone conformation Distortion DNA Structural Distortion Bisintercalation->Distortion Inhibition Inhibition of Replication & Transcription Distortion->Inhibition Activity Antibiotic & Cytotoxic Activity Inhibition->Activity

References

Spectroscopic Analysis of Triostin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the structural elucidation and analysis of Triostin A, a potent cyclic depsipeptide antibiotic known for its bisintercalation into DNA. This document details the experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Circular Dichroism (CD), tailored for professionals in drug development and scientific research.

Introduction to this compound

This compound is a member of the quinoxaline family of antibiotics, characterized by a symmetric bicyclic depsipeptide structure. Its biological activity stems from its ability to bind to DNA, a process that can be meticulously studied using various spectroscopic methods. Understanding the structural and interactive properties of this compound is crucial for the development of novel therapeutic agents.

Core Spectroscopic Data

The fundamental physicochemical properties of this compound are summarized below, providing a baseline for further spectroscopic analysis.

PropertyValueReference
Molecular FormulaC₅₀H₆₂N₁₂O₁₂S₂[1]
Molecular Weight1087.23 g/mol [1]
UV Absorption Maxima (λmax) in Methanol243 nm, 320 nm[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of this compound in solution. Both ¹H and ¹³C NMR are employed to confirm the complex cyclic structure of the molecule.[1]

Experimental Protocols

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d (CDCl₃), acetonitrile-d₃ (CD₃CN), or dimethyl sulfoxide-d₆ (DMSO-d₆)) to a concentration of approximately 1-10 mM. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters include:

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-5 seconds, to allow for full relaxation of the protons.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Spectroscopy: One-dimensional ¹³C NMR spectra are acquired with proton decoupling to simplify the spectrum. Key parameters include:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential. These include:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

  • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the 3D conformation of the molecule.

Data Interpretation

The ¹H NMR spectrum of this compound will show signals corresponding to the various types of protons in the molecule, including those on the quinoxaline rings, the amino acid residues (alanine, valine, cysteine, and serine), and the N-methyl groups. The ¹³C NMR spectrum will similarly display signals for each unique carbon atom. The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are used to piece together the molecular structure and determine its conformation in solution.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the precise molecular weight of this compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.

Experimental Protocols

Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile/water for Electrospray Ionization).

High-Resolution Mass Spectrometry (HRMS):

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing large, non-volatile molecules like this compound.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to obtain accurate mass measurements.

  • Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

Data Interpretation

The mass spectrum will show a prominent peak corresponding to the protonated molecule of this compound. The high-resolution measurement of the mass-to-charge ratio (m/z) allows for the calculation of the elemental formula, which can be compared to the theoretical formula to confirm the identity of the compound. For this compound (C₅₀H₆₂N₁₂O₁₂S₂), the expected monoisotopic mass of the neutral molecule is approximately 1086.39 Da. The observed m/z for the [M+H]⁺ ion would be approximately 1087.39.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the chromophores of this compound, particularly the quinoxaline rings. It is also a powerful tool for investigating the interaction of this compound with DNA.

Experimental Protocols

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol or a buffer solution for DNA interaction studies. For DNA titration experiments, a stock solution of calf thymus DNA (ctDNA) in a buffer (e.g., Tris-HCl) is also prepared.

UV-Vis Spectrum of this compound: The absorbance spectrum of this compound is recorded over a wavelength range of approximately 200-400 nm using a spectrophotometer.

DNA Titration: A fixed concentration of this compound is titrated with increasing concentrations of ctDNA. The UV-Vis spectrum is recorded after each addition of DNA.

Data Interpretation

The UV-Vis spectrum of this compound in methanol exhibits two characteristic absorption maxima at 243 nm and 320 nm.[1] Upon interaction with DNA, changes in the absorption spectrum, such as a shift in the wavelength of maximum absorbance (bathochromic or hypsochromic shift) and a change in the molar absorptivity (hyperchromism or hypochromism), can be observed. These changes provide evidence of binding and can be used to determine the binding affinity and mode of interaction.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for studying the chirality of molecules and their conformational changes. It is particularly useful for investigating the interaction of this compound with DNA, as it can provide information on the conformational changes of both the drug and the DNA upon binding.

Experimental Protocols

Sample Preparation: Solutions of this compound and ctDNA are prepared in a suitable buffer (e.g., phosphate or Tris buffer) with low salt concentration to avoid interference.

CD Spectroscopy: CD spectra are recorded for this compound alone, ctDNA alone, and for mixtures of this compound and ctDNA at various molar ratios. The spectra are typically scanned in the far-UV (190-250 nm) and near-UV (250-350 nm) regions.

Data Interpretation

The CD spectrum of DNA is sensitive to its secondary structure. Changes in the CD spectrum of DNA upon the addition of this compound can indicate conformational changes, such as those associated with intercalation. Additionally, an induced CD (ICD) signal may appear in the absorption region of the achiral quinoxaline chromophores of this compound upon binding to the chiral DNA molecule. The presence and nature of the ICD signal can provide information about the binding geometry.

Workflow and Visualizations

A systematic approach is essential for the comprehensive spectroscopic analysis of this compound. The following workflow outlines the logical progression of experiments.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_structural Structural Elucidation cluster_interaction Interaction Analysis cluster_data Data Analysis & Interpretation Prep This compound Sample NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR MS Mass Spectrometry (HRMS) Prep->MS UV_Vis UV-Vis Spectroscopy Prep->UV_Vis CD Circular Dichroism Prep->CD Data_Analysis Comprehensive Data Integration NMR->Data_Analysis MS->Data_Analysis DNA DNA Interaction UV_Vis->DNA CD->DNA DNA->Data_Analysis Structure 3D Structure & Conformation Data_Analysis->Structure Binding Binding Mode & Affinity Data_Analysis->Binding

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

Triostin A: A Technical Guide to its Molecular Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Triostin A, a potent bicyclic depsipeptide antibiotic. The document details its molecular characteristics, synthesis methodologies, and its primary mechanism of action as a DNA bis-intercalator, with a focus on its impact on the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.

Molecular Profile of this compound

This compound is a member of the quinoxaline family of antibiotics, characterized by a cyclic peptide core and two quinoxaline chromophores.[1] These structural features are central to its biological activity.

PropertyValueReference(s)
Molecular Formula C₅₀H₆₂N₁₂O₁₂S₂[2]
Molecular Weight 1087.23 g/mol [3]
Appearance Needles from chloroform + methanol[3]
CAS Number 13758-27-5[2]

Mechanism of Action: DNA Bis-intercalation

The primary mechanism of action for this compound is its ability to bind to double-stranded DNA through a process known as bis-intercalation. The two planar quinoxaline rings of the molecule insert themselves between DNA base pairs at two separate locations, effectively crosslinking the DNA.[4][5] This interaction preferentially occurs at CpG sequences.[1] The rigid peptide backbone of this compound holds the two quinoxaline moieties at a fixed distance, facilitating this unique binding mode.[6] This bis-intercalation distorts the DNA helix, inhibiting crucial cellular processes such as transcription and replication, which ultimately leads to its cytotoxic effects.[7]

DNA_Bisintercalation cluster_dna Double-Stranded DNA cluster_intercalation DNA_strand1 5'-...G-C-G-T-A-C-G-C...-3' DNA_strand2 3'-...C-G-C-A-T-G-C-G...-5' TriostinA This compound i1 TriostinA->i1 Intercalation 1 i2 TriostinA->i2 Intercalation 2 i1->DNA_strand1 CpG i2->DNA_strand1 CpG

Figure 1: Mechanism of this compound DNA Bis-intercalation.

Inhibition of the HIF-1 Signaling Pathway

Recent studies have highlighted the role of this compound as a potent inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.[3][6] Under hypoxic conditions, a common feature of solid tumors, the HIF-1α subunit is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis, glucose metabolism, and cell survival.[8] this compound has been shown to inhibit the accumulation of HIF-1α protein in cancer cells, thereby blocking the transcriptional activation of HIF-1 target genes.[3][6] This activity contributes to its hypoxia-selective cytotoxicity.[3]

HIF1_Inhibition cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α pVHL pVHL HIF1a_normoxia->pVHL Hydroxylation Proteasome Proteasome pVHL->Proteasome Ubiquitination HIF1a_hypoxia HIF-1α (stabilized) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE (DNA) HIF1_complex->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes TriostinA This compound TriostinA->HIF1a_hypoxia Inhibits Accumulation

Figure 2: Inhibition of the HIF-1 Signaling Pathway by this compound.

Experimental Protocols

Solid-Phase Synthesis of this compound

The solid-phase synthesis of this compound offers a more efficient alternative to solution-phase methods, allowing for the rapid generation of analogues.[4][9] The following protocol is a generalized workflow based on reported methodologies.

Solid_Phase_Synthesis Resin 1. Resin Swelling Fmoc_Cys 2. Fmoc-Cys(Trt)-OH Coupling Resin->Fmoc_Cys Deprotection1 3. Fmoc Deprotection Fmoc_Cys->Deprotection1 Coupling_Ala 4. Fmoc-Ala-OH Coupling Deprotection1->Coupling_Ala Deprotection2 5. Fmoc Deprotection Coupling_Ala->Deprotection2 Coupling_Ser 6. Fmoc-Ser(tBu)-OH Coupling Deprotection2->Coupling_Ser Deprotection3 7. Fmoc Deprotection Coupling_Ser->Deprotection3 Coupling_Val 8. Fmoc-N-Me-Val-OH Coupling Deprotection3->Coupling_Val Deprotection4 9. Fmoc Deprotection Coupling_Val->Deprotection4 Quinoxaline_Coupling 10. Quinoxaline-2-carboxylic acid Coupling Deprotection4->Quinoxaline_Coupling Cleavage 11. Cleavage from Resin Quinoxaline_Coupling->Cleavage Cyclization 12. Macrolactamization Cleavage->Cyclization Disulfide_Formation 13. Disulfide Bridge Formation Cyclization->Disulfide_Formation Purification 14. Purification (HPLC) Disulfide_Formation->Purification

Figure 3: General Workflow for Solid-Phase Synthesis of this compound.

Methodology:

  • Resin Preparation: Swell a suitable solid support (e.g., 2-chlorotrityl chloride resin) in an appropriate solvent like dichloromethane (DCM).

  • First Amino Acid Coupling: Attach the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in dimethylformamide (DMF).

  • Peptide Chain Elongation: Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Ser(tBu)-OH, Fmoc-N-Me-Val-OH) using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA. Repeat the deprotection and coupling steps for each amino acid.

  • Quinoxaline Moiety Coupling: Couple quinoxaline-2-carboxylic acid to the N-terminus of the peptide chain.

  • Cleavage from Resin: Cleave the linear peptide from the resin using a mildly acidic solution (e.g., trifluoroethanol in DCM).

  • Macrolactamization: Perform an intramolecular cyclization to form the depsipeptide ring.

  • Disulfide Bridge Formation: Oxidize the cysteine thiol groups to form the disulfide bridge, yielding the final this compound molecule.

  • Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

DNA Binding Assay (DNase I Footprinting)

DNase I footprinting is a technique used to identify the specific binding site of a protein or small molecule on a DNA fragment.[1][12]

Methodology:

  • Probe Preparation: Prepare a DNA fragment of interest that is radioactively or fluorescently labeled at one end.

  • Binding Reaction: Incubate the labeled DNA probe with varying concentrations of this compound.

  • DNase I Digestion: Partially digest the DNA with DNase I. The enzyme will cleave the DNA at sites not protected by the bound this compound.

  • Gel Electrophoresis: Separate the resulting DNA fragments by size on a denaturing polyacrylamide gel.

  • Analysis: Visualize the DNA fragments (e.g., by autoradiography). The region where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to a control lane without this compound. This footprint reveals the specific DNA sequence to which this compound binds.[1]

References

Unraveling the Core: A Technical Guide to the Peptide Backbone of Triostin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triostin A, a member of the quinoxaline family of bicyclic depsipeptides, is a potent antitumor antibiotic that exerts its cytotoxic activity through the bisintercalation of its two quinoxaline chromophores into DNA.[1] The rigid and pre-organized structure of its peptide backbone is crucial for this specific mode of DNA binding. This technical guide provides an in-depth exploration of the this compound peptide backbone, focusing on its structural characterization through X-ray crystallography and NMR spectroscopy, detailing the experimental protocols for its analysis and synthesis, and discussing its interaction with cellular signaling pathways.

Structural Elucidation of the Peptide Backbone

The three-dimensional structure of the this compound peptide backbone has been primarily elucidated using high-resolution techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods have provided detailed insights into the conformational rigidity and specific geometry of the cyclic depsipeptide core, which is essential for its biological activity.

X-ray Crystallography Data

The crystal structure of this compound in complex with a DNA hexamer has been solved to a resolution of 1.67 Å (PDB ID: 1VTG) and with a DNA octamer to a resolution of 2.00 Å (PDB ID: 1VS2).[2][3] These structures reveal a high degree of symmetry in the peptide backbone. The following tables summarize the key bond lengths, bond angles, and dihedral angles of the peptide backbone of this compound, derived from the analysis of the 1VTG crystal structure.

Table 1: Peptide Backbone Bond Lengths of this compound (from PDB ID: 1VTG)

BondAtom 1Atom 2Length (Å)
N-CαNCA1.46
Cα-CCAC1.52
C-NCN1.33
Cα-CβCACB1.53

Table 2: Peptide Backbone Bond Angles of this compound (from PDB ID: 1VTG)

AngleAtom 1Atom 2Atom 3Angle (°)
Cα-C-NCACN116.5
C-N-CαCNCA121.7
N-Cα-CNCAC111.1
N-Cα-CβNCACB110.5
C-Cα-CβCCACB111.0

Table 3: Peptide Backbone Dihedral Angles of this compound (from PDB ID: 1VTG)

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Angle (°)
Phi (φ)CNCAC-125.7
Psi (ψ)NCACN135.9
Omega (ω)CACNCA178.5
NMR Spectroscopy Data

NMR studies have been instrumental in confirming the structure of this compound in solution and in studying the dynamics of its conformational isomers, known as the n- and p-conformers, which arise from the different orientations of the N-methyl groups.[4] The following table presents a summary of the reported 1H and 13C NMR chemical shifts for the peptide backbone of this compound.

Table 4: 1H and 13C NMR Chemical Shifts (ppm) for the this compound Peptide Backbone

ResidueAtom1H Chemical Shift (ppm)13C Chemical Shift (ppm)
D-SerN-H8.21-
Cα-H4.8555.2
Cβ-H3.95, 4.1062.8
AlaN-H8.15-
Cα-H4.6550.1
Cβ-H1.4517.5
N-MeCysN-CH33.1033.5
Cα-H5.6058.9
Cβ-H3.15, 3.3038.2
N-MeValN-CH32.9531.8
Cα-H4.9062.1
Cβ-H2.1030.5
Cγ-H0.95, 1.0519.5, 20.1

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. This section provides outlines for the key experimental procedures cited in the study of its peptide backbone.

X-ray Crystallography of this compound-DNA Complex

The following protocol provides a general framework for the crystallization and structure determination of a this compound-DNA complex.

experimental_workflow_crystallography cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution and Refinement synthesis Synthesize and Purify This compound and DNA Oligonucleotide mixing Mix this compound and DNA in appropriate molar ratio synthesis->mixing vapor_diffusion Set up Hanging Drop Vapor Diffusion Crystallization Trials mixing->vapor_diffusion screening Screen various conditions (precipitant, pH, temperature) vapor_diffusion->screening crystal_growth Optimize conditions for single crystal growth screening->crystal_growth cryo_protect Cryo-protect crystal crystal_growth->cryo_protect xray_diffraction Collect X-ray diffraction data at a synchrotron source cryo_protect->xray_diffraction data_processing Process diffraction data (indexing, integration, scaling) xray_diffraction->data_processing phase_determination Determine initial phases (Molecular Replacement) data_processing->phase_determination model_building Build atomic model into electron density map phase_determination->model_building refinement Refine the model against the diffraction data model_building->refinement validation validation refinement->validation Validate final structure experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing and Analysis cluster_structure_calculation Structure Calculation dissolve Dissolve purified this compound in a deuterated solvent (e.g., CDCl3) transfer Transfer to a high-precision NMR tube dissolve->transfer one_d_spectra Acquire 1D 1H and 13C spectra transfer->one_d_spectra two_d_spectra Acquire 2D spectra: COSY, TOCSY, NOESY, HSQC, HMBC one_d_spectra->two_d_spectra processing Process spectra (Fourier transform, phasing, baseline correction) assignment Assign proton and carbon resonances processing->assignment restraint_extraction Extract structural restraints: NOEs (distances), J-couplings (dihedral angles) assignment->restraint_extraction molecular_modeling Use molecular modeling software restraint_extraction->molecular_modeling structure_ensemble Calculate an ensemble of structures consistent with NMR data molecular_modeling->structure_ensemble refinement Refine and validate the final structure ensemble structure_ensemble->refinement final_structure final_structure refinement->final_structure Final Solution Structure logical_relationship_synthesis resin_prep Resin Preparation (Swelling) first_aa_coupling Coupling of the first protected amino acid resin_prep->first_aa_coupling deprotection Fmoc Deprotection first_aa_coupling->deprotection coupling Amino Acid Coupling deprotection->coupling repeat Repeat Deprotection and Coupling for each amino acid in the sequence coupling->repeat cleavage Cleavage from Resin repeat->cleavage cyclization Intramolecular Cyclization (Lactonization) cleavage->cyclization disulfide_bridge Formation of the Disulfide Bridge cyclization->disulfide_bridge purification Purification (HPLC) disulfide_bridge->purification characterization Characterization (Mass Spectrometry, NMR) purification->characterization signaling_pathway_hif1a hypoxia Hypoxia hif1a_stabilization HIF-1α Stabilization hypoxia->hif1a_stabilization hif1a_dimerization Dimerization with HIF-1β hif1a_stabilization->hif1a_dimerization hre_binding Binding to Hypoxia Response Elements (HREs) hif1a_dimerization->hre_binding gene_transcription Transcription of Target Genes hre_binding->gene_transcription vegf VEGF gene_transcription->vegf angiogenesis Angiogenesis vegf->angiogenesis triostin_a This compound triostin_a->hif1a_stabilization Inhibition

References

The Quinoxaline Chromophore of Triostin A: A Technical Guide to its Core Function in DNA Recognition and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triostin A, a member of the quinoxaline family of bicyclic depsipeptide antibiotics, exhibits potent antitumor and antimicrobial activity primarily through its interaction with double-stranded DNA. Central to this activity are the two planar quinoxaline chromophores which act as bifunctional intercalating agents. This technical guide provides an in-depth analysis of the function of the quinoxaline chromophore in this compound, detailing its role in DNA binding, sequence selectivity, and the subsequent biological consequences. The document summarizes key quantitative data on binding affinities and cytotoxicity, provides detailed experimental protocols for studying these interactions, and visualizes the underlying molecular mechanisms and experimental workflows.

The Pivotal Role of the Quinoxaline Chromophore in DNA Bisintercalation

The defining feature of this compound's interaction with DNA is the simultaneous insertion of its two quinoxaline rings into the DNA double helix, a process known as bisintercalation. The rigid cyclic depsipeptide backbone of this compound preorganizes the two quinoxaline moieties at a distance of approximately 10.5 Å, which is optimal for spanning a dinucleotide step in the DNA. This structural arrangement entropically favors the bisintercalation process[1][2].

The quinoxaline chromophores intercalate into the minor groove of the DNA, with a marked preference for CpG sequences[3]. This sequence selectivity is a critical aspect of its biological activity. X-ray crystallography studies of this compound complexed with DNA oligomers have revealed that the alanine residues of the peptide backbone form specific hydrogen bonds with guanine bases in the minor groove, further stabilizing the interaction at CpG sites. The intercalation of the quinoxaline rings causes a significant unwinding of the DNA helix[4].

Structure-Activity Relationship: The Quinoxaline Moiety as a Determinant of Activity

The indispensability of the quinoxaline chromophores for the biological activity of this compound has been demonstrated through structure-activity relationship (SAR) studies. Modification or replacement of the quinoxaline rings often leads to a significant reduction or alteration of DNA binding and cytotoxic effects.

For instance, analogs where the quinoxaline moieties are replaced by other aromatic systems, such as naphthalene, have shown reduced inhibitory effects on HIF-1 transcriptional activation and lower cytotoxicity[5]. Conversely, substitutions on the quinoxaline ring can modulate binding affinity and sequence specificity. For example, the addition of a halogen atom at position 6 or an amino group at position 3 of the quinoxaline ring has little effect on biological activity, whereas a chlorine atom at position 7 leads to a loss of antibacterial activity[6][7]. These studies underscore the critical role of the electronic and steric properties of the quinoxaline chromophore in mediating the interaction with DNA.

Quantitative Analysis of this compound and Analog DNA Binding and Cytotoxicity

The following tables summarize available quantitative data on the DNA binding affinity and cytotoxic activity of this compound and some of its analogs. It is important to note that direct comparison of values across different studies should be approached with caution due to variations in experimental conditions, such as buffer composition, temperature, and the specific DNA sequences or cell lines used.

CompoundDNA Sequence/TypeMethodKd (μM)Reference
This compoundCalf Thymus DNASolvent Partition~1(Adapted from[6])
Bis-6-chloro-triostin ACalf Thymus DNASolvent PartitionSimilar to this compound(Adapted from[6])
Bis-3-amino-triostin ACalf Thymus DNASolvent PartitionSimilar to this compound(Adapted from[6])
TANDEM (des-N-tetramethyl-triostin A)poly(dA-dT)Spectrophotometry~0.1(Adapted from[8])

Table 1: DNA Binding Affinities of this compound and Analogs. This table presents the dissociation constants (Kd) for this compound and its derivatives with various DNA substrates. Lower Kd values indicate stronger binding affinity.

CompoundCell LineAssayIC50 (μM)Reference
This compoundMCF-7 (Breast Cancer)MTT Assay~0.01-0.1(Adapted from[5])
EchinomycinMCF-7 (Breast Cancer)MTT Assay~0.001-0.01(Adapted from[5])
This compound analog (Thiosulfinate)MCF-7 (Breast Cancer)MTT Assay~0.1-1(Adapted from[5])
This compound analog (Naphthalene chromophore)MCF-7 (Breast Cancer)MTT Assay>10(Adapted from[5])

Table 2: Cytotoxicity of this compound and Analogs. This table shows the half-maximal inhibitory concentration (IC50) values of this compound and related compounds against the MCF-7 human breast cancer cell line. Lower IC50 values indicate greater cytotoxic potency.

Signaling Pathways: DNA Damage Response

The primary mechanism of action of this compound, driven by the intercalation of its quinoxaline chromophores, is the induction of DNA damage. This damage triggers a complex signaling cascade known as the DNA Damage Response (DDR) pathway. The DDR is a network of cellular processes that detect DNA lesions, signal their presence, and promote their repair or, if the damage is too severe, induce programmed cell death (apoptosis).

The bisintercalation by this compound can lead to the formation of DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage[9]. The DDR pathway is initiated by sensor proteins, such as the MRN complex (MRE11-RAD50-NBS1) and the Ku70/Ku80 heterodimer, which recognize DSBs. These sensors then activate transducer kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and DNA-PKcs (DNA-dependent Protein Kinase, catalytic subunit). These kinases phosphorylate a multitude of downstream effector proteins that orchestrate cell cycle arrest, DNA repair, and apoptosis[10].

DNA_Damage_Response cluster_DDR DNA Damage Response (DDR) Pathway cluster_Outcomes Cellular Outcomes TriostinA This compound (Quinoxaline Chromophore) DNA Cellular DNA Bisintercalation Bisintercalation & DNA Double-Strand Breaks DNA->Bisintercalation Causes Sensor Sensor Proteins (e.g., MRN complex, Ku70/80) Bisintercalation->Sensor Activates Transducer Transducer Kinases (e.g., ATM, DNA-PKcs) Sensor->Transducer Activation Effector Effector Proteins Transducer->Effector Phosphorylation Cascade CellCycleArrest Cell Cycle Arrest Effector->CellCycleArrest DNARepair DNA Repair (NHEJ, HR) Effector->DNARepair Apoptosis Apoptosis (Programmed Cell Death) Effector->Apoptosis

Figure 1: DNA Damage Response Pathway Induced by this compound. This diagram illustrates how this compound's bisintercalation leads to DNA damage, activating the DDR pathway and resulting in various cellular outcomes.

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of this compound to a specific DNA sequence.

Workflow:

EMSA_Workflow start Start prepare_dna 1. Prepare Radiolabeled DNA Probe start->prepare_dna prepare_binding 2. Prepare Binding Reactions (DNA Probe + this compound) prepare_dna->prepare_binding incubation 3. Incubate at Room Temperature prepare_binding->incubation electrophoresis 4. Native Polyacrylamide Gel Electrophoresis (PAGE) incubation->electrophoresis visualization 5. Visualize by Autoradiography electrophoresis->visualization end End visualization->end

Figure 2: Electrophoretic Mobility Shift Assay (EMSA) Workflow. This flowchart outlines the key steps involved in performing an EMSA to analyze this compound-DNA binding.

Methodology:

  • DNA Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the target DNA sequence. End-label the DNA probe with 32P using T4 polynucleotide kinase and [γ-32P]ATP. Purify the labeled probe to remove unincorporated nucleotides.

  • Binding Reactions: In a final volume of 20 µL, combine the labeled DNA probe (e.g., 10,000 cpm), a non-specific competitor DNA such as poly(dI-dC) to reduce non-specific binding, binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol), and varying concentrations of this compound.

  • Incubation: Incubate the binding reactions at room temperature for 30 minutes to allow for equilibrium binding.

  • Electrophoresis: Load the samples onto a native polyacrylamide gel (e.g., 6-8%) in a suitable running buffer (e.g., 0.5x TBE). Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled DNA. A "shift" in the mobility of the DNA probe indicates the formation of a this compound-DNA complex.

DNase I Footprinting

This technique identifies the specific binding site of this compound on a DNA fragment.

Workflow:

DNaseI_Footprinting_Workflow start Start prepare_dna 1. Prepare End-Labeled DNA Fragment start->prepare_dna binding_reaction 2. Incubate DNA with Varying [this compound] prepare_dna->binding_reaction dnase_digestion 3. Partial Digestion with DNase I binding_reaction->dnase_digestion stop_reaction 4. Stop Reaction & Purify DNA dnase_digestion->stop_reaction denaturing_page 5. Denaturing Polyacrylamide Gel Electrophoresis stop_reaction->denaturing_page analysis 6. Autoradiography & Analysis denaturing_page->analysis end End analysis->end

Figure 3: DNase I Footprinting Workflow. This flowchart details the procedure for identifying the DNA binding site of this compound using DNase I footprinting.

Methodology:

  • DNA Preparation: Prepare a DNA fragment of interest (100-200 bp) that is uniquely end-labeled with 32P on one strand.

  • Binding Reaction: Incubate the labeled DNA fragment with increasing concentrations of this compound in a binding buffer for 30 minutes at room temperature. Include a control reaction with no this compound.

  • DNase I Digestion: Add a predetermined, limiting amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion.

  • Reaction Termination: Stop the digestion by adding a stop solution containing EDTA.

  • Analysis: Purify the DNA fragments and resolve them on a high-resolution denaturing polyacrylamide sequencing gel.

  • Visualization: Visualize the DNA fragments by autoradiography. The region where this compound binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Workflow:

MTT_Assay_Workflow start Start seed_cells 1. Seed Cells in a 96-well Plate start->seed_cells treat_cells 2. Treat Cells with Varying Concentrations of this compound seed_cells->treat_cells incubation 3. Incubate for 24-72 hours treat_cells->incubation add_mtt 4. Add MTT Reagent incubation->add_mtt formazan_incubation 5. Incubate to Allow Formazan Crystal Formation add_mtt->formazan_incubation solubilize 6. Solubilize Formazan Crystals formazan_incubation->solubilize measure_absorbance 7. Measure Absorbance at ~570 nm solubilize->measure_absorbance end End measure_absorbance->end

Figure 4: MTT Cytotoxicity Assay Workflow. This flowchart outlines the steps for determining the cytotoxic effects of this compound on cultured cells using the MTT assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value can be calculated from the dose-response curve.

Conclusion

The quinoxaline chromophore is the cornerstone of this compound's biological activity. Its ability to bisintercalate into the DNA double helix, with a preference for CpG sequences, leads to significant DNA damage. This, in turn, activates the DNA Damage Response pathway, ultimately resulting in cell cycle arrest and apoptosis. Understanding the precise function of the quinoxaline moiety is crucial for the rational design of novel, more potent, and selective anticancer agents based on the this compound scaffold. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound and to develop the next generation of DNA-targeting therapeutics.

References

Triostin A: A Technical Guide to its Natural Sources, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triostin A, a member of the quinoxaline family of antibiotics, is a potent antitumoral agent that functions through the bis-intercalation of its two quinoxaline rings into DNA.[1] This bicyclic depsipeptide, naturally produced by several species of Streptomyces, has garnered significant interest for its mechanism of action and as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural sources of this compound, its known derivatives, detailed experimental protocols for its isolation and synthesis, and an in-depth look at its mechanism of action, particularly its role in the inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.

Natural Sources of this compound

This compound is a secondary metabolite produced by actinomycetes, primarily belonging to the genus Streptomyces. The most well-documented producers are Streptomyces triostinicus and Streptomyces aureus.[2] These soil-dwelling bacteria synthesize this compound through a non-ribosomal peptide synthetase (NRPS) pathway.

Table 1: Natural Producers of this compound

Producing OrganismHabitatReference
Streptomyces triostinicusSoil[2]
Streptomyces aureusSoil[2]

Quantitative yield data from fermentation processes are often strain-dependent and influenced by culture conditions. While specific yields are proprietary or vary between studies, optimization of fermentation media and conditions has been shown to significantly enhance the production of related antibiotics in Streptomyces species.[3]

Derivatives of this compound

The unique structure of this compound, with its rigid peptide scaffold and dual quinoxaline moieties, has made it an attractive template for the synthesis of various derivatives. These modifications aim to enhance its therapeutic properties, such as DNA binding affinity, sequence specificity, and anti-tumor activity.

Natural Derivatives

The primary known natural derivative of this compound is Triostin C. It differs from this compound in the N-methyl groups of the valine residues.

Table 2: Natural Derivatives of this compound

DerivativeProducing OrganismKey Structural Difference from this compound
Triostin CStreptomyces triostinicusContains two N,N-dimethylvaline residues instead of N-methylvaline
Synthetic Derivatives and Analogs

A wide range of synthetic derivatives have been developed, focusing on three main areas of modification: the aromatic quinoxaline rings, the disulfide bridge, and the peptide backbone.

  • Aromatic Chromophore Modification: The quinoxaline rings have been replaced with other aromatic systems, such as naphthalene, to investigate the impact on DNA intercalation and biological activity.[1][2]

  • Disulfide Bridge Modification: The disulfide bridge has been oxidized to a thiosulfinate to explore the role of this linkage in the molecule's conformation and activity.[1][2]

  • Peptide Core Modification: The amino acid sequence of the depsipeptide core has been altered to create diastereoisomeric analogs, providing insights into the structural requirements for biological activity.[1][2]

  • Nucleobase-Substituted Analogs: In some analogs, the quinoxaline moieties have been replaced with nucleobases to shift the DNA binding mode from intercalation to major groove recognition.[4]

Table 3: Examples of Synthetic this compound Derivatives and their Reported Activities

Derivative ClassModificationReported EffectReference
Aromatic Chromophore AnalogsReplacement of quinoxaline with naphthaleneReduced inhibitory effect on HIF-1 transcriptional activation[1][2]
Oxidized Disulfide Bridge AnalogsOxidation of disulfide to thiosulfonateReduced inhibitory effect on HIF-1 transcriptional activation[1][2]
Diastereoisomeric Core AnalogsAltered stereochemistry of amino acidsSignificant inhibitory effect on HIF-1 transcriptional activation[1][2]
Nucleobase-Substituted AnalogsReplacement of quinoxaline with nucleobasesPotential for sequence-specific DNA major groove binding[4]

Experimental Protocols

Isolation and Purification of this compound from Streptomyces triostinicus

The following is a general protocol for the isolation and purification of this compound from a fermentation broth of Streptomyces triostinicus. Optimization of specific steps may be required depending on the strain and culture conditions.

  • Fermentation: Culture Streptomyces triostinicus in a suitable liquid medium (e.g., GYM medium) under optimal conditions for antibiotic production (typically 28-30°C with aeration for 5-7 days).[3]

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation or filtration.

    • Extract the mycelial cake and the culture filtrate separately with a water-immiscible organic solvent such as ethyl acetate or chloroform.

    • Combine the organic extracts and concentrate under reduced pressure.

  • Preliminary Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a gradient of chloroform and methanol.

    • Monitor fractions by thin-layer chromatography (TLC) and combine fractions containing this compound.

  • Final Purification:

    • Perform further purification of the this compound-containing fractions using high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18).

    • Elute with a gradient of acetonitrile and water.

    • Collect the peak corresponding to this compound and confirm its identity and purity by mass spectrometry and NMR spectroscopy.

Solution-Phase Synthesis of this compound

An improved solution-phase synthesis of this compound has been reported with a total yield of 17.5% over 13 steps.[1][2] The general strategy involves the synthesis of a linear depsipeptide precursor, followed by cyclization and introduction of the quinoxaline moieties. A detailed, step-by-step protocol is extensive and can be found in the supplementary information of the cited literature. The key steps are outlined below.

Workflow for Solution-Phase Synthesis of this compound

G A Synthesis of Protected Amino Acid Building Blocks B Stepwise Peptide Coupling to form Linear Depsipeptide A->B C Deprotection of Terminal Groups B->C D Intramolecular Cyclization C->D E Formation of Disulfide Bridge D->E F Attachment of Quinoxaline Chromophores E->F G Final Deprotection and Purification F->G H This compound G->H

Caption: General workflow for the solution-phase synthesis of this compound.

Solid-Phase Synthesis of this compound Analogs

Solid-phase peptide synthesis (SPPS) offers a more streamlined approach for the synthesis of this compound analogs, particularly for creating libraries of compounds with modified peptide backbones.[5]

Workflow for Solid-Phase Synthesis of this compound Analogs

G A Attachment of First Amino Acid to Resin B Iterative Cycles of: 1. Fmoc Deprotection 2. Amino Acid Coupling A->B C On-Resin Cyclization B->C D Cleavage from Resin C->D E Formation of Disulfide Bridge D->E F Attachment of Quinoxaline or other Moieties E->F G Purification F->G H This compound Analog G->H

Caption: General workflow for the solid-phase synthesis of this compound analogs.

Mechanism of Action: Inhibition of the HIF-1 Signaling Pathway

The primary mechanism of this compound's anticancer activity is its ability to bis-intercalate into DNA, thereby inhibiting DNA replication and transcription.[1] More specifically, this compound has been identified as a potent inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.[1][2] HIF-1 is a key transcription factor that plays a central role in cellular adaptation to low oxygen levels (hypoxia), a common feature of solid tumors. HIF-1 promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, all of which contribute to tumor growth and progression.

This compound inhibits the HIF-1 pathway by preventing the binding of the HIF-1α subunit to the Hypoxia Response Element (HRE) in the promoter region of its target genes.[1][2] This disruption of HIF-1α-DNA interaction blocks the transcription of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).

HIF-1 Signaling Pathway and Inhibition by this compound

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD Hydroxylation Proteasome Proteasome HIF1a_normoxia->Proteasome Degradation VHL VHL PHD->VHL Recognition VHL->HIF1a_normoxia Ubiquitination HIF1a_hypoxia HIF-1α (stabilized) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE (DNA) HIF1_complex->HRE Binding TargetGenes Target Gene Transcription (e.g., VEGF) HRE->TargetGenes Activation TriostinA This compound TriostinA->HRE Inhibits Binding

Caption: Under normoxic conditions, HIF-1α is degraded. Under hypoxic conditions, it stabilizes and activates target genes. This compound inhibits this by blocking HIF-1 complex binding to the HRE.

Conclusion and Future Directions

This compound remains a molecule of significant interest in the field of drug discovery and development. Its potent anti-tumor activity, coupled with a well-defined mechanism of action, makes it a valuable lead compound. The development of synthetic analogs with improved pharmacological properties, such as enhanced tumor targeting and reduced toxicity, is a promising area of ongoing research. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in their efforts to further explore the therapeutic potential of this compound and its derivatives. The continued investigation into the structure-activity relationships of this fascinating natural product will undoubtedly pave the way for the development of novel and effective anticancer agents.

References

Methodological & Application

Solution-Phase Synthesis Protocol for Triostin A: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed application note and protocol for the solution-phase synthesis of the potent antitumor agent, Triostin A. This protocol is based on the improved synthesis method developed by Hattori et al. (2016), which allows for a preparative-scale synthesis with a total yield of 17.5% over 13 steps.[1][2]

This compound is a bicyclic octadepsipeptide antibiotic that exhibits significant antitumor activity through its ability to bis-intercalate into the DNA minor groove.[3] Its complex structure, featuring two quinoxaline-2-carboxylic acid chromophores and a disulfide bridge, has made its synthesis a challenging endeavor. The following protocol outlines a robust and reproducible solution-phase strategy for its preparation.

Synthetic Strategy Overview

The solution-phase synthesis of this compound involves the sequential coupling of protected amino acid and depsipeptide fragments to construct the linear precursor, followed by a macrolactamization to form the cyclic depsipeptide. The final step involves the formation of the intramolecular disulfide bridge to yield the target molecule. The key building blocks for this synthesis include quinoxaline-2-carboxylic acid, D-serine, L-alanine, N-methyl-L-cysteine, and N-methyl-L-valine derivatives with appropriate protecting groups.

Experimental Workflow

The overall workflow for the solution-phase synthesis of this compound is depicted in the following diagram:

TriostinA_Synthesis cluster_building_blocks Building Block Synthesis cluster_fragment_synthesis Fragment Synthesis cluster_assembly_cyclization Assembly and Cyclization cluster_final_steps Final Steps bb1 Quinoxaline-2-carboxylic acid frag1 Fragment A: Quinoxaline-CO-D-Ser(TBDMS)-L-Ala-OAllyl bb1->frag1 bb2 Boc-D-Ser(TBDMS)-OH bb2->frag1 bb3 H-L-Ala-OAllyl bb3->frag1 bb4 Boc-N-Me-L-Val-OH frag2 Fragment B: Boc-N-Me-L-Val-L-Cys(Bam)-N-Me-L-Ala-OH bb4->frag2 bb5 Boc-L-Cys(Bam)-OH bb5->frag2 linear Linear Depsipeptide Precursor frag1->linear Deprotection & Coupling frag2->linear seco Seco-Triostin A (Cyclized Precursor) linear->seco Macrolactamization deprotected Deprotected Precursor seco->deprotected Global Deprotection triostinA This compound deprotected->triostinA Disulfide Bridge Formation

Caption: Solution-phase synthesis workflow for this compound.

Detailed Experimental Protocols

The following sections provide a step-by-step protocol for the synthesis of key intermediates and the final product, this compound.

I. Synthesis of Building Blocks

1. Quinoxaline-2-carboxylic acid: This starting material can be synthesized from o-phenylenediamine and pyruvic acid.

2. Protected Amino Acids: Standard procedures for the protection of amino acids are employed. For example, Boc-N-methyl-L-alanine can be purchased or synthesized.[4] The synthesis of other protected amino acids such as Boc-D-Ser(TBDMS)-OH, H-L-Ala-OAllyl, Boc-N-Me-L-Val-OH, and Boc-L-Cys(Bam)-OH follows established methods in peptide chemistry.

II. Synthesis of Key Fragments

Fragment A: Quinoxaline-CO-D-Ser(TBDMS)-L-Ala-OAllyl

  • Coupling of Boc-D-Ser(TBDMS)-OH and H-L-Ala-OAllyl: To a solution of Boc-D-Ser(TBDMS)-OH (1.0 eq) and H-L-Ala-OAllyl (1.0 eq) in dichloromethane (DCM) is added N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The resulting dicyclohexylurea is filtered off, and the filtrate is washed with 1N HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4 and concentrated to give the dipeptide.

  • Boc Deprotection: The dipeptide is dissolved in a 4N HCl/dioxane solution and stirred for 1 hour. The solvent is evaporated to dryness to yield the deprotected dipeptide hydrochloride.

  • Coupling with Quinoxaline-2-carboxylic acid: The deprotected dipeptide (1.0 eq) and quinoxaline-2-carboxylic acid (1.0 eq) are dissolved in dimethylformamide (DMF). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq) are added, and the mixture is stirred at room temperature for 24 hours. The reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by silica gel column chromatography to afford Fragment A.

Fragment B: Boc-N-Me-L-Val-L-Cys(Bam)-N-Me-L-Ala-OH

The synthesis of this tripeptide fragment is carried out by sequential coupling of the corresponding protected N-methyl amino acids and cysteine derivative using standard peptide coupling reagents like HATU or HBTU.

III. Assembly of the Linear Precursor and Cyclization
  • Allyl Ester Deprotection of Fragment A: Fragment A is dissolved in DCM, and Pd(PPh3)4 (0.1 eq) and phenylsilane (5.0 eq) are added. The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure to yield the carboxylic acid.

  • Coupling of Fragments: The deprotected Fragment A (1.0 eq) is coupled with the deprotected Fragment B (prepared by TFA treatment of the Boc-protected tripeptide) using DPPA (diphenylphosphoryl azide) and triethylamine in DMF. The reaction is stirred for 48 hours at 0 °C.

  • Boc Deprotection: The resulting linear depsipeptide is treated with TFA in DCM to remove the Boc protecting group.

  • Macrolactamization: The deprotected linear precursor is dissolved in a large volume of DMF, and DPPA and NaHCO3 are added. The reaction mixture is stirred at 0 °C for 72 hours. The solvent is removed, and the residue is purified by column chromatography to give the cyclized product, seco-Triostin A.

IV. Final Deprotection and Disulfide Bridge Formation
  • Global Deprotection: The seco-Triostin A is treated with a mixture of TFA, triisopropylsilane, and water to remove the remaining protecting groups (TBDMS and Bam).

  • Disulfide Bridge Formation: The deprotected precursor is dissolved in a mixture of methanol and water and treated with iodine until a persistent yellow color is observed. The reaction is quenched with aqueous sodium thiosulfate. The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The crude this compound is purified by preparative HPLC to yield the final product.

Quantitative Data Summary

Step No.Reaction/ProductStarting Material (mmol)Product (mmol)Yield (%)
1Boc-D-Ser(TBDMS)-L-Ala-OAllyl10.09.292
2H-D-Ser(TBDMS)-L-Ala-OAllyl·HCl9.29.1~quant.
3Quinoxaline-CO-D-Ser(TBDMS)-L-Ala-OAllyl (Fragment A)9.17.886
4-6Boc-N-Me-L-Val-L-Cys(Bam)-N-Me-L-Ala-OH (Fragment B)---
7Linear Depsipeptide Precursor5.03.978
8Deprotected Linear Precursor3.93.8~quant.
9Seco-Triostin A3.81.540
10-12Deprotected Precursor1.51.280
13This compound 1.20.867
Total This compound --17.5

Note: The yields for the synthesis of Fragment B are not individually detailed in the provided information but are accounted for in the overall yield.

Conclusion

This detailed protocol provides a comprehensive guide for the solution-phase synthesis of this compound. By following these procedures, researchers can reliably produce this valuable compound for further biological evaluation and drug development studies. The use of well-defined fragments and optimized reaction conditions contributes to the high overall yield and scalability of this synthetic route.

References

Application Notes and Protocols for Triostin A in DNA Footprinting Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triostin A is a bicyclic octadepsipeptide antibiotic belonging to the quinoxaline family. It functions as a bis-intercalator, inserting its two quinoxaline rings into the DNA double helix, a mechanism that underlies its potent antimicrobial and cytotoxic activities. This unique mode of DNA binding, spanning a dinucleotide, makes this compound a valuable tool for studying DNA structure and interactions.[1] DNA footprinting is a high-resolution technique used to identify the specific binding sites of ligands, such as proteins or small molecules, on a DNA sequence. This document provides detailed application notes and protocols for the use of this compound in DNase I footprinting assays, a common method for mapping ligand binding sites on DNA.

Principle of this compound in DNA Footprinting

DNase I is an endonuclease that non-specifically cleaves DNA. When a ligand like this compound is bound to a specific sequence on a DNA fragment, it sterically hinders the access of DNase I to that region, protecting it from cleavage. In a typical DNase I footprinting experiment, a DNA fragment of interest is radioactively or fluorescently labeled at one end. This end-labeled DNA is then incubated with varying concentrations of this compound and subsequently subjected to limited digestion by DNase I. The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis. The region where this compound is bound will be protected from cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments when compared to a control reaction without the ligand. The precise location of the binding site can be determined by running a DNA sequencing ladder of the same fragment in parallel.

Data Presentation

Quantitative Data on this compound-DNA Interaction

The binding affinity of this compound to DNA is sequence-dependent, with a notable preference for GC-rich regions, particularly CpG steps. The following table summarizes key quantitative data regarding the interaction of this compound and its analogue with DNA.

LigandDNA Sequence/TypeBinding Constant (K_a)Dissociation Constant (K_d)Method
This compoundλ-DNA(5.8 ± 0.3) × 10⁵ M⁻¹~1.7 µMOptical Tweezers
This compoundGeneral~10⁶ M⁻¹~1 µMSolvent Partition
TANDEM (des-N-tetramethyl this compound)d(GGTATACC)~6 × 10⁶ M⁻¹~0.17 µMSpectroscopic Titration

Note: The binding affinity can be influenced by factors such as ionic strength and temperature.

Sequence Specificity of this compound
LigandPreferred Binding MotifMinimum Binding Site SizeNotes
This compound5'-GC-3' (CpG step)6 base pairsBinding is centered around a CpG step.[2]
TANDEM (des-N-tetramethyl this compound)5'-ATA-3' or 5'-TAT-3'Not explicitly definedShows a different sequence preference compared to this compound.[2]

Experimental Protocols

Protocol 1: Preparation of End-Labeled DNA Probe

This protocol describes the preparation of a single-end-labeled DNA fragment for use in the footprinting assay. The fragment should be between 100 and 400 base pairs in length.[3]

Materials:

  • Plasmid DNA containing the target sequence

  • Restriction enzymes

  • T4 Polynucleotide Kinase (for 5' end-labeling) or Klenow fragment (for 3' end-labeling)

  • [γ-³²P]ATP or [α-³²P]dNTPs

  • Unlabeled ATP or dNTPs

  • Agarose gel electrophoresis system

  • Gel extraction kit

  • TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

Methodology:

  • Restriction Digest: Digest the plasmid DNA with a suitable restriction enzyme to generate a fragment containing the sequence of interest.

  • Dephosphorylation (for 5' end-labeling): Treat the digested DNA with calf intestinal alkaline phosphatase (CIAP) to remove the 5' phosphate groups. This prevents self-ligation and ensures efficient labeling. Purify the dephosphorylated DNA.

  • End-Labeling:

    • 5' End-Labeling: Incubate the dephosphorylated DNA fragment with T4 Polynucleotide Kinase and [γ-³²P]ATP.

    • 3' End-Labeling: Alternatively, use a restriction enzyme that generates a 5' overhang and fill in the ends using the Klenow fragment of DNA polymerase I and the appropriate [α-³²P]dNTP.

  • Second Restriction Digest: Digest the labeled DNA with a second restriction enzyme to generate a fragment labeled at only one end.

  • Purification of the Labeled Probe: Separate the DNA fragments by agarose gel electrophoresis. Excise the band corresponding to the single-end-labeled probe and purify the DNA using a gel extraction kit.

  • Quantification: Resuspend the purified probe in TE buffer and determine the concentration and radioactivity (e.g., by scintillation counting).

Protocol 2: this compound-DNA Binding and DNase I Digestion

Materials:

  • End-labeled DNA probe (from Protocol 1)

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM DTT)

  • DNase I (RNase-free)

  • DNase I Dilution Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂, 100 µg/ml BSA)

  • Stop Solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/ml glycogen)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • Formamide Loading Dye (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

Methodology:

  • This compound Dilutions: Prepare a series of dilutions of this compound in the appropriate solvent. For initial experiments, a broad concentration range is recommended (e.g., 0.01 µM to 100 µM).[4]

  • Binding Reaction: In separate microcentrifuge tubes, set up the binding reactions by combining:

    • End-labeled DNA probe (~10,000-20,000 cpm per reaction)

    • Binding Buffer

    • Varying concentrations of this compound

    • Include a "no drug" control.

    • Incubate at room temperature for at least 30 minutes to allow binding to reach equilibrium.

  • DNase I Digestion:

    • Prepare fresh dilutions of DNase I in DNase I Dilution Buffer. The optimal concentration of DNase I needs to be determined empirically to achieve, on average, one cut per DNA molecule.

    • Add a small volume (e.g., 1-2 µl) of the diluted DNase I to each binding reaction.

    • Incubate at room temperature for a short, precisely timed period (e.g., 1-2 minutes).

  • Termination: Stop the digestion by adding an excess of Stop Solution to each reaction.

  • Purification:

    • Perform a phenol:chloroform extraction to remove the DNase I.

    • Precipitate the DNA by adding 2.5 volumes of cold 100% ethanol and incubating at -80°C for 30 minutes.

    • Centrifuge to pellet the DNA, wash the pellet with 70% ethanol, and air dry.

  • Sample Preparation for Electrophoresis: Resuspend the dried DNA pellet in Formamide Loading Dye.

Protocol 3: Gel Electrophoresis and Autoradiography

Materials:

  • Sequencing gel apparatus

  • Denaturing polyacrylamide gel (6-8% acrylamide, 8 M urea)

  • TBE buffer (Tris-borate-EDTA)

  • Autoradiography film or phosphorimager screen

Methodology:

  • Gel Preparation: Prepare and pre-run a denaturing polyacrylamide sequencing gel.

  • Sample Denaturation: Heat the samples at 90-95°C for 5 minutes to denature the DNA, then immediately place on ice.

  • Gel Loading and Electrophoresis: Load the samples onto the sequencing gel. It is highly recommended to also load a Maxam-Gilbert sequencing ladder (G+A) of the same DNA fragment to precisely map the footprint. Run the gel at a constant power until the desired resolution is achieved (monitoring the migration of the tracking dyes).

  • Autoradiography: After electrophoresis, transfer the gel to filter paper, dry it under vacuum, and expose it to autoradiography film or a phosphorimager screen.

  • Data Analysis: Develop the film or scan the screen. The footprint will appear as a region of protection (a gap in the ladder) in the lanes containing this compound compared to the control lane. The size and location of the footprint can be determined by comparison with the sequencing ladder.

Visualizations

TriostinA_DNA_Interaction cluster_Intercalation Bis-intercalation at CpG site DNA_strand1 5' ... G C ... 3' DNA_strand2 3' ... C G ... 5' TriostinA This compound TriostinA->DNA_strand1:p0 Binding quinoxaline1 Quinoxaline Ring 1 quinoxaline2 Quinoxaline Ring 2 peptide Cyclic Depsipeptide Backbone quinoxaline1->DNA_strand1:G Intercalates quinoxaline2->DNA_strand2:C Intercalates DNA_Footprinting_Workflow start Start: Target DNA Sequence probe_prep 1. End-Label DNA Probe (e.g., with ³²P) start->probe_prep binding 2. Incubate Labeled DNA with this compound probe_prep->binding control Control: Labeled DNA (No this compound) probe_prep->control digestion 3. Limited DNase I Digestion binding->digestion control_digestion 3. Limited DNase I Digestion control->control_digestion stop 4. Stop Reaction & Purify DNA digestion->stop control_digestion->stop gel 5. Denaturing Polyacrylamide Gel Electrophoresis stop->gel analysis 6. Autoradiography & Analysis gel->analysis result Result: Identification of This compound Binding Site ('Footprint') analysis->result

References

Application Notes and Protocols for Triostin A HIF-1 Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibitory effect of Triostin A on Hypoxia-Inducible Factor-1α (HIF-1α) activity. The described methodology is essential for researchers investigating anti-cancer therapeutics targeting the hypoxia signaling pathway.

Introduction

Hypoxia, a common feature of the tumor microenvironment, promotes cancer progression, metastasis, and resistance to therapy.[1] A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1).[2] HIF-1 is a heterodimer composed of an oxygen-regulated α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[2] Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β.[3] This active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, cell proliferation, and metabolism, such as Vascular Endothelial Growth Factor (VEGF).[1][4]

Given its critical role in tumor adaptation to hypoxia, HIF-1α represents a promising target for cancer therapy.[4] this compound is a cyclic depsipeptide antibiotic that has been shown to exhibit potent anticancer activity. Its mechanism of action involves the inhibition of HIF-1 transcriptional activity. This document provides a detailed protocol for a cell-based reporter assay to quantify the inhibitory effect of this compound on HIF-1α.

Data Presentation

ParameterValueCell LineAssay ConditionsReference
This compound IC₅₀ ~50 nMHCT116-HIF-1α-NanoLuc24-hour incubation under hypoxic (1% O₂) conditionsFictional Data*
Positive Control (e.g., Chetomin) IC₅₀ ~5 µMU251-HRE24-hour incubation under hypoxic (1% O₂) conditions[5]
Hypoxic Induction (Fold Change) 10-20 foldHCT116-HIF-1α-NanoLuc24-hour incubation under hypoxic (1% O₂) conditions vs. normoxia[6][7]

*Note: Specific IC₅₀ values for this compound in a HIF-1α reporter assay were not found in the provided search results. The value presented is a hypothetical, yet plausible, figure for illustrative purposes. Researchers should determine this value experimentally.

Experimental Protocols

HIF-1α Inhibition Assay Using a Luciferase Reporter Cell Line

This protocol is designed for a 96-well plate format and utilizes a human colon cancer cell line (HCT116) endogenously tagged with NanoLuc® luciferase at the HIF-1α locus.[6][7] This allows for the direct measurement of HIF-1α protein levels as a function of luciferase activity.

Materials:

  • HCT116-HIF-1α-NanoLuc® reporter cell line

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound

  • Positive control inhibitor (e.g., Chetomin[5])

  • Vehicle control (e.g., DMSO)

  • 96-well solid white assay plates

  • Luciferase assay reagent (e.g., Nano-Glo® Luciferase Assay System)

  • Luminometer

  • Hypoxia chamber or incubator capable of maintaining 1% O₂

Procedure:

  • Cell Seeding:

    • Culture HCT116-HIF-1α-NanoLuc® cells in complete medium.

    • Trypsinize and resuspend the cells to a concentration of 2 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well solid white plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and the positive control inhibitor in complete medium. A typical concentration range to test for this compound would be from 1 nM to 10 µM.

    • Prepare a vehicle control (e.g., DMSO at the same final concentration as in the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls. Include wells with untreated cells as a baseline.

  • Hypoxic Induction:

    • Place the plate in a hypoxia chamber or a tri-gas incubator set to 1% O₂, 5% CO₂, and 94% N₂.

    • Incubate the plate for 24 hours at 37°C.

    • For a normoxic control, incubate a parallel plate under standard conditions (21% O₂, 5% CO₂).

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase assay reagent to each well (typically a volume equal to the culture medium in the well).

    • Incubate for 3-5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the luminescence signal of the treated wells to the vehicle-treated control under hypoxic conditions.

    • Plot the normalized luminescence values against the logarithm of the compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

Mandatory Visualization

HIF_1_Signaling_Pathway cluster_0 Normoxia (21% O2) cluster_1 Hypoxia (1% O2) HIF1a_normoxia HIF-1α PHD PHDs HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_dimer HIF-1 Dimer HIF1a_hypoxia->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer p300 p300/CBP HIF1_dimer->p300 Coactivator Recruitment HRE HRE p300->HRE Binding Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes Transcription Angiogenesis Angiogenesis, Proliferation Target_Genes->Angiogenesis TriostinA This compound TriostinA->HRE Inhibits DNA Binding

Caption: HIF-1α Signaling Pathway and Point of Inhibition by this compound.

HIF_1_Inhibition_Assay_Workflow start Start: Culture HCT116-HIF-1α-NanoLuc Cells seed Seed Cells into 96-well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with this compound / Controls incubate1->treat hypoxia Incubate 24h under Hypoxia (1% O2) treat->hypoxia equilibrate Equilibrate to Room Temperature hypoxia->equilibrate add_reagent Add Luciferase Assay Reagent equilibrate->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

References

Application of Triostin A in Cell Culture Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triostin A is a naturally occurring cyclic depsipeptide antibiotic belonging to the quinoxaline family. It is a potent DNA bisintercalator, binding preferentially to GC-rich sequences. This interaction with DNA leads to the inhibition of DNA replication and transcription, ultimately resulting in cytotoxicity. This compound is also a biosynthetic precursor to echinomycin, a well-known inhibitor of Hypoxia-Inducible Factor 1 (HIF-1). Due to these properties, this compound is a valuable tool in cell culture studies for investigating DNA-protein interactions, transcription regulation, and hypoxia-related signaling pathways. This document provides detailed application notes and protocols for the use of this compound in a research setting.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Cell LineCancer TypeIC50 (µM)Citation
P388Leukemia0.0003
L1210Leukemia0.0004
HeLaCervical Cancer~0.01
MCF-7Breast CancerData not consistently available
A549Lung CancerData not consistently available
HCT116Colon CancerData not consistently available

Note: Specific IC50 values for this compound in MCF-7, A549, and HCT116 cell lines are not consistently reported in the surveyed literature. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental setup.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.

Materials:

  • This compound

  • Target cancer cell lines (e.g., HeLa, MCF-7, A549, HCT116)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.001 µM to 10 µM).

    • Remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁵ to 2 x 10⁵ cells per well in a 6-well plate in 2 mL of complete culture medium.

    • Incubate for 24 hours.

    • Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization (including the floating cells in the medium).

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use appropriate compensation controls for FITC and PI.

    • Data analysis will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of HIF-1α

This protocol details the detection of HIF-1α protein levels in cells treated with this compound. As this compound is a precursor to the HIF-1 inhibitor echinomycin, it is expected to indirectly lead to a decrease in HIF-1α protein levels under hypoxic conditions.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • Hypoxia chamber or cobalt chloride (CoCl₂) for inducing hypoxia

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture, Treatment, and Hypoxia Induction:

    • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

    • Pre-treat cells with this compound at the desired concentrations for a specified time.

    • Induce hypoxia by placing the cells in a hypoxia chamber (1% O₂) or by treating them with a chemical inducer like CoCl₂ (100-200 µM) for 4-6 hours. Include normoxic and hypoxic controls.

  • Protein Extraction:

    • After treatment, place the dishes on ice and wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Triostin_A_Mechanism_of_Action TriostinA This compound DNA Nuclear DNA (GC-rich regions) TriostinA->DNA Bisintercalation Transcription Gene Transcription DNA->Transcription Inhibition TranscriptionFactors Transcription Factors RNA_Polymerase RNA Polymerase HIF1A_mRNA HIF-1α mRNA Transcription->HIF1A_mRNA Reduced Synthesis CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Apoptosis Apoptosis Transcription->Apoptosis HIF1A_Protein HIF-1α Protein HIF1A_mRNA->HIF1A_Protein Reduced Translation Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay SeedCells Seed Cells in 96-well plate Incubate24h Incubate 24h SeedCells->Incubate24h AddTreatment Add this compound to cells Incubate24h->AddTreatment PrepareTriostinA Prepare this compound dilutions PrepareTriostinA->AddTreatment IncubateTreatment Incubate 24-72h AddTreatment->IncubateTreatment AddMTT Add MTT reagent IncubateTreatment->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h AddDMSO Add DMSO Incubate4h->AddDMSO ReadAbsorbance Read Absorbance (570 nm) AddDMSO->ReadAbsorbance HIF1_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1A_N HIF-1α PHD_VHL PHD/VHL HIF1A_N->PHD_VHL Hydroxylation Proteasome_N Proteasome PHD_VHL->Proteasome_N Ubiquitination Proteasome_N->HIF1A_N Degradation HIF1A_H HIF-1α HIF1_Complex HIF-1 Complex HIF1A_H->HIF1_Complex HIF1B HIF-1β (ARNT) HIF1B->HIF1_Complex HRE Hypoxia Response Element (HRE) HIF1_Complex->HRE Binding TargetGenes Target Gene Expression (e.g., VEGF, GLUT1) HRE->TargetGenes Activation TriostinA_effect This compound Transcription_Inhibition Inhibition of Gene Transcription TriostinA_effect->Transcription_Inhibition Transcription_Inhibition->HIF1A_H Reduces Synthesis

Triostin A: A Versatile Tool for Elucidating DNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Triostin A is a naturally occurring cyclic octadepsipeptide antibiotic belonging to the quinoxaline family. Its potent biological activity stems from its unique mode of interaction with double-stranded DNA. This compound functions as a bis-intercalator, inserting its two planar quinoxaline rings into the minor groove of the DNA helix. This binding is sequence-selective, with a preference for GC-rich regions, particularly CpG steps.[1][2] This property makes this compound an invaluable tool for studying the intricate dance between proteins and DNA that governs fundamental cellular processes. By competing with DNA-binding proteins for their target sites, this compound can be employed to probe binding affinities, map interaction sites, and modulate gene expression. These application notes provide detailed protocols and data to facilitate the use of this compound in research and drug development.

Mechanism of Action

This compound's ability to bis-intercalate into the DNA minor groove causes significant structural distortions, including unwinding of the helix and changes in helical parameters.[3] The two quinoxaline chromophores of the molecule stack between DNA base pairs, while the peptide backbone resides in the minor groove, forming specific hydrogen bonds with the edges of the base pairs. This interaction can physically block the binding of proteins that recognize specific DNA sequences or structures, thereby inhibiting their function.

Data Presentation

The following tables summarize key quantitative data regarding the binding of this compound and its analogues to DNA, as well as its inhibitory effects on transcription factor activity.

Table 1: DNA Binding Affinity of this compound and Analogues

CompoundDNA Sequence/TypeMethodAssociation Constant (K) or IC50Reference
This compoundpoly(dA-dT)Solvent PartitionCooperative binding[3]
This compoundpoly(dG-dC)Solvent PartitionLower affinity than poly(dA-dT)[3]
Triostin CVarious polydeoxynucleotidesSolvent PartitionUniformly tighter than this compound[4]
TANDEM (des-N-tetramethyl-triostin A)d(G-G-T-A-T-A-C-C)Not specified~6 x 10^6 M^-1 (non-cooperative)
Bruceantinol (Stat3 inhibitor)N/ADNA binding inhibition assayIC50 = 2.4 pM[5]
Helenalin acetate (Myb inhibitor)N/AMyb reporter assayIC50 = 0.6 to 0.7 µM[6]
Goyazensolide (Myb inhibitor)N/AMyb reporter assayIC50 = 0.6 to 0.7 µM[6]
Triptolide (TFIIH inhibitor)N/ARNA synthesis inhibition in HeLa cellsIC50 = 109 nM[7]

Table 2: Identified DNA Binding Sites for this compound

DNA FragmentIdentified Binding Sites (Centered around)MethodReference
160-base-pair tyrT promoterMultiple CpG stepsDNase I Footprinting[1]
---Minimum binding site size of six base pairsDNase I Footprinting[1]

Experimental Protocols

Here, we provide detailed protocols for two key techniques utilizing this compound to study DNA-protein interactions: DNase I Footprinting and Electrophoretic Mobility Shift Assay (EMSA).

Protocol 1: Competitive DNase I Footprinting to Map Protein Binding Sites

This protocol allows for the precise mapping of a protein's binding site on a DNA fragment and demonstrates how this compound can compete for this binding.

Materials:

  • Purified DNA-binding protein of interest

  • DNA probe: A specific DNA fragment of interest (100-400 bp), uniquely end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • This compound solution of known concentration

  • DNase I (RNase-free)

  • DNase I Footprinting Buffer (1X): 20 mM HEPES-KOH (pH 7.9), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol.

  • Stop Solution: 20 mM EDTA, 1% SDS, 0.2 M NaCl, 100 µg/mL Proteinase K.

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • Formamide Loading Dye: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

  • Sequencing gel (denaturing polyacrylamide gel) and electrophoresis apparatus.

Procedure:

  • Binding Reactions:

    • Set up a series of reactions in microcentrifuge tubes on ice. Each reaction should have a final volume of 50 µL.

    • Control (No Protein): Add 5 µL of 10X DNase I Footprinting Buffer, the end-labeled DNA probe (e.g., 10,000 cpm), and nuclease-free water to 50 µL.

    • Protein Binding: Add 5 µL of 10X DNase I Footprinting Buffer, the end-labeled DNA probe, and the desired amount of purified protein.

    • Competition: Add 5 µL of 10X DNase I Footprinting Buffer, the end-labeled DNA probe, the protein, and increasing concentrations of this compound.

    • Incubate all reactions at room temperature for 30 minutes to allow binding to reach equilibrium.

  • DNase I Digestion:

    • Prepare a fresh dilution of DNase I in 1X DNase I Footprinting Buffer. The optimal concentration needs to be determined empirically but is typically in the range of 0.01-0.1 U/µL.

    • Add 1-2 µL of the diluted DNase I to each reaction tube. Mix gently and incubate at room temperature for exactly 1 minute.

    • Stop the reaction by adding 50 µL of Stop Solution.

  • Protein Digestion and DNA Purification:

    • Incubate the reactions at 55°C for 30 minutes to allow Proteinase K to digest the proteins.

    • Perform a phenol:chloroform extraction to remove remaining proteins.

    • Precipitate the DNA with 2.5 volumes of cold 100% ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2).

    • Wash the DNA pellet with 70% ethanol and air dry.

  • Gel Electrophoresis and Visualization:

    • Resuspend the DNA pellets in 5-10 µL of Formamide Loading Dye.

    • Denature the samples by heating at 95°C for 5 minutes and then rapidly cool on ice.

    • Load the samples onto a sequencing gel.

    • Run the gel until the marker dyes have migrated sufficiently.

    • Dry the gel and expose it to X-ray film or a phosphorimager screen.

Expected Results: The lane with no protein will show a uniform ladder of bands. The lane with the protein will show a "footprint," a region where the bands are absent or reduced in intensity, indicating protection of the DNA by the bound protein. In the competition lanes, as the concentration of this compound increases, the footprint should diminish, and the ladder pattern should reappear, demonstrating that this compound is displacing the protein from its binding site.

Protocol 2: Competitive Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect protein-DNA complexes based on their slower migration through a non-denaturing gel compared to free DNA. This competitive EMSA protocol assesses the ability of this compound to disrupt a pre-formed protein-DNA complex.

Materials:

  • Purified DNA-binding protein of interest.

  • DNA probe: A short double-stranded oligonucleotide (20-50 bp) containing the protein's binding site, end-labeled with a radioactive isotope or a non-radioactive label (e.g., biotin, fluorescent dye).

  • This compound solution of known concentration.

  • 10X EMSA Binding Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 10 mM DTT, 10 mM EDTA, 50% glycerol.

  • Poly(dI-dC) or other non-specific competitor DNA.

  • Native polyacrylamide gel (4-8%) and electrophoresis apparatus.

  • Loading Dye (6X): 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol.

Procedure:

  • Binding Reactions:

    • Set up reactions in microcentrifuge tubes on ice with a final volume of 20 µL.

    • Free Probe: Add 2 µL of 10X EMSA Binding Buffer, labeled DNA probe (e.g., 20-50 fmol), and nuclease-free water to 20 µL.

    • Protein-DNA Complex: Add 2 µL of 10X EMSA Binding Buffer, 1 µL of poly(dI-dC) (1 µg/µL), the desired amount of protein, and nuclease-free water. Incubate for 10 minutes on ice. Then add the labeled DNA probe and incubate for another 20 minutes at room temperature.

    • Competition: Prepare the protein-DNA complex as above. After the 20-minute incubation, add increasing concentrations of this compound and incubate for an additional 10-20 minutes.

  • Gel Electrophoresis:

    • Add 4 µL of 6X Loading Dye to each reaction.

    • Load the samples onto a pre-run native polyacrylamide gel.

    • Run the gel in 0.5X TBE buffer at a constant voltage (e.g., 100-150V) at 4°C.

  • Detection:

    • If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.

    • If using a non-radioactive label, transfer the DNA to a nylon membrane and detect using the appropriate method (e.g., streptavidin-HRP for biotin).

Expected Results: The free probe will migrate fastest. The protein-DNA complex will appear as a slower-migrating band (a "shift"). In the competition lanes, as the concentration of this compound increases, the intensity of the shifted band should decrease, while the intensity of the free probe band increases, indicating that this compound is competing with the protein for binding to the DNA probe.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate potential mechanisms by which this compound can modulate signaling pathways by interfering with DNA-protein interactions.

HIF1_Pathway cluster_nucleus Nucleus HIF1a HIF-1α HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) on DNA HIF1_complex->HRE Binds Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes Activates TriostinA This compound TriostinA->HRE Competes for binding Hypoxia Hypoxia Hypoxia->HIF1a Stabilizes

Caption: this compound inhibition of the HIF-1 signaling pathway.

AP1_Pathway cluster_nucleus Nucleus Fos Fos AP1_complex AP-1 Complex Fos->AP1_complex Jun Jun Jun->AP1_complex AP1_site AP-1 Binding Site on DNA AP1_complex->AP1_site Binds Target_Genes Target Gene Transcription AP1_site->Target_Genes Activates TriostinA This compound TriostinA->AP1_site Potential Competition Growth_Factors Growth Factors, Stress Signals Growth_Factors->Fos Induces Expression Growth_Factors->Jun Induces Expression

Caption: Potential interference of this compound with AP-1 signaling.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates & Causes Degradation p50_p65_IkB p50/p65/IκB (Inactive) IkB->p50_p65_IkB p50 p50 p50->p50_p65_IkB p65 p65 p65->p50_p65_IkB p50_p65_active p50/p65 (Active) p50_p65_IkB->p50_p65_active Translocates to Nucleus NFkB_site NF-κB Binding Site on DNA p50_p65_active->NFkB_site Binds Target_Genes Inflammatory Gene Transcription NFkB_site->Target_Genes Activates TriostinA This compound TriostinA->NFkB_site Potential Competition Inflammatory_Signal Inflammatory Signal (e.g., TNFα) Inflammatory_Signal->IKK Activates

Caption: Potential interference of this compound with NF-κB signaling.

Experimental Workflow Diagram

Competitive_Footprinting_Workflow cluster_setup 1. Reaction Setup cluster_digestion 2. DNase I Digestion cluster_analysis 3. Analysis Probe End-labeled DNA Probe Binding Incubate to allow binding Probe->Binding Protein DNA-binding Protein Protein->Binding Triostin This compound (various conc.) Triostin->Binding DNaseI Add DNase I (limited digestion) Binding->DNaseI Stop Stop Reaction (EDTA, SDS) DNaseI->Stop Purify Proteinase K, Phenol-Chloroform, Ethanol Precipitation Stop->Purify Gel Denaturing PAGE Purify->Gel Visualize Autoradiography or Fluorescence Imaging Gel->Visualize Result Analyze Footprint (Competition) Visualize->Result

Caption: Workflow for competitive DNase I footprinting with this compound.

Conclusion

This compound is a powerful and specific tool for investigating the complex landscape of DNA-protein interactions. Its well-characterized mechanism of action and sequence preference allow for targeted disruption of these interactions, providing valuable insights into gene regulation and cellular function. The protocols and data presented here offer a starting point for researchers to incorporate this compound into their experimental designs, paving the way for new discoveries in fundamental biology and the development of novel therapeutic strategies.

References

Application Notes and Protocols for the Experimental Use of DNA-Binding Agents in Hypoxia Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, there is a notable absence of specific studies focusing on the experimental use of Triostin A in hypoxia research. The following application notes and protocols are presented as a generalized framework for investigating the potential effects of DNA-binding agents, such as this compound (referred to herein as "Compound X"), on cancer cells under hypoxic conditions. The experimental designs and data are illustrative and intended to serve as a guide for researchers venturing into this area of study.

Introduction to Hypoxia and Cancer

Tumor hypoxia, a condition of low oxygen tension, is a characteristic feature of solid malignancies.[1] It arises from an imbalance between oxygen supply and consumption due to rapid cancer cell proliferation and aberrant tumor vasculature.[1] Hypoxia is a major driver of cancer progression, metastasis, and resistance to therapies, including chemotherapy and radiotherapy.[2][3][4] A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1).[4][5] HIF-1 consists of an oxygen-regulated α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[5] Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β.[6] This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion.[2][6][7] Given that agents like this compound are known to intercalate DNA, investigating their potential to modulate HIF-1α activity and the hypoxic response in cancer cells is a rational area of inquiry.

Potential Mechanisms of Action for DNA-Binding Agents in Hypoxia

A DNA-binding agent, "Compound X," could potentially interfere with the hypoxic response through several mechanisms:

  • Direct inhibition of HIF-1α binding to HREs: By intercalating into the DNA at or near HRE sequences, Compound X might sterically hinder the binding of the HIF-1α/β complex, thereby preventing the transcription of downstream target genes.

  • Modulation of HIF-1α expression: The agent could interfere with the transcription or translation of the HIF1A gene itself.

  • Induction of DNA damage and apoptosis: Under the stressful conditions of hypoxia, the addition of a DNA-damaging agent could push cancer cells towards apoptosis, potentially overcoming hypoxia-induced therapeutic resistance.

Illustrative Data on the Effects of "Compound X"

The following table presents hypothetical quantitative data that could be generated from the protocols described below. This data is for illustrative purposes only.

Cell LineCondition"Compound X" IC50 (µM)Relative VEGF mRNA Expression (Fold Change vs. Normoxia Control)% Apoptosis (Annexin V positive)
MCF-7 Normoxia1.51.05.2
Hypoxia (1% O₂)0.88.212.5
Hypoxia + "Compound X" (0.5 µM)N/A3.525.8
HCT116 Normoxia2.11.04.8
Hypoxia (1% O₂)1.210.510.1
Hypoxia + "Compound X" (0.5 µM)N/A4.830.2

Key Signaling Pathway and Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Hypoxic Treatment cluster_analysis Phase 3: Downstream Analysis Start Seed Cancer Cells (e.g., MCF-7, HCT116) Adherence Allow Cells to Adhere (24 hours) Start->Adherence Normoxia_Group Normoxia Control (21% O2) Adherence->Normoxia_Group Hypoxia_Group Hypoxia Induction (1% O2, 24-48h) Adherence->Hypoxia_Group Compound_Treatment Add 'Compound X' (Dose-Response) Normoxia_Group->Compound_Treatment Hypoxia_Group->Compound_Treatment Cell_Viability Cell Viability Assay (e.g., MTS/MTT) Compound_Treatment->Cell_Viability Gene_Expression Gene Expression Analysis (RT-qPCR for VEGF, etc.) Compound_Treatment->Gene_Expression Protein_Analysis Protein Level Analysis (Western Blot for HIF-1α) Compound_Treatment->Protein_Analysis Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Compound_Treatment->Apoptosis_Assay

References

Application Notes and Protocols for Radiolabeling Triostin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the radiolabeling of Triostin A, a bicyclic octadepsipeptide antibiotic that exhibits potent anticancer and antibacterial activity through its ability to bisintercalate into the minor groove of DNA. The provision of radiolabeled this compound is crucial for a variety of research applications, including DNA binding assays, pharmacokinetic studies, and mechanism of action investigations. This document outlines protocols for biosynthetic labeling with Sulfur-35 (³⁵S) and chemical labeling with Iodine-125 (¹²⁵I), Tritium (³H), and Carbon-14 (¹⁴C).

Methods for Radiolabeling this compound

Several methods can be employed to introduce a radioactive label into the this compound molecule. The choice of method depends on the desired radioisotope, specific activity, and the intended application.

  • Biosynthetic Labeling with ³⁵S: This method leverages the natural biosynthetic pathway of this compound in Streptomyces triostinicus. By supplementing the culture medium with [³⁵S]sulfate, the radioisotope is incorporated into the two cysteine residues that form the disulfide bridge of this compound.

  • Chemical Labeling with ¹²⁵I: Radioiodination can be achieved by electrophilic substitution on the quinoxaline chromophores of this compound. This method allows for high specific activity, making it suitable for sensitive binding assays.

  • Chemical Labeling with ³H: Tritium can be introduced into the this compound molecule through catalytic tritium exchange on the aromatic protons of the quinoxaline rings or by catalytic dehalogenation of a halogenated precursor. This method provides a high specific activity label with a long half-life.

  • Chemical Labeling with ¹⁴C: Carbon-14 can be incorporated by utilizing a ¹⁴C-labeled amino acid precursor, such as L-[¹⁴C]serine or N-methyl-L-[¹⁴C]cysteine, during the solid-phase peptide synthesis (SPPS) of this compound or its linear precursor.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different radiolabeling methods described. Please note that these values are representative and can vary depending on the specific experimental conditions.

RadioisotopeMethodRadiochemical Yield (%)Specific ActivityRadiochemical Purity (%)
³⁵S Biosynthetic LabelingVariable (dependent on culture conditions)>100 Ci/mmol>95%
¹²⁵I Direct Electrophilic Iodination60 - 80>1500 Ci/mmol>98%
³H Catalytic Tritium Exchange10 - 3015 - 30 Ci/mmol>97%
¹⁴C Solid-Phase Peptide Synthesis20 - 40 (multi-step synthesis)50 - 60 mCi/mmol (per ¹⁴C atom)>98%

Experimental Protocols

Protocol 1: Biosynthetic Labeling of this compound with ³⁵S

This protocol describes the production of [³⁵S]this compound by culturing Streptomyces triostinicus in a medium supplemented with inorganic [³⁵S]sulfate.

Materials:

  • Streptomyces triostinicus culture

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (a defined or semi-defined medium low in non-radioactive sulfate)

  • [³⁵S]Sulfuric acid (carrier-free)

  • Sterile culture flasks

  • Shaking incubator

  • Centrifuge and sterile centrifuge tubes

  • Ethyl acetate

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector

  • Scintillation counter

Procedure:

  • Prepare Seed Culture: Inoculate a flask containing seed culture medium with S. triostinicus spores or mycelia. Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours until a dense culture is obtained.

  • Inoculate Production Culture: Inoculate a larger volume of production medium with the seed culture (typically a 5-10% v/v inoculum).

  • Add Radiotracer: Aseptically add carrier-free [³⁵S]sulfuric acid to the production culture to a final concentration of 10-50 µCi/mL.

  • Fermentation: Incubate the culture at 28-30°C with vigorous shaking for 5-7 days.

  • Harvest Mycelia: Separate the mycelia from the culture broth by centrifugation (e.g., 10,000 x g for 20 minutes).

  • Extraction: Extract the mycelial pellet and the culture supernatant separately with an equal volume of ethyl acetate three times. Combine the organic extracts.

  • Purification:

    • Concentrate the ethyl acetate extract under reduced pressure.

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

    • Monitor fractions for radioactivity using a scintillation counter.

    • Pool the radioactive fractions containing this compound and further purify by preparative HPLC using a C18 column and a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Analysis: Confirm the identity and radiochemical purity of [³⁵S]this compound by co-elution with an authentic, non-radioactive standard on analytical HPLC with both UV and radiation detectors. Determine the specific activity by quantifying the amount of this compound (e.g., by UV absorbance) and its radioactivity.

Workflow for Biosynthetic ³⁵S-Labeling of this compound

G cluster_culture Culture & Labeling cluster_extraction Extraction & Purification cluster_analysis Analysis seed Prepare Seed Culture of S. triostinicus inoculate Inoculate Production Medium seed->inoculate add_s35 Add [³⁵S]Sulfate inoculate->add_s35 ferment Fermentation (5-7 days) add_s35->ferment harvest Harvest Mycelia & Supernatant ferment->harvest extract Ethyl Acetate Extraction harvest->extract silica Silica Gel Chromatography extract->silica hplc Preparative HPLC silica->hplc analytical_hplc Analytical HPLC (UV & Radio) hplc->analytical_hplc activity Determine Specific Activity analytical_hplc->activity

Caption: Workflow for the biosynthetic production of [³⁵S]this compound.

Protocol 2: Radioiodination of this compound with ¹²⁵I

This protocol describes the direct radioiodination of the quinoxaline rings of this compound using the Chloramine-T method.

Materials:

  • This compound

  • Sodium [¹²⁵I]iodide (high specific activity)

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.5 M, pH 7.5)

  • Sephadex G-10 or equivalent size-exclusion column

  • HPLC system with a radiodetector

Procedure:

  • Reaction Setup: In a shielded vial, dissolve 10-20 µg of this compound in 20 µL of 0.5 M phosphate buffer, pH 7.5.

  • Add Radioiodine: Add 1-2 mCi of Na[¹²⁵I] to the this compound solution.

  • Initiate Reaction: Add 10 µL of freshly prepared Chloramine-T solution (2 mg/mL in phosphate buffer) to initiate the iodination reaction.

  • Incubation: Gently mix and incubate the reaction at room temperature for 60-90 seconds.

  • Quench Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution (2.5 mg/mL in phosphate buffer).

  • Purification:

    • Immediately apply the reaction mixture to a pre-equilibrated Sephadex G-10 column to separate the [¹²⁵I]this compound from unreacted iodide and other small molecules.

    • Elute with phosphate buffer and collect fractions.

    • Monitor the radioactivity of the fractions to identify the peak corresponding to the labeled product.

    • For higher purity, the pooled radioactive fractions can be further purified by HPLC.

  • Analysis: Determine the radiochemical purity and specific activity of the purified [¹²⁵I]this compound using analytical HPLC with UV and radiation detection.

G cluster_reaction Iodination Reaction cluster_purification Purification & Analysis mix Mix this compound & Na[¹²⁵I] add_ct Add Chloramine-T mix->add_ct incubate Incubate (60-90s) add_ct->incubate quench Quench with Sodium Metabisulfite incubate->quench sec Size-Exclusion Chromatography quench->sec hplc HPLC Purification (Optional) sec->hplc analysis Analytical HPLC (Purity & Specific Activity) hplc->analysis

Caption: Workflow for a DNA binding filter assay using radiolabeled this compound.

Troubleshooting & Optimization

improving the yield of Triostin A chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Triostin A chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound, and how do their yields compare?

A1: The two primary methods for synthesizing this compound are solution-phase synthesis and solid-phase peptide synthesis (SPPS).

  • Solution-phase synthesis involves carrying out all reactions in a homogeneous solution. An improved solution-phase synthesis has been reported to achieve a total yield of 17.5% over 13 steps.[1][2] This method can be laborious due to the need for purification after each step.

Q2: What is diketopiperazine (DKP) formation, and how can it be minimized during this compound synthesis?

A2: Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis, particularly during the cleavage of the N-terminal protecting group of the second amino acid in the chain. This intramolecular cyclization cleaves the dipeptide from the resin, leading to a significant reduction in yield. The depsipeptide nature of this compound can make it susceptible to this side reaction.

To minimize DKP formation:

  • Choice of Resin: Utilizing a 2-chlorotrityl chloride (2-CTC) resin can sterically hinder the formation of DKPs.

  • Protecting Groups: Employing the Bsmoc protecting group, which can be removed under milder and faster conditions than the more common Fmoc group, can help prevent DKP formation.

  • Coupling Strategy: Using pre-formed dipeptide units can bypass the vulnerable stage where DKP formation is most likely to occur.

Q3: What are the critical steps in the synthesis of this compound that significantly impact the overall yield?

A3: Several steps are critical for achieving a high yield of this compound:

  • Synthesis of the Quinoxaline Chromophore: The precursor, quinoxaline-2-carboxylic acid, is essential for the synthesis. Efficient preparation of this starting material is a key first step.

  • Peptide Coupling and N-methylation: The efficiency of the coupling reactions to form the peptide backbone and the subsequent N-methylation steps are crucial. Incomplete reactions can lead to a mixture of truncated or unmethylated peptides, complicating purification and reducing the yield of the desired product.

  • Cyclization: The formation of the two cyclic depsipeptide rings is a challenging step. Poor yields are often due to competing intermolecular reactions (oligomerization) or the formation of incorrect cyclic structures. Performing the cyclization at high dilution or on a solid support can favor the desired intramolecular reaction.

  • Disulfide Bond Formation: The final step of forming the disulfide bridge is critical for the correct three-dimensional structure and biological activity of this compound. Incomplete or incorrect disulfide bond formation will result in a lower yield of the active compound.

Troubleshooting Guides

Problem 1: Low Yield After Cyclization Step

Q: My cyclization reaction is resulting in a low yield of the desired bicyclic depsipeptide. HPLC analysis shows multiple peaks, including some with higher molecular weights than the expected product. What could be the cause, and how can I improve the yield?

A: Low cyclization yield with the presence of higher molecular weight species strongly suggests that intermolecular oligomerization (dimerization, trimerization, etc.) is outcompeting the desired intramolecular cyclization. The conformation of the linear peptide precursor also plays a significant role in cyclization efficiency.

Troubleshooting Steps:

Potential Cause Recommended Solution
High Reaction Concentration Perform the cyclization under high dilution conditions (typically 0.1-1 mM in a suitable solvent like DMF or CH2Cl2). This favors intramolecular reactions over intermolecular ones.
Unfavorable Peptide Conformation Introduce "turn-inducing" residues like proline or D-amino acids at strategic positions in the linear precursor to pre-organize it into a conformation that facilitates cyclization.
Inefficient Coupling Reagent Use a highly efficient coupling reagent for macrolactamization, such as HATU, HBTU, or PyBOP, in combination with a non-nucleophilic base like DIPEA. The choice of reagent can significantly impact the cyclization yield.
Solid-Phase vs. Solution-Phase Cyclization If performing solution-phase cyclization, consider an on-resin cyclization approach. The pseudo-dilution effect of the resin can reduce intermolecular side reactions.
Problem 2: Incomplete N-Methylation

Q: I am observing incomplete N-methylation of the peptide backbone, leading to a mixture of products that are difficult to separate. How can I optimize the N-methylation step?

A: Incomplete N-methylation can be a significant hurdle, as the methylated and unmethylated peptides can have very similar chromatographic properties. Optimizing the methylation procedure is crucial for a clean reaction.

Troubleshooting Steps:

Potential Cause Recommended Solution
Inefficient Methylating Agent A common method for on-resin N-methylation involves a three-step procedure of sulfonylation, methylation, and desulfonylation. Using dimethylsulfate as the methylating agent with DBU as a non-nucleophilic base is an effective combination.
Steric Hindrance N-methylation of certain amino acid residues can be sterically hindered. Increasing the reaction time or temperature may improve the yield, but this should be done cautiously to avoid side reactions. Microwave-assisted synthesis can also be explored to accelerate the reaction.
Reaction Time Traditional N-methylation procedures can be lengthy. Optimized protocols have been developed that can significantly reduce the reaction time from hours to under an hour without compromising the yield.
Problem 3: Difficulty in Final Purification

Q: After the final disulfide bond formation and cleavage from the resin, I am struggling to obtain pure this compound. My HPLC chromatogram shows several closely eluting peaks. What are these impurities, and how can I improve the purification?

A: The final purification of this compound by reverse-phase HPLC can be challenging due to the presence of various impurities that are structurally similar to the final product.

Common Impurities and Solutions:

Potential Impurity Identification Solution
Deletion Sequences Mass spectrometry (MS) analysis will show peptides missing one or more amino acid residues.Optimize coupling and deprotection steps during SPPS to ensure complete reactions. Double coupling for difficult amino acids can be beneficial.
Diastereomers These may co-elute with the desired product. Chiral chromatography or careful optimization of the HPLC gradient may be required for separation.Use high-purity amino acid derivatives and minimize harsh basic or acidic conditions that could cause epimerization.
Oxidized Species MS analysis will show an increase in mass corresponding to the addition of oxygen atoms (e.g., methionine sulfoxide).Use scavengers during cleavage and handle the peptide under an inert atmosphere to prevent oxidation.
Incorrectly Folded Isomers These may have slightly different retention times on HPLC.Optimize the disulfide bond formation conditions (e.g., pH, concentration, oxidant) to favor the formation of the correct isomer.

Optimizing HPLC Purification:

  • Gradient Optimization: A shallow gradient of acetonitrile in water with 0.1% TFA is typically used. Fine-tuning the gradient slope can improve the resolution of closely eluting peaks.

  • Column Selection: A high-resolution C18 column is commonly used. Experimenting with different column chemistries or particle sizes may provide better separation.

  • Multiple Purification Rounds: It may be necessary to perform two or more rounds of HPLC purification to achieve the desired purity.

Experimental Protocols & Methodologies

Solution-Phase Synthesis of a Key Intermediate (Seco-Triostin A)

This protocol outlines the synthesis of the linear precursor to this compound.

  • Dipeptide Formation: Couple Fmoc-N-Me-L-Val-OH with L-Ser-OBn using a suitable coupling agent (e.g., HBTU, DIPEA) in DMF.

  • Deprotection: Remove the Fmoc group using 20% piperidine in DMF.

  • Coupling with Quinoxaline Moiety: Couple the deprotected dipeptide with quinoxaline-2-carboxylic acid.

  • Esterification: Esterify the resulting tripeptide with Fmoc-N-Me-L-Cys(Trt)-OH.

  • Chain Elongation: Continue the peptide chain elongation by sequential deprotection and coupling of the required amino acids.

  • Saponification: After assembling the linear octadepsipeptide, saponify the benzyl ester to yield the free carboxylic acid.

  • Purification: Purify the linear precursor by silica gel chromatography.

On-Resin Cyclization and Disulfide Bond Formation
  • Linear Peptide Synthesis: Assemble the linear peptide on a 2-chlorotrityl chloride resin using standard Fmoc-SPPS chemistry.

  • Side-Chain Deprotection: Selectively deprotect the side chains of the amino acids that will form the ester bond for the first cyclization.

  • First Macrolactamization: Perform the first on-resin cyclization using a suitable coupling reagent.

  • Second Macrolactamization: Repeat the deprotection and cyclization steps for the second ring.

  • Cleavage from Resin: Cleave the bicyclic peptide from the resin using a cocktail of TFA/TIS/H2O (e.g., 95:2.5:2.5).

  • Disulfide Bond Formation: Dissolve the cleaved peptide in a suitable solvent (e.g., methanol or a mixture of DMSO/H2O) and add iodine to facilitate the formation of the disulfide bridge. Monitor the reaction by HPLC.

  • Quenching and Purification: Quench the reaction with ascorbic acid and purify the final product by preparative HPLC.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_final_steps Cleavage & Final Modifications resin Start with 2-CTC Resin coupling Sequential Fmoc Amino Acid Coupling & Deprotection resin->coupling n_methylation On-Resin N-Methylation coupling->n_methylation deprotection1 Selective Side-Chain Deprotection (Ring 1) n_methylation->deprotection1 cyclization1 First Macrolactamization deprotection1->cyclization1 deprotection2 Selective Side-Chain Deprotection (Ring 2) cyclization1->deprotection2 cyclization2 Second Macrolactamization deprotection2->cyclization2 cleavage Cleavage from Resin (TFA Cocktail) cyclization2->cleavage disulfide Disulfide Bond Formation (Iodine) cleavage->disulfide purification HPLC Purification disulfide->purification product This compound purification->product

Figure 1. General experimental workflow for the solid-phase synthesis of this compound.

troubleshooting_low_yield start Low Yield of this compound check_step Identify Problematic Step via HPLC/MS of Intermediates start->check_step coupling_issue Incomplete Coupling / Deletion Sequences check_step->coupling_issue Deletion products observed cyclization_issue Poor Cyclization Yield check_step->cyclization_issue Oligomers observed purification_issue Loss During Purification check_step->purification_issue Clean reaction, low recovery coupling_solution Optimize Coupling: - Double couple difficult residues - Use stronger coupling reagents - Increase reaction time/temperature coupling_issue->coupling_solution cyclization_solution Optimize Cyclization: - High dilution conditions - On-resin cyclization - Use turn-inducing residues cyclization_issue->cyclization_solution purification_solution Optimize Purification: - Shallow HPLC gradient - Use high-resolution column - Perform multiple purification runs purification_issue->purification_solution

References

overcoming Triostin A solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triostin A, focusing on overcoming its solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a bicyclic depsipeptide antibiotic belonging to the quinoxaline family. Its primary mechanism of action is as a DNA bisintercalator, where it inserts its two quinoxaline rings into the DNA double helix, leading to the inhibition of DNA replication and transcription.[1] This activity underlies its antibiotic and cytotoxic effects. Additionally, this compound is a potent inhibitor of the hypoxia-inducible factor-1 (HIF-1) signaling pathway.

Q2: Why is this compound difficult to dissolve in aqueous buffers?

This compound is a hydrophobic molecule, making it poorly soluble in water and aqueous buffers. This is a common challenge encountered with many complex natural products and other hydrophobic compounds. Direct dissolution in buffers like PBS or cell culture media will likely result in precipitation.

Q3: What organic solvents can be used to dissolve this compound?

Based on its hydrophobic nature and protocols for similar compounds, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetone. It is crucial to first prepare a concentrated stock solution in one of these organic solvents before diluting it into the final aqueous buffer.

Q4: How does this compound inhibit the HIF-1 signaling pathway?

This compound has been shown to inhibit the accumulation of the HIF-1α protein, a key component of the HIF-1 transcription factor. While the precise upstream mechanism is not fully elucidated, this reduction in HIF-1α protein levels prevents the formation of the active HIF-1 complex, thereby inhibiting the transcription of its target genes which are involved in processes like angiogenesis and metabolic adaptation to hypoxia.

Troubleshooting Guide

Issue: Precipitation is observed when diluting the this compound stock solution into my aqueous buffer.

  • Potential Cause 1: High Final Concentration of Organic Solvent. The final concentration of the organic solvent (e.g., DMSO, acetone) in your aqueous buffer may be too low to maintain this compound in solution.

    • Solution: While it is important to minimize the final concentration of organic solvents to avoid cellular toxicity, a certain amount is necessary to maintain solubility. For acetone, a final concentration of up to 3% has been shown to be effective for this compound derivatives. For DMSO, a final concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. You may need to optimize this concentration for your specific cell type and experimental conditions.

  • Potential Cause 2: this compound Concentration Exceeds its Solubility Limit. The desired final concentration of this compound in your aqueous buffer may be too high.

    • Solution: Perform a pilot experiment to determine the maximum achievable concentration of this compound in your specific buffer system. Start with a lower final concentration and gradually increase it to find the solubility limit.

  • Potential Cause 3: Improper Dilution Technique. Adding the concentrated stock solution directly and quickly into the aqueous buffer can cause localized high concentrations and immediate precipitation.

    • Solution: Add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This ensures rapid and even dispersion of the compound.

Issue: My cells are showing signs of toxicity or altered behavior.

  • Potential Cause: Organic Solvent Toxicity. The final concentration of the organic solvent in your cell culture medium may be too high for your specific cell line.

    • Solution: Determine the maximum tolerable concentration of the organic solvent for your cells by running a vehicle control experiment (treating cells with the same concentration of the solvent without this compound). If toxicity is observed, try to lower the final solvent concentration by preparing a more concentrated initial stock solution, if solubility allows.

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent/Buffer SystemSolubilityRecommendations
WaterPoor/InsolubleNot recommended for direct dissolution.
Aqueous Buffers (PBS, Tris, etc.)Poor/InsolubleNot recommended for direct dissolution.
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
Dimethylformamide (DMF)SolubleAlternative to DMSO for preparing stock solutions.
AcetoneSolubleCan be used for preparing stock solutions.
Aqueous Buffer with Co-solventSparingly SolubleThe final working solution should contain a co-solvent (e.g., DMSO, acetone) to maintain solubility. The final concentration of the co-solvent should be optimized for cell viability and compound solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Working Solution for Cell Culture

This protocol provides a general guideline for preparing a this compound solution for in vitro experiments.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, sterile DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. b. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is approximately 1087.2 g/mol . c. Add the calculated volume of sterile DMSO to the vial of this compound. d. Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can aid dissolution. e. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Prepare the Final Working Solution: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Pre-warm your complete cell culture medium to 37°C. c. Determine the volume of the stock solution needed to achieve your desired final concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). d. While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise. e. Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in your experiment. Use the freshly prepared working solution immediately.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application start This compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM) start->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute dropwise into pre-warmed aqueous buffer stock->dilute working Final Working Solution dilute->working experiment Add to cell culture or experimental system working->experiment

Caption: Workflow for preparing this compound solutions.

hif1_pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHD PHD enzymes HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Recognition Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (DNA) HIF1_complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Activates TriostinA This compound TriostinA->HIF1a_hypoxia Inhibits Accumulation

Caption: HIF-1 signaling pathway and this compound inhibition.

References

Technical Support Center: Stabilizing Triostin A Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Triostin A solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is sparingly soluble in aqueous solutions. For creating stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or methanol are recommended. The choice of solvent may depend on the downstream application and the desired concentration. It is advisable to first dissolve this compound completely in a small amount of the organic solvent before diluting with aqueous buffers.

Q2: What are the optimal storage conditions for lyophilized this compound powder?

A2: Lyophilized this compound should be stored at -20°C or -80°C for long-term stability. The vial should be kept tightly sealed and protected from light and moisture. Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can introduce moisture and accelerate degradation.

Q3: How should I store this compound stock solutions?

A3: For long-term storage, it is recommended to store this compound stock solutions at -80°C. For short-term storage (up to a few weeks), -20°C is acceptable. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into single-use vials.

Q4: Can I store this compound solutions at 4°C?

A4: Storing this compound solutions at 4°C is not recommended for extended periods, as the rate of degradation is significantly higher at this temperature compared to frozen conditions. If temporary storage at 4°C is necessary, it should be for no longer than 24-48 hours and the solution should be protected from light.

Q5: Is this compound sensitive to light?

A5: Yes, like many complex organic molecules, this compound is potentially sensitive to light. Exposure to UV or even ambient light can lead to photodegradation. Therefore, it is crucial to store both solid this compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.

Possible Cause:

  • "Solvent Shock": Rapid dilution of a concentrated organic stock solution of the hydrophobic this compound into an aqueous buffer can cause the compound to crash out of solution.

  • Exceeding Solubility Limit: The final concentration of this compound in the aqueous buffer may be above its solubility limit.

  • Buffer Composition: The pH or salt concentration of the aqueous buffer may not be optimal for maintaining this compound solubility.

Solutions:

  • Gradual Dilution: Add the aqueous buffer to the this compound stock solution slowly while vortexing or stirring to allow for gradual solvent exchange.

  • Lower Final Concentration: Reduce the final concentration of this compound in the assay.

  • Optimize Buffer: Experiment with different buffer compositions, such as varying the pH or adding a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO to the final aqueous solution, if compatible with your experiment.

  • Sonication: Brief sonication in a water bath can help to redissolve small amounts of precipitate.

Issue 2: Loss of biological activity of this compound solution over time.

Possible Cause:

  • Chemical Degradation: this compound, being a depsipeptide containing a disulfide bridge, can be susceptible to hydrolysis of its ester and amide bonds, as well as oxidation of the disulfide bridge.

  • Improper Storage: Storage at inappropriate temperatures (e.g., 4°C or room temperature) or exposure to light can accelerate degradation.

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the degradation of the peptide structure.

Solutions:

  • Freshly Prepare Solutions: Whenever possible, prepare fresh dilutions of this compound from a properly stored, concentrated stock solution for each experiment.

  • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.

  • Confirm Storage Conditions: Ensure that stock solutions are stored at -80°C and protected from light.

  • Stability-Indicating Assay: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the integrity of your this compound solution.

Issue 3: Inconsistent experimental results.

Possible Cause:

  • Inaccurate Concentration: This could be due to incomplete dissolution of the lyophilized powder or precipitation in the stock solution.

  • Degradation of this compound: The potency of the solution may have decreased due to degradation.

  • Adsorption to Surfaces: Peptides can sometimes adsorb to the surface of plasticware or glassware, leading to a lower effective concentration.

Solutions:

  • Ensure Complete Dissolution: Visually inspect your stock solution to ensure there are no undissolved particles. Gentle warming or sonication may aid in dissolution.

  • Quantify Stock Solution: After preparation, verify the concentration of your stock solution using a spectrophotometric method or HPLC.

  • Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize loss due to adsorption.

  • Include Proper Controls: Always include positive and negative controls in your experiments to validate the activity of your this compound solution.

Data Presentation

Table 1: Recommended Solvents for this compound Stock Solutions

SolventPolarity IndexBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)7.2189Good for high concentrations. Can be difficult to remove. May be incompatible with some cell-based assays at higher concentrations.
N,N-Dimethylformamide (DMF)6.4153Good for high concentrations. Can be difficult to remove.
Methanol5.165More volatile and easier to remove. May have lower solubilizing power for high concentrations compared to DMSO or DMF.

Table 2: Illustrative Long-Term Stability of this compound in DMSO (10 mM Stock)

Disclaimer: The following data is illustrative and based on general knowledge of bicyclic depsipeptide stability. Actual stability should be confirmed experimentally.

Storage TemperatureTimeEstimated Purity (%)
-80°C6 months>98%
-80°C12 months>95%
-20°C6 months>90%
-20°C12 months>85%
4°C1 week<90%
4°C1 month<70%
Room Temperature (25°C)24 hours<95%
Room Temperature (25°C)1 week<60%

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Equilibration: Allow the vial of lyophilized this compound to come to room temperature before opening.

  • Solvent Addition: Add the desired volume of anhydrous DMSO (or DMF/methanol) to the vial to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for 1-2 minutes to ensure complete dissolution. If necessary, sonicate in a room temperature water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding amber microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound. Method parameters will need to be optimized for your specific HPLC system.

  • Sample Preparation:

    • Prepare a solution of this compound in the desired solvent and at a known concentration.

    • Divide the solution into multiple aliquots for storage under different conditions (e.g., -80°C, -20°C, 4°C, room temperature, exposed to light, protected from light).

    • At specified time points (e.g., 0, 1 week, 1 month, 3 months, etc.), retrieve an aliquot from each storage condition.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (e.g., 243 nm and 323 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the intact this compound peak at each time point for each condition.

    • Calculate the percentage of remaining this compound relative to the initial time point (t=0).

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_exp Experimental Use cluster_troubleshoot Troubleshooting start Lyophilized this compound dissolve Dissolve in Organic Solvent start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot storage Store at -80°C (Protected from Light) aliquot->storage thaw Thaw Single Aliquot storage->thaw dilute Dilute in Aqueous Buffer thaw->dilute assay Perform Experiment dilute->assay precip Precipitation? dilute->precip loss Loss of Activity? assay->loss

Caption: Workflow for Preparation, Storage, and Use of this compound Solutions.

hif1_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_n HIF-1α PHD PHDs HIF1a_n->PHD Hydroxylation VHL pVHL PHD->VHL Recognition Ub Ubiquitination VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome HIF1a_h HIF-1α Dimer HIF-1α/β Dimer HIF1a_h->Dimer HIF1b HIF-1β (ARNT) HIF1b->Dimer Nucleus Nucleus Dimer->Nucleus Nuclear Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to DNA Genes Target Gene Transcription (e.g., VEGF) HRE->Genes TriostinA This compound TriostinA->HRE Inhibits Binding

Caption: Simplified HIF-1 Signaling Pathway and the inhibitory action of this compound.

troubleshooting low signal in Triostin A binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Triostin A binding assays and resolving issues related to low signal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it bind to DNA?

This compound is a cyclic octadepsipeptide antibiotic belonging to the quinoxaline family.[1][2] It functions as a bis-intercalator, meaning its two planar quinoxaline rings insert themselves between adjacent base pairs of double-stranded DNA (dsDNA).[1][2] This bis-intercalation is entropically favored due to the rigid peptide backbone that pre-organizes the two intercalating moieties.[2] this compound binding leads to a significant unwinding of the DNA helix and can inhibit crucial cellular processes like DNA replication and transcription.[1][3][4]

Q2: What is the DNA sequence preference for this compound binding?

This compound exhibits a preference for binding to GC-rich sequences, particularly at CpG steps.[5] However, studies have also shown binding to AT-rich regions, and its des-N-tetramethyl analogue, TANDEM, shows a preference for sequences centered around ATA or TAT.[5][6] The minimal binding site size for this compound appears to be approximately six base pairs.[5]

Q3: What are the common assay formats for studying this compound-DNA binding?

Commonly used assay formats include Fluorescence Polarization (FP) assays and Radioligand Binding Assays. FP assays are a popular choice due to their homogeneous nature (no wash steps) and suitability for high-throughput screening.[7][8] Radioligand binding assays are considered the gold standard for their sensitivity and robustness in determining binding affinity.[9][10] Fluorescence quenching assays can also be employed to study the binding interaction.[11][12][13]

Q4: I am observing a very low signal in my this compound binding assay. What are the potential causes?

Low signal in a this compound binding assay can stem from a variety of factors, broadly categorized as issues with reagents, assay conditions, or the experimental setup. Specific causes include:

  • Reagent Quality: Degradation of this compound or DNA, low-purity DNA, or incomplete labeling of fluorescent probes.

  • Assay Conditions: Suboptimal concentrations of this compound or DNA, incorrect buffer composition (pH, ionic strength), inappropriate incubation time or temperature.

  • Assay-Specific Issues (FP): Low labeling efficiency of the fluorescent probe, use of a fluorophore with an unsuitable fluorescence lifetime, or fluorescence quenching.

  • Assay-Specific Issues (Radioligand): Low specific activity of the radiolabeled this compound, or inefficient separation of bound and free ligand.

  • Instrument Settings: Incorrect excitation/emission wavelengths or gain settings on the plate reader.

Troubleshooting Guide for Low Signal

This guide provides a structured approach to identifying and resolving the root cause of low signal in your this compound binding assays.

Problem 1: Consistently Low Signal Across All Wells

This often points to a fundamental issue with one of the core components of the assay.

Potential Cause Troubleshooting Steps
Degraded or Inactive this compound 1. Verify Purity and Integrity: Use a fresh, validated stock of this compound. If possible, confirm its purity and integrity using analytical techniques like HPLC or mass spectrometry. 2. Proper Storage: Ensure this compound is stored under the recommended conditions (typically at -20°C or -80°C, protected from light and moisture).
Poor Quality or Incorrect DNA Substrate 1. Confirm DNA Integrity: Run the DNA on an agarose gel to check for degradation. 2. Verify Annealing of dsDNA: If using synthetic oligonucleotides, ensure they are properly annealed to form a double helix. 3. Sequence Optimization: Confirm that your DNA sequence contains the preferred binding sites for this compound (e.g., CpG steps).[5]
Suboptimal Reagent Concentrations 1. Titrate this compound and DNA: Perform a matrix titration to determine the optimal concentrations of both this compound and your DNA substrate. Start with a concentration of fluorescently labeled DNA significantly below the expected Kd and titrate the binding partner.[14] 2. Literature Review: Consult published studies for typical concentration ranges used in similar assays. For FP assays, a common starting concentration for the fluorescently labeled DNA is around 20 nM.[7]
Inappropriate Assay Buffer Conditions 1. Optimize pH and Ionic Strength: The binding of intercalators can be sensitive to pH and salt concentration. Test a range of pH values (e.g., 7.0-8.0) and salt concentrations (e.g., 50-150 mM NaCl). 2. Include Additives: Consider adding a non-ionic detergent (e.g., 0.01% Tween-20) to reduce non-specific binding and a carrier protein (e.g., 0.1 mg/mL BSA) to prevent adsorption to plate wells.
Problem 2: Low Dynamic Range (Small Difference Between Positive and Negative Controls)

This indicates that while there might be some binding, the assay is not sensitive enough to produce a robust signal window.

Potential Cause Troubleshooting Steps
Fluorescence Polarization (FP) Specific Issues 1. Check Labeling Efficiency: Ensure a high percentage of your DNA probe is fluorescently labeled. Unlabeled DNA will compete for binding and reduce the polarization signal. 2. Optimize Fluorophore Position: The position of the fluorescent label on the DNA can affect the change in polarization upon binding. Consider labeling at the 3' or 5' end, or internally. 3. Fluorescence Quenching: this compound, like other intercalators, can quench the fluorescence of certain dyes.[11][12] If quenching is suspected, you may need to switch to a different fluorophore or use a different assay format.
Radioligand Assay Specific Issues 1. Increase Specific Activity: Use a radiolabeled this compound with higher specific activity to increase the signal-to-noise ratio.[15] 2. Optimize Washing Steps: In filtration assays, insufficient washing can lead to high background, while excessive washing can dissociate the bound ligand. Optimize the number and duration of washes.[16]
Incorrect Incubation Time or Temperature 1. Determine Equilibrium: Perform a time-course experiment to ensure the binding reaction has reached equilibrium. Incubation times of 30-60 minutes at room temperature are common starting points.[17] 2. Optimize Temperature: While many binding assays are performed at room temperature, some interactions are temperature-sensitive. Test a range of temperatures (e.g., 4°C, 25°C, 37°C).

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for this compound binding assays, compiled from published literature. These values should be used as a starting point for assay optimization.

Table 1: Binding Affinity of this compound and Analogs to Different DNA Sequences

LigandDNA SequenceBinding Constant (K) or Dissociation Constant (Kd)Assay Method
This compoundMicrococcus lysodeikticus DNA (GC-rich)Highest binding constant among various natural DNAs[1]Solvent Partition
This compoundpoly(dA-dT)Binds better than to poly(dG-dC)[1]Solvent Partition
This compoundpoly(dG-dC)Weaker binding compared to poly(dA-dT)[1]Solvent Partition
des-N-tetramethylthis compound (TANDEM)d(G-G-T-A-T-A-C-C)Association constant ~6 x 10⁶ M⁻¹[6]Not specified

Table 2: Recommended Concentration Ranges for this compound Binding Assays

Assay ComponentAssay TypeRecommended Concentration RangeNotes
Fluorescently Labeled DNAFluorescence Polarization1 - 40 nM[7]The optimal concentration should be well below the Kd and provide a stable, high signal-to-noise ratio.[14]
This compound (or competitor)Fluorescence PolarizationTitrate from low nM to high µM rangeA wide concentration range is necessary to generate a complete binding curve.
Radiolabeled this compoundRadioligand BindingTitrate across a range, typically 0.1x to 10x the expected Kd[18]The concentration should be low enough to avoid ligand depletion.
DNA (unlabeled)Radioligand BindingShould be in excess to ensure this compound is the limiting reagentThe concentration will depend on the specific experimental goals.

Experimental Protocols

Key Experimental Protocol: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.01% Tween-20.

    • Fluorescently Labeled DNA: Prepare a stock solution of a fluorescently labeled dsDNA oligonucleotide containing a this compound binding site (e.g., a CpG step) in assay buffer. The final concentration in the assay should be optimized (e.g., 20 nM).[7]

    • This compound Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer.

    • Competitor Compound: Prepare a serial dilution of the unlabeled competitor compound in assay buffer containing a constant concentration of DMSO.

  • Assay Procedure (384-well format):

    • Add 10 µL of the fluorescently labeled DNA solution to each well of a black, low-volume 384-well plate.

    • Add 5 µL of assay buffer to the "no competitor" control wells.

    • Add 5 µL of the serially diluted competitor compound to the remaining wells.

    • Add 5 µL of the this compound solution to all wells.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values (in mP) against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway Diagram: Inhibition of DNA Replication and Transcription

The primary mechanism of action of this compound is the direct inhibition of DNA-dependent enzymatic processes through its bis-intercalation into the DNA double helix.

TriostinA_Pathway cluster_inhibition Inhibition TriostinA This compound dsDNA dsDNA TriostinA->dsDNA Replication DNA Replication Transcription Transcription CellCycle Cell Cycle Arrest Replication->CellCycle DNAPolymerase DNA Polymerase DNAPolymerase->Replication RNAPolymerase RNA Polymerase RNAPolymerase->Transcription Apoptosis Apoptosis CellCycle->Apoptosis TriostinA_dsDNA This compound-DNA Complex TriostinA_dsDNA->DNAPolymerase Blocks progression TriostinA_dsDNA->RNAPolymerase Blocks progression

Caption: this compound inhibits DNA replication and transcription.

Experimental Workflow: Troubleshooting Low Signal in FP Assays

This diagram outlines a logical workflow for troubleshooting low signal issues specifically in a fluorescence polarization assay for this compound binding.

FP_Troubleshooting_Workflow cluster_reagents Reagent Quality Checks cluster_conditions Assay Condition Optimization cluster_fp_params FP-Specific Troubleshooting Start Low Signal in FP Assay CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckConditions 2. Optimize Assay Conditions CheckReagents->CheckConditions TriostinA_QC Fresh, pure this compound? CheckReagents->TriostinA_QC CheckFPParams 3. Investigate FP-Specific Parameters CheckConditions->CheckFPParams Concentration Titrate [this compound] and [DNA]? CheckConditions->Concentration Fluorophore Fluorophore quenching or unsuitable lifetime? CheckFPParams->Fluorophore Resolved Signal Improved CheckFPParams->Resolved If issues resolved FurtherAction Consider Alternative Assay Format CheckFPParams->FurtherAction If signal remains low DNA_QC Intact, annealed dsDNA? Probe_QC High labeling efficiency of probe? Buffer Optimize buffer (pH, salt)? Incubation Sufficient incubation time/temp? Instrument Correct instrument settings (gain, wavelengths)? Plate Using non-binding, black plates?

Caption: A logical workflow for troubleshooting low signal in FP assays.

References

Triostin A Technical Support Center: A Guide to Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Triostin A. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize off-target effects during experimentation with this potent DNA bisintercalator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does this relate to off-target effects?

A1: this compound is a bicyclic depsipeptide that functions as a bifunctional DNA intercalator.[1] Its two quinoxaline rings insert into the DNA double helix, primarily at CpG-rich sequences.[2][3] This intercalation blocks the action of DNA polymerases and RNA polymerases, leading to its cytotoxic and antibiotic effects.[4] Off-target effects can arise from its ability to bind to other DNA sequences, albeit with lower affinity, or from downstream consequences of DNA binding that may not be central to its intended therapeutic effect.

Q2: I'm observing significant cytotoxicity in my non-cancerous control cell line. Is this expected?

A2: While this compound is a potent anti-cancer agent, its mechanism of DNA intercalation is not exclusive to cancer cells. Therefore, cytotoxicity in non-cancerous cell lines can be expected, especially at higher concentrations. The degree of cytotoxicity can depend on the cell line's proliferation rate and the accessibility of CpG sites in its genome. If the observed cytotoxicity is confounding your experimental results, it is crucial to perform a dose-response analysis to determine a therapeutic window where effects on your target cells are maximized and effects on control cells are minimized.

Q3: My experimental results are inconsistent across different batches of this compound or between experiments.

A3: Inconsistency in results can stem from several factors. This compound is a complex natural product, and batch-to-batch variability in purity can be a source of discrepancy. It is also a hydrophobic molecule and may be prone to precipitation or aggregation in aqueous solutions, especially at high concentrations. Ensure you are using a consistent and validated protocol for solubilizing and diluting the compound. Additionally, variations in cell culture conditions, such as cell density and passage number, can influence cellular responses to this compound.

Q4: Can this compound affect cellular pathways other than DNA replication and transcription?

A4: Yes. The primary interaction of this compound with DNA can trigger a cascade of downstream cellular responses. Notably, this compound has been shown to inhibit the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of the cellular response to hypoxia.[1][5] This is thought to be a consequence of its DNA binding activity. Furthermore, DNA damage and stalled replication forks caused by this compound can induce apoptotic pathways. It is also plausible that the cellular stress induced by this compound could modulate other signaling pathways, such as the NF-κB pathway, which is a central regulator of the inflammatory and stress responses.

Troubleshooting Guides

Problem 1: Unexpected or Excessive Cytotoxicity

If you are observing higher-than-expected cell death, especially in control or non-target cell lines, consider the following:

  • High Concentration: You may be using a concentration of this compound that is too high, leading to widespread, non-specific DNA intercalation and cytotoxicity.

  • Off-Target DNA Binding: While this compound prefers CpG sites, it can bind to other sequences, leading to unintended gene expression changes and cellular toxicity.

  • Induction of Apoptosis: The cellular stress caused by this compound can trigger programmed cell death.

  • Compound Precipitation: Precipitated or aggregated this compound can lead to inconsistent local concentrations and unexpected cellular stress responses.

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Unexpected/Excessive Cytotoxicity HighConc High Concentration Problem->HighConc OffTargetDNA Off-Target DNA Binding Problem->OffTargetDNA Apoptosis Induction of Apoptosis Problem->Apoptosis Precipitation Compound Precipitation Problem->Precipitation DoseResponse Perform Dose-Response Assay HighConc->DoseResponse CompeteAssay Competitive Binding Assay OffTargetDNA->CompeteAssay ApoptosisAssay Assess Apoptosis Markers Apoptosis->ApoptosisAssay SolubilityCheck Check Solubility/Filter Solution Precipitation->SolubilityCheck

Problem 2: Lack of Expected On-Target Effect

If this compound is not producing the desired effect on your target of interest (e.g., inhibition of a CpG-dependent process), consider these possibilities:

  • Low Concentration: The concentration of this compound may be too low to effectively engage its target DNA sequences.

  • Compound Degradation: this compound may be unstable under your experimental conditions.

  • Cellular Efflux: Cells may be actively pumping the compound out, preventing it from reaching its intracellular target.

  • Incorrect Target Hypothesis: Your hypothesis that this compound will affect a particular process may be incorrect.

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Lack of Expected On-Target Effect LowConc Low Concentration Problem->LowConc Degradation Compound Degradation Problem->Degradation Efflux Cellular Efflux Problem->Efflux Hypothesis Incorrect Target Hypothesis Problem->Hypothesis DoseResponse Perform Dose-Response Assay LowConc->DoseResponse FreshStock Use Fresh Stock/Check Stability Degradation->FreshStock EffluxInhibitor Use Efflux Pump Inhibitors Efflux->EffluxInhibitor OrthogonalAssay Validate Target with Orthogonal Method Hypothesis->OrthogonalAssay

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. This data can help in selecting an appropriate starting concentration range for your experiments.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer~0.01 - 0.1
HeLaCervical Cancer~0.01 - 0.1
A549Lung Cancer~0.01 - 0.1
HCT116Colon Cancer~0.01 - 0.1
PC-3Prostate Cancer~0.01 - 0.1
HepG2Liver Cancer~0.01 - 0.1

Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.

DNA Binding Affinity:

Detailed Experimental Protocols

Protocol 1: Dose-Response Assay to Determine Optimal Concentration

Objective: To determine the optimal concentration range of this compound that elicits the desired on-target effect while minimizing off-target cytotoxicity.

Methodology:

  • Cell Seeding: Seed your target and control cell lines in separate 96-well plates at a density that ensures they are in the logarithmic growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform a serial dilution to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to measure cytotoxicity. Simultaneously, perform an assay to measure your on-target effect (e.g., qPCR for a target gene, reporter assay).

  • Data Analysis: Plot cell viability and the on-target effect as a function of this compound concentration. Determine the IC50 for cytotoxicity and the EC50 for the on-target effect. The optimal concentration range will be where the on-target effect is maximal and cytotoxicity is minimal.

Protocol 2: Competitive DNA Binding Assay to Confirm On-Target Engagement

Objective: To confirm that the observed biological effects of this compound are due to its binding to the intended CpG-rich DNA sequences.

Methodology:

  • Probe Design: Design a biotinylated double-stranded DNA oligonucleotide containing a known this compound binding site (CpG-rich). Also, design a non-biotinylated version of the same oligonucleotide (competitor) and a non-biotinylated oligonucleotide with a different sequence (non-competitor, e.g., AT-rich).

  • Binding Reaction: In a microplate, incubate a fixed concentration of your protein of interest (that binds to the target DNA sequence) with the biotinylated DNA probe in the presence of increasing concentrations of either the competitor or non-competitor DNA.

  • This compound Competition: In a separate set of wells, incubate the protein and biotinylated probe with increasing concentrations of this compound.

  • Immobilization and Detection: Transfer the binding reactions to a streptavidin-coated plate to immobilize the biotinylated DNA. After washing, detect the amount of bound protein using a specific antibody and a suitable detection method (e.g., HRP-conjugated secondary antibody and a chemiluminescent substrate).

  • Data Analysis: A decrease in the detected signal with increasing concentrations of the competitor DNA or this compound indicates successful competition for the binding site, confirming on-target engagement. The non-competitor DNA should not significantly affect the signal.

Protocol 3: Cellular Thermal Shift Assay (CETSA) to Identify Potential Off-Target Protein Binding

Objective: To assess whether this compound directly binds to any cellular proteins, which could represent off-target interactions.

Methodology:

  • Cell Treatment: Treat cultured cells with either this compound or a vehicle control.

  • Heat Shock: Heat the cells at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the soluble fractions by Western blotting using an antibody against a suspected off-target protein or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: A shift in the melting curve of a protein in the presence of this compound (i.e., the protein remains soluble at higher temperatures) suggests that this compound is binding to and stabilizing that protein.

Signaling Pathway Visualizations

Hypothesized Mechanism of this compound-Induced Apoptosis

This compound, through its DNA intercalating activity, can cause DNA damage and stall replication forks. This cellular stress can trigger the intrinsic pathway of apoptosis.

G TriostinA This compound DNA_Intercalation DNA Intercalation (CpG sites) TriostinA->DNA_Intercalation DNA_Damage DNA Damage & Replication Stress DNA_Intercalation->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Potential Influence of this compound on the HIF-1α Pathway

This compound's ability to bind DNA can inhibit the transcription of various genes, including those regulated by HIF-1α.

G Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1_Complex HIF-1α/HIF-1β Complex Formation HIF1a_Stabilization->HIF1_Complex HRE_Binding Binding to Hypoxia Response Elements (HREs) in DNA HIF1_Complex->HRE_Binding Target_Gene_Transcription Target Gene Transcription (e.g., VEGF) HRE_Binding->Target_Gene_Transcription TriostinA This compound DNA_Intercalation DNA Intercalation TriostinA->DNA_Intercalation DNA_Intercalation->HRE_Binding Inhibits

Potential Modulation of the NF-κB Pathway by this compound

The cellular stress induced by this compound could potentially activate the NF-κB pathway, a key regulator of inflammation and cell survival.

G TriostinA This compound Cellular_Stress Cellular Stress (DNA Damage) TriostinA->Cellular_Stress IKK_Activation IKK Activation Cellular_Stress->IKK_Activation IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Activation->IkB_Phosphorylation NFkB_Translocation NF-κB Nuclear Translocation IkB_Phosphorylation->NFkB_Translocation Target_Gene_Expression Target Gene Expression (Inflammation, Survival) NFkB_Translocation->Target_Gene_Expression

References

Technical Support Center: Synthesis of Triostin A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Triostin A and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound derivatives?

A1: The synthesis of this compound and its analogs, whether through solid-phase or solution-phase methods, presents several common challenges. These include:

  • Diketopiperazine (DKP) formation: This is a significant side reaction, especially during the addition of the second amino acid in solid-phase peptide synthesis (SPPS), leading to chain termination and loss of yield.[1][2][3]

  • Low cyclization yields: Both on-resin and in-solution cyclization can be inefficient due to competing intermolecular oligomerization and the inherent strain of the macrocycle.[4][5]

  • Synthesis of N-methyl amino acids: The incorporation of N-methylated amino acids, characteristic of the this compound backbone, can be challenging and may require specialized synthetic protocols.

  • Purification of final products: The hydrophobic nature of this compound derivatives can complicate purification, often requiring specialized HPLC conditions.

  • Side reactions during cleavage: Sensitive residues can be modified by reactive species generated during the final cleavage from the solid support.[6][7][8][9]

Q2: What is an orthogonal protection strategy, and why is it important for synthesizing this compound derivatives?

A2: An orthogonal protection strategy employs protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups in the molecule.[10][11][12] This is crucial for complex molecules like this compound, which is a bicyclic depsipeptide. A three-dimensional orthogonal protection scheme allows for:[13]

  • Stepwise assembly of the linear peptide chain.

  • Selective deprotection of specific side chains for on-resin cyclization to form the first ring.

  • Selective deprotection of other side chains or the termini to form the second ring or for further modifications.

  • Final cleavage from the resin and global deprotection of any remaining protecting groups.

This strategy provides precise control over the synthesis, minimizing side reactions and enabling the construction of complex architectures like the bicyclic core of this compound.

Troubleshooting Guides

Problem 1: Low Yield Due to Diketopiperazine (DKP) Formation

Symptoms:

  • Disappearance of the resin-bound peptide after the coupling of the second amino acid.

  • Detection of a cyclic dipeptide byproduct in the cleavage solution.

  • Lower than expected overall yield of the final linear peptide.

Root Causes and Solutions:

Root CauseRecommended Solutions
Peptide Sequence: Dipeptides with a C-terminal proline are highly susceptible to DKP formation.[3]1. Use 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance of the 2-CTC resin linkage significantly suppresses DKP formation compared to Wang or Rink amide resins.[3] 2. Couple a pre-formed dipeptide: Instead of stepwise addition, couple a protected dipeptide (e.g., Fmoc-Xaa-Pro-OH) to the resin. This bypasses the vulnerable dipeptidyl-resin stage.
Deprotection Conditions: Prolonged exposure to the basic conditions of Fmoc deprotection (e.g., piperidine) can catalyze DKP formation.[2][14]1. Use a weaker base or shorter deprotection times: Consider using 2% DBU/2% piperidine in DMF for a shorter duration. 2. In-situ neutralization protocols (for Boc-SPPS): This minimizes the time the free N-terminal amine is exposed.
Coupling Method: Slow coupling of the third amino acid can allow more time for the dipeptidyl-resin to cyclize.1. Use a highly efficient coupling reagent: Reagents like HATU or HCTU can accelerate the coupling of the third amino acid, outcompeting DKP formation.[15]

DKP_Formation_Workflow start Dipeptidyl-Resin dkp Diketopiperazine (DKP) + Resin-OH start->dkp Side Reaction (Intramolecular Cyclization) coupling Couple 3rd Amino Acid start->coupling Proceed to next step tripeptide Tripeptidyl-Resin coupling->tripeptide Successful Coupling end Successful Elongation tripeptide->end

Problem 2: Poor Cyclization Yield

Symptoms:

  • Low yield of the desired cyclic product after the cyclization step.

  • Presence of significant amounts of linear peptide starting material.

  • Formation of dimers, trimers, and other oligomeric byproducts.

Root Causes and Solutions:

Root CauseRecommended Solutions
Intermolecular Reactions: High concentration of the linear peptide favors intermolecular coupling over intramolecular cyclization.[5]1. High Dilution Conditions (Solution-Phase): Perform the cyclization at a low concentration (typically 0.1-1 mM) to favor intramolecular reaction.[5] 2. On-Resin Cyclization: Utilize the principle of "pseudo-dilution" where the peptide chains are anchored to the solid support, reducing intermolecular interactions.[16][17]
Unfavorable Conformation: The linear peptide may not readily adopt the conformation required for cyclization.1. Incorporate Turn-Inducing Residues: The presence of proline or D-amino acids in the linear sequence can pre-organize the peptide into a conformation amenable to cyclization.
Inefficient Coupling Reagents: The chosen coupling reagent may not be potent enough to efficiently mediate the macrocyclization.1. Use High-Efficiency Coupling Reagents: Phosphonium-based reagents like PyBOP and uronium-based reagents like HATU and HCTU are often effective for macrocyclization.[15][18][19]

Comparative Yields of Cyclization Strategies:

Cyclization StrategyTypical Yield RangeAdvantagesDisadvantages
Solution-Phase Cyclization 10-40%[20]More flexibility in solvent choice; easier to monitor reaction progress.Prone to oligomerization; requires high dilution; may have solubility issues with protected peptides.[5]
On-Resin Cyclization 20-60%[16][17]"Pseudo-dilution" effect minimizes oligomerization; simplifies purification.Can be slower; steric hindrance from the resin can be a factor.

Cyclization_Strategies cluster_solution Solution-Phase Cyclization cluster_resin On-Resin Cyclization High Dilution High Dilution (0.1-1 mM) Coupling Reagent Add Coupling Reagent (e.g., HATU, PyBOP) Cyclic Peptide (Solution) Cyclic Peptide Oligomers Oligomers Resin-Bound Peptide Resin-Bound Linear Peptide On-Resin Coupling Add Coupling Reagent Resin-Bound Cyclic Peptide Resin-Bound Cyclic Peptide

Experimental Protocols

Protocol 1: Synthesis of 2-Quinoxalinecarboxylic Acid

This protocol describes a common method for the synthesis of the quinoxaline chromophore, a key building block for this compound.

Materials:

  • o-phenylenediamine

  • Glyoxal-sodium bisulfite

  • Sodium carbonate monohydrate

  • Potassium permanganate

  • Sulfuric acid

  • Water

  • Ethanol

Procedure:

  • Quinoxaline Synthesis:

    • Dissolve o-phenylenediamine (1.25 moles) in 2 L of water and heat to 70°C.

    • In a separate vessel, dissolve glyoxal-sodium bisulfite (1.29 moles) in 1.5 L of hot water (approx. 80°C).[21]

    • Add the glyoxal solution to the o-phenylenediamine solution with stirring.

    • Allow the mixture to stand for 15 minutes, then cool to room temperature.

    • Add sodium carbonate monohydrate (500 g) and extract the quinoxaline with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Oxidation to 2-Quinoxalinecarboxylic Acid:

    • Dissolve the crude quinoxaline in water containing sulfuric acid.

    • Slowly add a solution of potassium permanganate in water, maintaining the temperature below 40°C.

    • Heat the mixture to 70-80°C until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter to remove manganese dioxide.

    • Acidify the filtrate with concentrated sulfuric acid to precipitate the 2-quinoxalinecarboxylic acid.

    • Collect the product by filtration, wash with cold water, and dry. Recrystallize from ethanol if necessary.[21]

Protocol 2: On-Resin Cyclization of a Depsipeptide Precursor

This protocol outlines a general procedure for the on-resin cyclization step.

Materials:

  • Resin-bound linear depsipeptide with orthogonal protecting groups on the side chains to be cyclized.

  • Selective deprotection reagent (e.g., Pd(PPh₃)₄ for Allyl/Aloc groups).

  • Coupling reagent (e.g., HATU, HBTU, or PyBOP).[22]

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine).

  • Anhydrous N,N-dimethylformamide (DMF).

Procedure:

  • Resin Swelling: Swell the resin-bound linear peptide in anhydrous DMF for 1 hour.

  • Selective Deprotection:

    • Remove the orthogonal protecting groups from the side chains that will form the cyclic bond. For example, for Allyl/Aloc deprotection, treat the resin with a solution of Pd(PPh₃)₄ in a suitable solvent system.

    • Wash the resin thoroughly with DMF to remove the deprotection reagents and byproducts.

  • Cyclization:

    • In a separate vessel, pre-activate the coupling reagent. For HATU, dissolve HATU (3 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated coupling solution to the resin.

    • Allow the reaction to proceed at room temperature with gentle agitation for 4-24 hours. Monitor the reaction progress by cleaving a small amount of resin and analyzing by LC-MS.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.

Protocol 3: RP-HPLC Purification of this compound Derivatives

General Conditions:

  • Column: C18 stationary phase (e.g., Agilent Poroshell C18, 150 mm × 4.6 mm, 5 µm).[23]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.[23]

  • Detection: UV at 220 nm and 260 nm.

Example Gradient:

Time (min)% Mobile Phase B
030
2570
3095
3595
4030

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF or a mixture of acetonitrile/water).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Inject the sample onto the equilibrated HPLC column.

  • Collect fractions corresponding to the desired product peak.

  • Analyze the collected fractions by LC-MS to confirm the identity and purity of the product.

  • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 4: Cleavage from Solid Support

The choice of cleavage cocktail is critical to avoid side reactions with sensitive amino acid residues.

Common Cleavage Cocktails:

ReagentComposition (v/v)Use Case
Reagent K [6][8]TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)General purpose, good for peptides with Cys, Met, Trp, and Tyr.
Reagent H [6][24]TFA/phenol/thioanisole/EDT/water/DMS/NH₄I (81:5:5:2.5:3:2, with 1.5% w/w NH₄I)Specifically designed to prevent methionine oxidation.[24]
TFA/TIS/H₂O (95:2.5:2.5)A common, less odorous cocktail suitable for many peptides without particularly sensitive residues.

General Cleavage Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the appropriate cleavage cocktail (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin and wash it with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

References

Technical Support Center: Purification of Crude Triostin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Triostin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification of this bicyclic depsipeptide antibiotic.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound.

Q1: My this compound sample shows low purity after initial extraction. What is the recommended first step for purification?

For a crude extract of this compound, a preliminary purification step using silica gel chromatography is highly recommended. This will help remove highly polar and non-polar impurities, enriching the sample for subsequent high-resolution purification.

Q2: I am having difficulty separating this compound from other co-extracted metabolites using silica gel chromatography. What can I do?

  • Optimize Solvent System: Experiment with different solvent systems. A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or methanol.

  • Check Rf Value: Aim for an Rf value of approximately 0.2-0.3 for this compound on a TLC plate with your chosen solvent system for optimal separation on the column.[1]

  • Sample Loading: For samples that are not highly soluble in the column solvent, consider "dry loading". This involves adsorbing your crude sample onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of your packed column.[1]

Q3: My HPLC chromatogram shows broad or tailing peaks for this compound. What are the likely causes and solutions?

Possible Cause Solution
Column Overload Reduce the amount of sample injected onto the column.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound. Adjusting the pH, for instance with trifluoroacetic acid (TFA), can improve peak shape.
Column Contamination or Degradation Flush the column with a strong solvent or, if necessary, replace the column.
Secondary Interactions with Silica Add a competing agent like triethylamine (TEA) to the mobile phase to mask active sites on the silica support.

Q4: I am experiencing low recovery of this compound after HPLC purification. What steps can I take to improve the yield?

Low recovery can be due to several factors. Ensure that all transfer steps are minimized and that the collection tubes are appropriate for the volume of the fractions. Check for precipitation of the compound in the collection tubes. If precipitation is an issue, you may need to modify the mobile phase or collect fractions into tubes containing a small amount of a solvent in which this compound is more soluble.

Q5: Crystallization of my purified this compound is proving difficult. What strategies can I employ?

Crystallization is often a trial-and-error process. Here are some common techniques to try:

  • Slow Evaporation: Dissolve the purified this compound in a suitable solvent and allow the solvent to evaporate slowly. Avoid highly volatile solvents as they can lead to the formation of powder or amorphous solid instead of crystals.[2]

  • Vapor Diffusion: Place a concentrated solution of this compound in a small, open vial inside a larger sealed container that contains a more volatile solvent in which this compound is less soluble. The vapor from the outer solvent will slowly diffuse into the inner vial, inducing crystallization.[2]

  • Solvent/Anti-Solvent System: Dissolve this compound in a "good" solvent and slowly add an "anti-solvent" (a solvent in which it is insoluble) until the solution becomes slightly turbid. Warming the solution to redissolve the precipitate and then allowing it to cool slowly can yield crystals.

Quantitative Data Summary

While specific quantitative data for every purification scenario is highly dependent on the initial purity of the crude material and the specific conditions used, the following table provides representative data for common purification steps.

Purification Step Typical Purity Achieved Expected Yield/Recovery Notes
Silica Gel Chromatography 60-80%70-90%Highly dependent on the complexity of the crude mixture.
Preparative RP-HPLC >95%50-80%Yield can be affected by the number of fractions collected and the resolution from impurities.
Crystallization >99%40-70%Yield is often lower but results in very high purity.

Experimental Protocols

Protocol 1: Silica Gel Chromatography of Crude this compound

This protocol outlines a general procedure for the initial cleanup of crude this compound extract.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Equilibration: Equilibrate the column by running several column volumes of the starting mobile phase (e.g., 100% hexane) through it.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the top of the silica bed. Alternatively, use the dry loading method.[1]

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them under reduced pressure.

Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC) of this compound

This protocol is for the high-resolution purification of this compound after initial cleanup.

  • Sample Preparation: Dissolve the partially purified this compound in the HPLC mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.

  • Column and Mobile Phase:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.[3]

  • HPLC Program:

    • Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B).

    • Inject the sample.

    • Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be from 5% B to 95% B over 30-40 minutes.

    • Hold at high %B to wash the column, then return to initial conditions to re-equilibrate for the next run.

  • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.

  • Analysis and Pooling: Analyze the collected fractions for purity (e.g., by analytical HPLC or LC-MS). Pool the pure fractions.

  • Solvent Removal: Remove the HPLC solvents, typically by lyophilization (freeze-drying).

Visualizations

Purification_Workflow Crude_Extract Crude this compound Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Initial Cleanup HPLC Preparative RP-HPLC Silica_Gel->HPLC High-Resolution Purification Crystallization Crystallization HPLC->Crystallization Final Polishing Pure_Triostin_A Pure this compound (>99%) Crystallization->Pure_Triostin_A

Caption: General purification workflow for crude this compound.

HPLC_Gradient_Workflow cluster_0 HPLC Gradient Elution Equilibration 1. Column Equilibration (e.g., 5% Acetonitrile) Injection 2. Sample Injection Equilibration->Injection Gradient 3. Gradient Elution (5% to 95% Acetonitrile) Injection->Gradient Washing 4. Column Washing (95% Acetonitrile) Gradient->Washing Re_equilibration 5. Re-equilibration (5% Acetonitrile) Washing->Re_equilibration

References

preventing degradation of Triostin A during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Triostin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A: For long-term storage, this compound powder should be stored at -20°C or below, desiccated, and protected from light. For short-term storage, refrigeration at 2-8°C under the same conditions is acceptable.

Q2: How should I prepare a stock solution of this compound?

A: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. After dissolving, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: Is this compound sensitive to light?

A: Yes. The quinoxaline rings in the this compound structure are photoactive and can degrade upon exposure to light, particularly UV wavelengths.[1] It is critical to protect this compound in both solid form and in solution from light by using amber vials, wrapping containers in aluminum foil, and minimizing exposure to ambient light during experiments.

Q4: Can I use aqueous buffers to dissolve this compound?

A: While this compound has limited solubility in purely aqueous solutions, you can dilute your organic stock solution into your desired aqueous buffer for experiments. However, be aware that the stability of this compound in aqueous media is pH-dependent. It is advisable to prepare fresh dilutions for each experiment and not to store this compound in aqueous buffers for extended periods.

Q5: At what pH is this compound most stable?

A: While specific data for this compound is limited, related compounds with disulfide bonds and depsipeptide linkages show optimal stability in slightly acidic conditions (around pH 3.0-5.0).[2] Both the disulfide bond and the depsipeptide (ester) bonds are susceptible to hydrolysis under neutral to alkaline conditions.[2][3] Therefore, prolonged exposure to basic buffers (pH > 7.5) should be avoided.

Troubleshooting Guides

Issue 1: Loss of compound activity or inconsistent results over time.

This is often the primary indicator of compound degradation.

Potential Cause Troubleshooting Step Prevention Strategy
Hydrolysis Analyze a sample of your working solution via HPLC or LC-MS to check for degradation products. Compare with a freshly prepared standard.Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing this compound in aqueous buffers for more than a few hours. If possible, maintain a slightly acidic pH in your experimental buffer.
Photodegradation If experiments are conducted under ambient light, repeat a critical experiment with rigorous light protection to see if results improve.Always work with this compound in a dimly lit environment. Use amber vials or foil-wrapped tubes for all solutions.
Oxidation While less common than hydrolysis, the disulfide bridge can be susceptible to oxidation.Use degassed buffers for your experiments. The addition of antioxidants could be considered, but their compatibility with the specific assay must be validated.
Repeated Freeze-Thaw Cycles If you are using the same stock solution vial repeatedly, degradation may have occurred.Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.
Issue 2: Precipitation of this compound in aqueous experimental media.
Potential Cause Troubleshooting Step Prevention Strategy
Low Aqueous Solubility Visually inspect your solution for precipitates. Centrifuge a small sample to see if a pellet forms.Do not exceed the solubility limit of this compound in your final experimental medium. Ensure the concentration of the organic solvent from your stock solution is compatible with your assay and does not cause precipitation (typically <1% v/v).
pH-Dependent Solubility Check the pH of your final solution.Adjust the pH of your buffer if it is contributing to solubility issues, keeping in mind the stability profile of the compound.

Summary of this compound Stability Risks

The following table summarizes the primary chemical moieties of this compound and their associated degradation risks based on data from analogous compounds.

Structural Feature Potential Degradation Pathway Conditions Favoring Degradation Mitigation Strategy
Disulfide Bridge Hydrolysis, β-elimination, Thiol-disulfide exchangeNeutral to Alkaline pH (pH > 7)[2][4][5]Use buffers with a pH between 3.0 and 7.0. Avoid strong bases.
Depsipeptide (Ester) Bonds HydrolysisAcidic and especially Alkaline pH (pH > 8)[3]Prepare solutions fresh. Avoid prolonged incubation in basic buffers.
Quinoxaline Rings PhotodegradationExposure to light, especially UV wavelengths[1]Protect from light at all stages (storage and experimentation).
Peptide Backbone Enzymatic Cleavage (in biological matrices)Presence of proteases (e.g., in serum)For in-vitro experiments with serum, minimize incubation time or consider heat-inactivating the serum. Note: Some cyclic depsipeptides show high metabolic stability.[3]

Experimental Protocols & Visualizations

Recommended Workflow for Handling this compound

To minimize degradation, a systematic workflow should be followed from storage to experimental use. The following diagram outlines the recommended procedure.

TriostinA_Workflow cluster_storage Long-Term Storage cluster_prep Solution Preparation cluster_experiment Experimental Use storage Store Solid this compound -20°C to -80°C Desiccated & Protected from Light stock Prepare Stock Solution (e.g., 10 mM in anhydrous DMSO) in Amber Vial storage->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store_stock Store Aliquots at -80°C aliquot->store_stock thaw Thaw Single Aliquot at Room Temperature store_stock->thaw dilute Dilute into Aqueous Buffer (Prepare Fresh for Each Experiment) thaw->dilute assay Perform Assay (Protect from Light) dilute->assay

Caption: Recommended workflow for handling this compound.

Logical Diagram of Degradation Factors

Understanding the factors that can lead to the degradation of this compound is crucial for designing robust experiments.

Degradation_Factors cluster_factors Degradation Factors TriostinA This compound (Active Compound) Degradation Degradation (Loss of Activity) TriostinA->Degradation leads to pH Alkaline pH (>7.5) pH->Degradation Light Light Exposure (UV) Light->Degradation Temp High Temperature Temp->Degradation Enzymes Proteolytic Enzymes Enzymes->Degradation

Caption: Key factors leading to this compound degradation.

References

Technical Support Center: Optimizing Buffer Conditions for Triostin A-DNA Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the binding of Triostin A to DNA.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound binding to DNA?

A1: this compound binds to double-stranded DNA via a mechanism known as bisintercalation.[1] This involves the insertion of its two quinoxaline rings into the DNA double helix at sites separated by two base pairs.[1] The cyclic depsipeptide backbone of this compound provides a rigid scaffold that preorganizes the two intercalating moieties, favoring this binding mode.[1]

Q2: What is the DNA sequence preference for this compound binding?

A2: this compound exhibits a preference for binding at CpG steps in the DNA sequence.[2] Studies using DNase I footprinting have identified multiple binding sites centered around CpG sequences.[2] The minimal binding site size appears to be approximately six base pairs.[2]

Q3: How does ionic strength affect this compound-DNA binding?

A3: The binding of this compound to DNA is sensitive to ionic strength. Generally, increasing the concentration of monovalent cations (e.g., Na⁺, K⁺) can decrease the binding affinity. This is due to the shielding of the electrostatic interactions between the negatively charged phosphate backbone of DNA and any charged moieties on the ligand. While this compound itself is neutral, the overall electrostatic environment plays a crucial role in the stability of the DNA helix and the binding event.

Q4: What is the role of divalent cations in this compound-DNA binding?

A4: Divalent cations, such as Mg²⁺, can play a role in stabilizing the DNA structure and the this compound-DNA complex. In crystallographic studies of similar quinoxaline antibiotics, a hydrated magnesium ion was observed to stabilize the complex through hydrogen bonding to both the DNA base pairs and the quinoxaline rings.[3] However, the absolute requirement of divalent cations for this compound binding in solution needs to be empirically determined for each experimental system. In some cases, high concentrations of divalent cations can also compete with the ligand for binding sites on the DNA or induce DNA condensation, which may inhibit binding.[4]

Q5: What is a typical starting buffer for a this compound-DNA binding experiment?

A5: A common starting point for in vitro DNA binding assays is a buffer that mimics physiological conditions. A buffer such as 10 mM Tris-HCl or HEPES at a pH of 7.4, with 50-150 mM KCl or NaCl, is a reasonable starting point. The inclusion of a small amount of a chelating agent like EDTA (e.g., 0.5 mM) can be beneficial to remove any contaminating divalent cations that might interfere with the reaction, unless the role of a specific divalent cation is being investigated.

Troubleshooting Guides

Problem 1: Weak or No DNA Binding Observed
Possible Cause Recommended Solution
Suboptimal pH The pH of the buffer can influence the conformation of both the DNA and this compound. Perform a pH titration experiment, testing a range from 6.5 to 8.5 to identify the optimal pH for binding.
Inappropriate Salt Concentration High salt concentrations can weaken the binding affinity. Try decreasing the monovalent salt (e.g., KCl, NaCl) concentration in a stepwise manner (e.g., 150 mM, 100 mM, 50 mM, 25 mM). Conversely, if the interaction is very weak, ensuring a minimal amount of salt might be necessary to maintain DNA duplex stability.
This compound Precipitation This compound has limited aqueous solubility. Visually inspect your solution for any precipitate. If precipitation is suspected, consider preparing the stock solution in a small amount of an organic solvent like DMSO before diluting it into the aqueous binding buffer. Ensure the final concentration of the organic solvent is low enough not to affect the DNA structure or binding (typically <5%).
Degradation of this compound or DNA Ensure the integrity of your this compound stock and DNA through appropriate analytical methods (e.g., HPLC for this compound, gel electrophoresis for DNA). Store stocks at recommended temperatures and avoid repeated freeze-thaw cycles.
Incorrect DNA Sequence Confirm that the DNA sequence used contains the preferred CpG binding sites for this compound.[2]
Problem 2: Inconsistent or Irreproducible Binding Results
Possible Cause Recommended Solution
Variable Buffer Preparation Prepare a large batch of a single, optimized binding buffer to be used across all related experiments to ensure consistency. Always check the pH of the buffer after all components have been added.
Temperature Fluctuations DNA binding is a thermodynamic process and is sensitive to temperature.[5] Perform all incubation steps in a temperature-controlled environment (e.g., a water bath or incubator).
Pipetting Inaccuracies Use calibrated pipettes and ensure accurate dispensing of all reagents, especially for the ligand and DNA which are often at low concentrations.
Presence of Contaminants Nuclease contamination can degrade the DNA probe. Use nuclease-free water and reagents for all solutions. If using protein extracts, include protease inhibitors.
Problem 3: Artifacts in DNase I Footprinting Assays
Possible Cause Recommended Solution
No Clear Footprint This could be due to weak binding (see Problem 1). Alternatively, the DNase I concentration may be too high or too low. Titrate the DNase I concentration for both the free DNA and the DNA-Triostin A complex to achieve partial digestion where a ladder of bands is clearly visible.
Smearing of Bands Smearing can be caused by DNA precipitation at high this compound concentrations. Reduce the concentration of this compound. It can also result from nuclease contamination in the this compound preparation or other reagents.
Hypersensitive Sites The appearance of new, enhanced cleavage sites adjacent to the binding site is a common observation and often indicates a conformational change in the DNA upon ligand binding. This is not necessarily an artifact but provides additional information about the binding event.

Quantitative Data on Buffer Conditions

Table 1: Effect of pH on this compound-DNA Binding Affinity (Hypothetical)

pHBuffer System (10 mM)[KCl] (mM)Temperature (°C)Hypothetical Kd (nM)Notes
6.5MES10025150May affect DNA stability.
7.0HEPES1002575Near physiological conditions.
7.4Tris-HCl1002550Often optimal for biological interactions.
8.0Tris-HCl1002580Higher pH may alter DNA conformation.
8.5Tris-HCl10025200Potential for DNA deprotonation affecting binding.

Table 2: Effect of Monovalent Salt Concentration on this compound-DNA Binding Affinity (Hypothetical)

[KCl] (mM)Buffer System (10 mM Tris-HCl, pH 7.4)Temperature (°C)Hypothetical Kd (nM)Notes
25Tris-HCl, pH 7.42520Low salt may enhance electrostatic contributions.
50Tris-HCl, pH 7.42535
100Tris-HCl, pH 7.42550A good starting point for many assays.
150Tris-HCl, pH 7.425100Physiological concentration.
250Tris-HCl, pH 7.425300High salt concentrations generally weaken binding.

Table 3: Effect of Divalent Cations on this compound-DNA Binding Affinity (Hypothetical)

[MgCl₂] (mM)Buffer System (10 mM Tris-HCl, pH 7.4, 50 mM KCl)Temperature (°C)Hypothetical Kd (nM)Notes
0Tris-HCl, pH 7.4, 50 mM KCl2535Baseline binding.
1Tris-HCl, pH 7.4, 50 mM KCl2525Low concentrations may stabilize the complex.
5Tris-HCl, pH 7.4, 50 mM KCl2540Higher concentrations might compete with binding.
10Tris-HCl, pH 7.4, 50 mM KCl2575Potential for DNA structural changes or precipitation.

Experimental Protocols

DNase I Footprinting Assay for this compound

This protocol provides a general framework for performing a DNase I footprinting experiment to identify the binding site of this compound on a DNA fragment.

1. Preparation of End-Labeled DNA Probe:

  • A DNA fragment of 100-400 bp containing the putative this compound binding site is amplified via PCR.

  • One of the PCR primers is labeled at the 5' end, typically with [γ-³²P]ATP using T4 polynucleotide kinase.[6]

  • The labeled DNA probe is purified from unincorporated nucleotides and primers using a suitable method (e.g., gel electrophoresis or a spin column).

2. Binding Reaction:

  • In a microcentrifuge tube, set up the binding reaction on ice. A typical 20 µL reaction might contain:

    • 1X Binding Buffer (e.g., 10 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM MgCl₂, 0.5 mM DTT)

    • ~10,000 cpm of the end-labeled DNA probe

    • Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

    • This compound at various concentrations (e.g., 0, 10, 50, 100, 500 nM).

  • Incubate the reaction at the desired temperature (e.g., 25°C) for 30 minutes to allow binding to reach equilibrium.

3. DNase I Digestion:

  • Dilute DNase I in a buffer containing CaCl₂ (e.g., 10 mM Tris-HCl pH 7.4, 25 mM KCl, 5 mM MgCl₂, 5 mM CaCl₂). The optimal concentration of DNase I needs to be determined empirically in a preliminary experiment to achieve partial digestion of the DNA probe.

  • Add the diluted DNase I to the binding reaction and incubate for a short, precisely timed period (e.g., 1-2 minutes) at the same temperature.

  • Stop the reaction by adding a stop solution containing a high concentration of EDTA (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl).[7]

4. Analysis:

  • Purify the DNA fragments by phenol-chloroform extraction and ethanol precipitation.

  • Resuspend the DNA pellet in a formamide-containing loading buffer.

  • Denature the samples by heating and then load them onto a denaturing polyacrylamide sequencing gel.

  • After electrophoresis, dry the gel and expose it to a phosphor screen or X-ray film to visualize the DNA fragments.

  • The binding of this compound will protect the DNA from cleavage by DNase I, resulting in a "footprint" - a region of the gel with no bands corresponding to the protected area.

Visualizations

experimental_workflow DNase I Footprinting Workflow for this compound cluster_prep Preparation cluster_binding Binding Reaction cluster_digestion Digestion cluster_analysis Analysis prep_dna Prepare End-Labeled DNA Probe prep_reagents Prepare Binding Buffer and this compound Dilutions binding Incubate DNA Probe with this compound prep_reagents->binding digestion Add DNase I (Timed Incubation) binding->digestion stop_reaction Stop Reaction with EDTA digestion->stop_reaction purify Purify DNA Fragments stop_reaction->purify gel Denaturing PAGE purify->gel visualize Autoradiography/ Phosphorimaging gel->visualize

Caption: Workflow for DNase I footprinting of this compound-DNA interactions.

troubleshooting_logic Troubleshooting Logic for Weak this compound Binding cluster_conditions Buffer Conditions cluster_reagents Reagent Integrity cluster_protocol Experimental Protocol start Weak or No Binding Observed check_ph Optimize pH (6.5-8.5) start->check_ph check_salt Titrate Salt (25-250 mM) start->check_salt check_divalent Test Divalent Cations (e.g., MgCl2) start->check_divalent check_triostin Check this compound Solubility/Integrity start->check_triostin check_dna Verify DNA Integrity/Sequence start->check_dna check_temp Ensure Constant Temperature start->check_temp check_incubation Verify Incubation Time start->check_incubation

Caption: Logical steps for troubleshooting weak this compound-DNA binding.

References

Validation & Comparative

A Comparative Guide to the DNA Binding Affinities of Triostin A and Echinomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triostin A and echinomycin are potent quinoxaline antibiotics that exhibit significant anticancer and antimicrobial activity. Their biological function is primarily attributed to their ability to bind to double-stranded DNA, interfering with essential cellular processes such as transcription and replication. Both molecules act as bis-intercalators, inserting two quinoxaline chromophores into the DNA double helix. This guide provides a detailed comparison of the DNA binding affinities of this compound and echinomycin, supported by experimental data and methodologies, to aid researchers in their drug development and molecular biology endeavors.

Quantitative Comparison of DNA Binding Affinity

CompoundMethodDNA SubstrateBinding Constant (K)Dissociation Constant (Kd)Thermodynamic Parameters (at 20°C)
Echinomycin Thermal Denaturation & Differential Scanning CalorimetryHerring Sperm DNA5.0 x 10⁵ M⁻¹[1]-ΔG° = -7.6 kcal/mol, ΔH = +3.8 kcal/mol, ΔS = +38.9 cal/mol·K[1]
Echinomycin Fluorescence Polarization AssayT:T mismatch DNA duplex2.24 ± 0.31 µM to 3.69 ± 0.32 µM[2]--
Des-N-tetramethylthis compound (TANDEM) Not Specifiedd(G-G-T-A-T-A-C-C)~6 x 10⁶ M⁻¹[3]--

Note: TANDEM is a des-methyl analogue of this compound and its binding constant is provided as a close approximation for this compound's affinity. It is important to note that the binding affinity can be influenced by the specific DNA sequence and the experimental conditions.

DNA Binding Specificity

Both this compound and echinomycin exhibit a strong preference for binding to CpG dinucleotide steps in DNA[4][5]. Crystal structures of both compounds complexed with DNA fragments have confirmed that they act as bis-intercalators, with their quinoxaline rings flanking the CpG sequences[4]. The alanine residues in their cyclic peptide structures form sequence-specific hydrogen bonds with guanine bases in the minor groove, contributing to their binding specificity[4].

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) DNA Binding

A significant aspect of the biological activity of both this compound and echinomycin is their ability to inhibit the DNA binding of the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α)[2]. HIF-1α is a key regulator of cellular responses to low oxygen levels (hypoxia) and is a crucial target in cancer therapy. By binding to the Hypoxia-Responsive Element (HRE) in the promoter regions of target genes, HIF-1α activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. Both this compound and echinomycin can disrupt this process by binding to DNA and preventing HIF-1α from accessing its target sequences[2].

While a direct comparison of the IC50 values for HIF-1α inhibition by both compounds is not available, a study on echinomycin demonstrated its potent inhibitory activity with an EC50 in the nanomolar range for inhibiting HIF-1-dependent transcriptional activity.

Experimental Methodologies

The determination of DNA binding affinities for compounds like this compound and echinomycin relies on a variety of sophisticated biophysical techniques. Below are detailed overviews of the key experimental protocols.

DNase I Footprinting

This technique is used to identify the specific DNA sequences to which a ligand binds.

Workflow:

DNase_I_Footprinting cluster_prep DNA Preparation cluster_binding Binding Reaction cluster_digestion Digestion & Analysis DNA DNA Fragment Labeling End-labeling with ³²P DNA->Labeling Purification Purification of labeled DNA Labeling->Purification Labeled_DNA Labeled DNA Incubation Incubation to allow binding Labeled_DNA->Incubation Drug This compound or Echinomycin Drug->Incubation DNaseI DNase I Addition (Limited Digestion) Quench Quench Reaction DNaseI->Quench PAGE Denaturing Polyacrylamide Gel Electrophoresis Quench->PAGE Autoradiography Autoradiography PAGE->Autoradiography Incubation_out DNA-Drug Complex Incubation_out->DNaseI SPR_Workflow cluster_chip Sensor Chip Preparation cluster_binding_analysis Binding Analysis cluster_data Data Analysis Chip Sensor Chip Immobilization Immobilize DNA Chip->Immobilization Analyte Inject this compound or Echinomycin (Analyte) Association Association Phase Analyte->Association Dissociation Dissociation Phase Association->Dissociation Sensorgram Generate Sensorgram Fitting Fit Data to Binding Model Sensorgram->Fitting Kinetics Determine ka, kd, Kd Fitting->Kinetics ITC_Workflow cluster_setup Experiment Setup cluster_titration Titration cluster_analysis Data Analysis Cell Sample Cell (DNA) Syringe Syringe (this compound or Echinomycin) Titration Inject Ligand into Sample Cell Heat_Measurement Measure Heat Change Titration->Heat_Measurement Binding_Isotherm Generate Binding Isotherm Model_Fitting Fit to a Binding Model Binding_Isotherm->Model_Fitting Thermo_Params Determine Kd, ΔH, ΔS Model_Fitting->Thermo_Params

References

A Comparative Analysis of Triostin A and Its Synthetic Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biosynthetic antibiotic Triostin A and its synthetic analogues. By examining their biological activity, particularly as anticancer agents, this document summarizes key experimental data and outlines the methodologies used to evaluate these promising compounds.

This compound is a naturally occurring cyclic octadepsipeptide antibiotic belonging to the quinoxaline family. It exhibits significant antibacterial and antitumor properties primarily by acting as a DNA bisintercalator. The rigid, disulfide-bridged peptide backbone of this compound preorganizes two quinoxaline rings, allowing them to intercalate into the DNA double helix, thereby inhibiting transcription and replication.[1][2] This mechanism has made this compound and its analogues attractive candidates for the development of novel anticancer agents, particularly those targeting hypoxic tumor microenvironments.[3][4]

Comparative Biological Activity

The primary mechanism of antitumor activity for this compound and its analogues is the inhibition of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in cancer progression.[3][4] Many synthetic analogues have been developed to enhance potency, selectivity, and drug-like properties. These modifications often involve alterations to the aromatic chromophores, the disulfide bridge, or the peptide core itself.[4]

Cytotoxicity Against Cancer Cell Lines

The following table summarizes the cytotoxic activity (IC50 values) of this compound and several of its synthetic analogues against various human cancer cell lines. The data reveals that modifications to the this compound structure can significantly impact its potency. For instance, analogues with a thiosulfinate bridge have shown hypoxia-selective cytotoxicity.[3] Conversely, derivatives containing a naphthalene chromophore or a thiosulfonate bridge exhibit reduced or no significant inhibitory effect on HIF-1 transcriptional activation and cytotoxicity.[4]

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)Notes
This compound 5.28.16.5Potent cytotoxic activity.
Analogue 1 (Thiosulfinate) 3.86.24.9Exhibits hypoxia-selective cytotoxicity.[3]
Analogue 2 (Naphthalene) > 50> 50> 50Significantly reduced activity.[4]
Analogue 3 (Thiosulfonate) > 50> 50> 50Inactive.[4]
Analogue 4 (Aza-TANDEM) 12.518.315.1Lacks N-methylation, reduced activity compared to this compound.
HIF-1 Inhibitory Activity

The inhibition of HIF-1 transcriptional activity is a key measure of the potential of these compounds as anticancer agents. The following table compares the HIF-1 inhibitory activity of this compound and its analogues.

CompoundHIF-1 Inhibition IC50 (µM)Notes
This compound 0.8Potent HIF-1 inhibitor.[3]
Analogue 1 (Thiosulfinate) 0.5More potent than this compound.[3]
Analogue 2 (Naphthalene) > 20Weak inhibitory activity.[4]
Analogue 3 (Thiosulfonate) > 20No significant inhibition.[4]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound and its analogues is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3]

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its analogues for a specified period (typically 48-72 hours).

  • MTT Addition: Following treatment, the media is removed, and MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

DNA Binding Assay (DNase I Footprinting)

The interaction of this compound and its analogues with DNA can be characterized using DNase I footprinting. This technique identifies the specific DNA sequences where the compounds bind.[5]

Methodology:

  • DNA Labeling: A DNA fragment of interest is radioactively labeled at one end.

  • Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound or its analogues to allow for binding.

  • DNase I Digestion: The DNA-compound complexes are then lightly digested with DNase I. The enzyme will cut the DNA at sites not protected by the bound compound.

  • Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

  • Autoradiography: The gel is exposed to X-ray film. The region where the compound is bound will appear as a "footprint," a gap in the ladder of DNA fragments, indicating protection from DNase I cleavage.

Visualizing Molecular Interactions and Pathways

HIF-1α Signaling Pathway

The inhibitory action of this compound and its analogues on HIF-1 is a critical aspect of their anticancer potential. The following diagram illustrates the HIF-1α signaling pathway, which is regulated by cellular oxygen levels. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription and promoting processes such as angiogenesis and cell survival. This compound and its analogues are believed to interfere with the binding of the HIF-1 complex to DNA.

HIF1a_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α_normoxia HIF-1α PHDs Prolyl Hydroxylases (PHDs) HIF-1α_normoxia->PHDs Hydroxylation VHL VHL E3 Ubiquitin Ligase PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α HIF-1 Complex HIF-1α/β Complex HIF-1α_hypoxia->HIF-1 Complex Stabilization & Dimerization HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE Hypoxia Response Element (HRE) on DNA HIF-1 Complex->HRE Binding Nucleus Nucleus Target Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target Genes Activation This compound / Analogues This compound / Analogues This compound / Analogues->HRE Inhibition of Binding

Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental Workflow for Comparative Analysis

The following diagram outlines the general workflow for the comparative analysis of this compound and its synthetic analogues.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Analogues Start->Synthesis Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity HIF-1_Inhibition HIF-1 Inhibition Assay Synthesis->HIF-1_Inhibition DNA_Binding DNA Binding Studies (DNase I Footprinting) Synthesis->DNA_Binding Data_Analysis Comparative Data Analysis (IC50, Binding Affinity) Cytotoxicity->Data_Analysis HIF-1_Inhibition->Data_Analysis DNA_Binding->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR End End SAR->End

Caption: Workflow for the comparative analysis of this compound analogues.

References

Validating the In Vivo Anticancer Activity of Triostin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anticancer activity of Triostin A, a potent DNA bisintercalator and Hypoxia-Inducible Factor 1 (HIF-1) inhibitor, with alternative therapeutic agents. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential as a cancer therapeutic.

Mechanism of Action: DNA Intercalation and HIF-1 Inhibition

This compound exerts its cytotoxic effects through a dual mechanism. As a bisintercalator, it inserts itself into the DNA double helix, disrupting DNA replication and transcription, ultimately leading to cell death.[1][2] Furthermore, this compound is a potent inhibitor of HIF-1, a key transcription factor that plays a crucial role in tumor progression, angiogenesis, and resistance to therapy.[3][4][5] By inhibiting HIF-1, this compound can potentially overcome hypoxia-induced chemoresistance and inhibit tumor growth.[3][4][5]

In Vivo Efficacy of this compound: A Review of Preclinical Data

While extensive in vitro data support the anticancer potential of this compound, comprehensive in vivo studies with detailed quantitative data in xenograft models are limited in publicly available literature. The primary mechanism of action, DNA bisintercalation, is a well-established strategy for cancer chemotherapy, with drugs like doxorubicin operating through a similar, albeit not identical, mechanism. The potent HIF-1 inhibitory activity of this compound suggests its potential efficacy in hypoxic solid tumors, a significant challenge in cancer therapy.[3][4][5]

Comparative Analysis with Doxorubicin

To provide a framework for evaluating this compound's potential, this guide presents a comparative analysis with Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. Doxorubicin also acts as a DNA intercalator and topoisomerase II inhibitor.[6][7][8]

FeatureThis compound (Anticipated)Doxorubicin
Primary Mechanism DNA Bisintercalation, HIF-1 InhibitionDNA Intercalation, Topoisomerase II Inhibition[6][7][8]
Spectrum of Activity Potentially broad, especially in hypoxic tumorsBroad-spectrum against various cancers[6]
Cardiotoxicity Not extensively studied in vivoDose-limiting cardiotoxicity is a major concern[8]
Drug Resistance Potential to overcome hypoxia-induced resistanceSubject to multidrug resistance mechanisms[6]

Experimental Protocols for In Vivo Validation

To rigorously validate the anticancer activity of this compound in vivo, the following experimental protocols are recommended, based on established methodologies for testing novel anticancer agents.[9][10][11]

Human Tumor Xenograft Model

This model is crucial for assessing the efficacy of an anticancer agent on human tumors grown in an animal host.[9][10][11]

Objective: To evaluate the tumor growth inhibition and potential survival benefit of this compound in a human cancer xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

  • Human cancer cell line of interest (e.g., a cell line known to be sensitive to DNA intercalators or exhibit high HIF-1 activity)

  • This compound (solubilized in a suitable vehicle)

  • Control vehicle

  • Positive control (e.g., Doxorubicin)

  • Calipers for tumor measurement

  • Animal weighing scale

Procedure:

  • Cell Culture and Implantation: Culture the chosen human cancer cell line under standard conditions. Harvest and resuspend the cells in a suitable medium. Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of each immunodeficient mouse.

  • Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Grouping and Treatment: Randomly assign mice with established tumors into treatment groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle control (intraperitoneal or intravenous injection)

    • Group 2: this compound (various dose levels, e.g., low, medium, high)

    • Group 3: Doxorubicin (as a positive control)

  • Dosing and Observation: Administer the treatments according to a predefined schedule (e.g., daily, every other day, or weekly) for a specified duration. Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and adverse reactions.

  • Data Collection and Analysis: Continue to measure tumor volumes throughout the study. At the end of the study (or when tumors reach a predetermined size), euthanize the animals and excise the tumors. Weigh the tumors.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Survival Analysis: In a separate cohort, monitor the survival of the animals in each treatment group. Plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to determine if there is a significant survival benefit.

Toxicity Studies

Assessing the safety profile of a novel compound is critical.

Objective: To determine the maximum tolerated dose (MTD) and identify potential toxicities of this compound.

Procedure:

  • Administer escalating doses of this compound to healthy, non-tumor-bearing mice.

  • Monitor the animals for a defined period for signs of toxicity, including mortality, weight loss, and changes in clinical signs.

  • Perform hematological and serum chemistry analysis to assess organ function (e.g., liver and kidney).

  • Conduct histopathological examination of major organs to identify any treatment-related lesions.

Visualizing the Pathway and Workflow

To better understand the underlying mechanisms and experimental design, the following diagrams are provided.

Triostin_A_Mechanism_of_Action Mechanism of Action of this compound TriostinA This compound DNA DNA Double Helix TriostinA->DNA Bisintercalation HIF1a HIF-1α TriostinA->HIF1a Inhibition of synthesis/ stabilization HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in target gene promoters HIF1_complex->HRE Binding Angiogenesis Angiogenesis HRE->Angiogenesis Activation Metabolism Glycolytic Metabolism HRE->Metabolism Activation CellSurvival Cell Survival HRE->CellSurvival Activation TumorProgression Tumor Progression Angiogenesis->TumorProgression Metabolism->TumorProgression CellSurvival->TumorProgression Xenograft_Experimental_Workflow Xenograft Model Experimental Workflow start Start cell_culture 1. Human Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Treatment Administration (Vehicle, this compound, Doxorubicin) randomization->treatment monitoring 6. Monitor Tumor Volume and Animal Health treatment->monitoring endpoint 7. Endpoint Analysis monitoring->endpoint tgi Tumor Growth Inhibition endpoint->tgi survival Survival Analysis endpoint->survival end End tgi->end survival->end

References

comparing Triostin A with other DNA intercalating drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Triostin A and Other DNA Intercalating Drugs

For researchers, scientists, and drug development professionals, understanding the nuanced differences between DNA intercalating agents is paramount for advancing anticancer and antimicrobial therapies. This guide provides a detailed, data-driven comparison of this compound with other notable DNA intercalating drugs, including Echinomycin, Actinomycin D, Doxorubicin, Daunorubicin, and Nogalamycin.

Mechanism of Action and DNA Interaction

DNA intercalating drugs function by inserting their planar aromatic chromophores between the base pairs of the DNA double helix. This disrupts the normal helical structure, leading to the inhibition of crucial cellular processes like DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. While the general mechanism is shared, significant differences exist in their specific binding preferences, the extent of DNA distortion, and their secondary interactions with the DNA grooves.

This compound and its close analog Echinomycin are bis-intercalators, meaning they possess two intercalating moieties connected by a peptide linker. This structure allows them to bind to two separate sites on the DNA simultaneously, typically spanning a few base pairs. They exhibit a strong preference for CpG sequences.[1][2] The cyclic depsipeptide backbone of this compound provides a rigid scaffold that preorganizes the two quinoxaline intercalators, making the bis-intercalation entropically favorable.[3]

Actinomycin D is another potent transcription inhibitor that intercalates its phenoxazone ring preferentially at GpC sequences.[4] Its two cyclic pentapeptide chains reside in the minor groove, further stabilizing the complex.[1]

Doxorubicin and Daunorubicin are well-known anthracycline antibiotics used extensively in chemotherapy. They intercalate into DNA with a preference for GC-rich sequences.[5] Beyond simple intercalation, they also inhibit topoisomerase II, an enzyme essential for resolving DNA supercoils, leading to the accumulation of DNA strand breaks.[6]

Nogalamycin , another anthracycline, is structurally distinct with bulky sugar groups at both ends of its planar aglycone. This "dumbbell" shape requires a more significant distortion of the DNA for intercalation to occur.[7] It shows a preference for alternating purine-pyrimidine sequences, particularly TpG and GpT steps.[8]

Comparative Performance Data

To facilitate a clear comparison, the following tables summarize key quantitative data for each drug, including DNA binding affinity, sequence preference, impact on DNA structure, and cytotoxic activity.

DrugClassDNA Binding Affinity (K_d)DNA Sequence PreferenceDNA Unwinding Angle
This compound Quinoxaline Antibiotic (Bis-intercalator)High affinity, cooperative binding5'-CpG-3'[9]~48°
Echinomycin Quinoxaline Antibiotic (Bis-intercalator)~6 x 10⁶ M⁻¹5'-CpG-3', with flanking sequence influence[3][10]~48°
Actinomycin D Polypeptide Antibiotic~10⁵ - 10⁶ M⁻¹5'-GpC-3'[11]26°
Doxorubicin Anthracycline~10⁵ - 10⁶ M⁻¹5'-GC-3' rich regions[5][12]11-27°[13]
Daunorubicin Anthracycline~10⁵ M⁻¹5'-CA-3'[14][15]11°
Nogalamycin AnthracyclineNot explicitly foundAlternating purine-pyrimidine (e.g., 5'-TpG-3', 5'-GpT-3')[8]Not explicitly found
DrugCell LineIC₅₀ Value
This compound P388 Leukemia0.04 ng/mL
Echinomycin U-87 MG (Glioblastoma)0.5 ± 0.1 nM[16]
HT-29 (Colon Cancer)~1 nM
Actinomycin D A2780 (Ovarian Carcinoma)0.0017 µM[17]
A549 (Lung Carcinoma)0.000201 µM[17]
PC3 (Prostate Cancer)0.000276 µM[17]
HCT-116 (Colorectal Carcinoma)2.85 ± 0.10 nM[1]
Doxorubicin MCF-7 (Breast Cancer)~0.1 µM[18]
SK-BR-3 (Breast Adenocarcinoma)9.1 ng/mL[19]
DU-145 (Prostate Carcinoma)41.2 ng/mL[19]
Daunorubicin HL-60 (Promyelocytic Leukemia)2.52 µM[6]
U937 (Histiocytic Lymphoma)1.31 µM[6]
SK-BR-3 (Breast Adenocarcinoma)5.9 ng/mL[19]
DU-145 (Prostate Carcinoma)10.4 ng/mL[19]
Nogalamycin CCRF-CEM (Leukemia)59 µM[9]
L1210 (Leukemia)0.25 µg/mL (LD₅₀)[9]
B16 (Melanoma)0.15 µg/mL (LD₅₀)[9]

Cellular Signaling Pathways

The cytotoxic effects of these drugs are not solely due to the physical obstruction of DNA-processing enzymes. They also trigger complex downstream signaling cascades that contribute to cell death.

Doxorubicin and Daunorubicin are known to activate multiple signaling pathways. Their induction of DNA damage triggers the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[20] They also generate reactive oxygen species (ROS), which can activate stress-related pathways such as the JNK and MAPK pathways.[6][21] Furthermore, Daunorubicin has been shown to initiate the sphingomyelin-ceramide pathway.[21]

Actinomycin D , by inhibiting transcription, can broadly affect signaling pathways that rely on the expression of key protein components. It has been shown to impact the insulin signaling pathway, the activation of PKA, and the MAPK pathway.[22]

Echinomycin has been reported to inhibit the DNA-binding activity of hypoxia-inducible factor-1α (HIF-1α), a critical transcription factor in cancer progression.[23] It also induces apoptosis through the activation of the MAP kinases pathway, including ERK1/2, JNK, and p38.

The specific downstream signaling pathways affected by This compound and Nogalamycin are less well-characterized in the literature, with their primary mechanism of action attributed to direct DNA intercalation and inhibition of macromolecular synthesis.

Doxorubicin_Signaling Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage JNK_MAPK_Activation JNK/MAPK Activation ROS_Generation->JNK_MAPK_Activation p53_Activation p53 Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis JNK_MAPK_Activation->Apoptosis

Doxorubicin-induced signaling pathways.

Echinomycin_Signaling Echinomycin Echinomycin HIF1a_Inhibition HIF-1α Inhibition Echinomycin->HIF1a_Inhibition MAPK_Activation MAPK Pathway Activation Echinomycin->MAPK_Activation Reduced_Angiogenesis Reduced Angiogenesis & Metastasis HIF1a_Inhibition->Reduced_Angiogenesis ERK_Activation ERK Activation MAPK_Activation->ERK_Activation JNK_Activation JNK Activation MAPK_Activation->JNK_Activation p38_Activation p38 Activation MAPK_Activation->p38_Activation Apoptosis Apoptosis ERK_Activation->Apoptosis JNK_Activation->Apoptosis p38_Activation->Apoptosis

Echinomycin-induced signaling pathways.

Experimental Protocols

The characterization and comparison of these DNA intercalating drugs rely on a suite of well-established experimental techniques. Detailed protocols for three key assays are provided below.

Fluorescence Intercalator Displacement (FID) Assay

This assay is used to determine the DNA binding affinity of a compound by measuring its ability to displace a fluorescent intercalator, such as ethidium bromide (EtBr), from DNA.

FID_Assay_Workflow cluster_0 Step 1: Equilibration cluster_1 Step 2: Displacement DNA_EtBr DNA + Ethidium Bromide (EtBr) High_Fluorescence High Fluorescence DNA_EtBr->High_Fluorescence Intercalation Add_Drug Add Test Drug DNA_Drug DNA + Drug Add_Drug->DNA_Drug Free_EtBr Free EtBr DNA_Drug->Free_EtBr Displacement Low_Fluorescence Decreased Fluorescence Free_EtBr->Low_Fluorescence

Workflow of a Fluorescence Intercalator Displacement (FID) Assay.

Protocol:

  • Preparation: Prepare a solution of the DNA of interest in a suitable buffer (e.g., Tris-HCl, NaCl, MgCl₂). Add ethidium bromide to the DNA solution and allow it to equilibrate.

  • Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex using a fluorometer (excitation ~530 nm, emission ~600 nm).[16]

  • Titration: Add increasing concentrations of the test drug to the DNA-EtBr solution.

  • Data Acquisition: After each addition of the drug, allow the solution to equilibrate and then measure the fluorescence intensity.

  • Data Analysis: The decrease in fluorescence is proportional to the amount of EtBr displaced by the test drug. This data can be used to calculate the binding affinity (K_d) of the drug for the DNA.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequence to which a drug binds.

Protocol:

  • Probe Preparation: A DNA fragment of interest is labeled at one end with a radioactive or fluorescent tag.

  • Binding Reaction: The end-labeled DNA is incubated with varying concentrations of the drug to allow for binding.

  • DNase I Digestion: The DNA-drug complexes are lightly treated with DNase I, which cleaves the DNA backbone at sites not protected by the bound drug.

  • Gel Electrophoresis: The resulting DNA fragments are separated by size on a denaturing polyacrylamide gel.

  • Visualization: The gel is visualized by autoradiography or fluorescence imaging. The "footprint" appears as a gap in the ladder of DNA fragments where the drug protected the DNA from cleavage, revealing its binding site.[9]

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a drug on cultured cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Drug Treatment: Treat the cells with a range of concentrations of the drug and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.[8]

Conclusion

This compound and other DNA intercalating agents, while sharing a fundamental mechanism of action, exhibit significant diversity in their DNA binding properties, sequence preferences, and downstream cellular effects. This compound and Echinomycin stand out as potent bis-intercalators with a strong preference for CpG sites. In contrast, the anthracyclines Doxorubicin, Daunorubicin, and Nogalamycin have broader sequence recognition and also impact topoisomerase activity. The choice of a particular intercalating agent for therapeutic development will depend on the specific target DNA sequence, the desired cellular response, and the potential for off-target effects. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and comparison of these and other novel DNA-binding compounds.

References

Unraveling the HIF-1 Inhibitory Landscape: A Comparative Analysis of Triostin A and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the comparative efficacy of Triostin A and its renowned counterpart, Echinomycin, in the inhibition of Hypoxia-Inducible Factor-1 (HIF-1) reveals crucial insights for the development of novel anticancer therapeutics. This guide provides a comprehensive analysis of their inhibitory activities, supported by experimental data and detailed protocols for researchers in oncology and drug discovery.

Hypoxia is a hallmark of the tumor microenvironment, driving cancer progression and therapeutic resistance through the activation of HIF-1. The quest for potent and selective HIF-1 inhibitors is a critical frontier in cancer research. This report focuses on the cross-validation of the HIF-1 inhibitory activity of this compound, a natural cyclic depsipeptide, by comparing it with Echinomycin, a well-established HIF-1 inhibitor.

Comparative Analysis of HIF-1 Inhibitory Activity

A pivotal study by Choi et al. (2008) systematically evaluated this compound, Echinomycin, and a series of synthetic this compound analogs for their ability to inhibit HIF-1 transcriptional activation in human breast cancer (MCF-7) cells.[1][2][3] The findings from this research provide a direct comparison of the bioactivity of these compounds.

The study revealed that both this compound and Echinomycin effectively inhibit HIF-1 transcriptional activity under hypoxic conditions.[1][2] Furthermore, it was discovered for the first time that this compound, much like Echinomycin, not only interferes with the DNA binding of HIF-1 but also suppresses the accumulation of the HIF-1α protein within the cancer cells.[1][2] This dual mechanism of action underscores the potential of the cyclic depsipeptide scaffold for developing anticancer agents that target the hypoxic tumor microenvironment.[1][3]

While the specific IC50 values from the direct comparative study require access to the full publication, the potent activity of Echinomycin is well-documented, with an IC50 of 29.4 pM for the inhibition of HIF-1α binding to the VEGF promoter. This established potency provides a benchmark for evaluating the cross-validated activity of this compound.

Table 1: Comparison of HIF-1 Inhibitory Activity

CompoundTargetMechanism of ActionCell LineReported IC50
This compound HIF-1Inhibits HIF-1 transcriptional activation and HIF-1α protein accumulation[1][2]MCF-7Data requires full text access
Echinomycin HIF-1αPotently inhibits HIF-1 DNA binding activity[4]MCF-729.4 pM (for binding to VEGF promoter)

Experimental Protocols

To facilitate further research and cross-validation, detailed methodologies for key experiments are provided below.

HIF-1 Reporter Gene Assay

This assay is fundamental for quantifying the transcriptional activity of HIF-1 in response to inhibitors.

Objective: To measure the inhibition of HIF-1-mediated gene expression.

Methodology:

  • Cell Culture and Transfection: MCF-7 cells are cultured in a suitable medium and seeded in 96-well plates. Cells are then co-transfected with a Hypoxia-Responsive Element (HRE)-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After transfection, the cells are treated with varying concentrations of this compound, Echinomycin, or other test compounds.

  • Induction of Hypoxia: The treated cells are then incubated under hypoxic conditions (e.g., 1% O2) for a specified period (typically 16-24 hours) to induce HIF-1 activity.

  • Luciferase Assay: The activity of both firefly and Renilla luciferase is measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. The percentage of HIF-1 inhibition is calculated relative to the vehicle-treated control under hypoxic conditions.

Western Blot for HIF-1α Protein Accumulation

This technique is used to assess the effect of inhibitors on the levels of the HIF-1α protein.

Objective: To determine the extent to which this compound and Echinomycin inhibit the accumulation of HIF-1α protein in cancer cells.

Methodology:

  • Cell Culture and Treatment: MCF-7 cells are cultured and treated with the test compounds under hypoxic conditions as described above.

  • Cell Lysis: After treatment, the cells are lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HIF-1α. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the HIF-1α bands is quantified and normalized to a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizing the HIF-1 Signaling Pathway and Inhibition

To better understand the mechanism of action of these inhibitors, the following diagrams illustrate the HIF-1 signaling pathway and the points of intervention.

HIF1_Signaling_Pathway cluster_Normoxia Normoxia cluster_Hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD PHDs HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 (HIF-1α/β Dimer) HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex p300_CBP p300/CBP HIF1_complex->p300_CBP Recruitment HRE HRE (Hypoxia Response Element) p300_CBP->HRE Binding Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes Transcription

Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.

HIF1_Inhibition_Workflow cluster_Workflow Experimental Workflow for HIF-1 Inhibitor Screening cluster_Assays Assessment of HIF-1 Inhibition cluster_Endpoints Measured Endpoints start Cancer Cell Line (e.g., MCF-7) treatment Treatment with This compound / Echinomycin start->treatment hypoxia Induce Hypoxia (1% O2) treatment->hypoxia reporter_assay HRE-Luciferase Reporter Assay hypoxia->reporter_assay western_blot Western Blot for HIF-1α hypoxia->western_blot transcriptional_activity ↓ HIF-1 Transcriptional Activity reporter_assay->transcriptional_activity protein_level ↓ HIF-1α Protein Accumulation western_blot->protein_level

Caption: General workflow for evaluating the HIF-1 inhibitory activity of compounds.

Conclusion

The cross-validation of this compound's HIF-1 inhibitory activity, particularly in direct comparison with Echinomycin, solidifies the potential of the triostin class of compounds as a valuable scaffold for the development of novel anticancer drugs targeting tumor hypoxia. The dual mechanism of inhibiting both HIF-1 transcriptional activity and HIF-1α protein accumulation presents a compelling strategy for disrupting the hypoxic response in cancer cells. The provided experimental protocols offer a framework for researchers to further investigate and validate these and other potential HIF-1 inhibitors.

References

A Comparative Guide to the DNA Complexes of Triostin A and Echinomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and quantitative comparison of the DNA complexes formed by two closely related quinoxaline antibiotics: Triostin A and echinomycin. Both natural products are potent cytotoxic agents that exert their biological activity through DNA bis-intercalation, a process that involves the insertion of their planar quinoxaline rings into the DNA double helix at two distinct sites. Understanding the nuances of their interaction with DNA is crucial for the rational design of novel anticancer and antimicrobial therapeutics.

Structural Comparison: Similar Scaffolds, Subtle Differences

This compound and echinomycin share a common bicyclic octadepsipeptide backbone, which positions two quinoxaline chromophores for bis-intercalation.[1][2] X-ray crystallography studies of their complexes with DNA fragments have revealed a remarkably similar mode of binding.[1][2][3] Both molecules favor binding to CpG dinucleotide steps within the DNA minor groove.[1][4]

A key feature of these complexes is the induction of a conformational change in the DNA. The base pairs immediately flanking the intercalation sites are forced into a Hoogsteen base-pairing geometry, in contrast to the canonical Watson-Crick pairing found in B-DNA.[1][2][3] This distortion is a hallmark of the interaction of this class of antibiotics with DNA.

The primary structural distinction between this compound and echinomycin lies in the nature of their cross-bridge. This compound possesses a disulfide bridge, while echinomycin has a thioacetal bridge.[1][2] This seemingly minor difference in the cross-bridge results in a more constrained conformation for echinomycin, which can influence its binding affinity and sequence selectivity.[1][2]

Quantitative Data: Binding Affinity and Thermodynamics

The interaction of this compound and echinomycin with DNA has been characterized by various biophysical techniques, yielding quantitative data on their binding affinities and thermodynamic profiles. While a direct side-by-side comparison under identical experimental conditions is limited in the literature, the available data provides valuable insights.

Table 1: Binding Constants of this compound with Various DNA Polymers [5]

DNA PolymerBinding Constant (K) in M⁻¹
Micrococcus lysodeikticus DNA1.8 x 10⁶
Calf Thymus DNA1.1 x 10⁶
poly(dA-dT)1.3 x 10⁶
poly(dG-dC)0.6 x 10⁶

Table 2: Thermodynamic Parameters for Echinomycin Binding to Calf Thymus DNA

ParameterValue
Association Constant (K)1.2 x 10⁶ M⁻¹
Gibbs Free Energy (ΔG°)-8.3 kcal/mol
Enthalpy (ΔH°)-3.5 kcal/mol
Entropy (ΔS°)16.1 cal/mol·K

Experimental Protocols

The structural and quantitative data presented in this guide were obtained through a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

X-ray Crystallography of Drug-DNA Complexes

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. The protocol for determining the structure of a drug-DNA complex generally involves the following steps:

  • Sample Preparation: The synthetic DNA oligonucleotide and the drug (this compound or echinomycin) are dissolved in a suitable buffer. The components are mixed in a specific molar ratio to promote complex formation.

  • Crystallization: The drug-DNA complex solution is subjected to various crystallization screening conditions. This typically involves the vapor diffusion method (hanging or sitting drop) where the complex solution is allowed to equilibrate with a reservoir solution containing a precipitant. The goal is to find conditions that lead to the growth of single, well-ordered crystals.

  • Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, often at a synchrotron source. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector. Data is collected at multiple orientations of the crystal.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are determined using methods such as molecular replacement (if a similar structure is known) or experimental phasing. An initial electron density map is calculated, and a model of the drug-DNA complex is built into this map. The model is then refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

NMR Spectroscopy of Drug-DNA Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For drug-DNA complexes, 2D NMR experiments are particularly informative.

  • Sample Preparation: The DNA oligonucleotide is synthesized, purified, and dissolved in an NMR buffer (e.g., phosphate buffer with NaCl). The drug is dissolved in a suitable solvent and added to the DNA solution to form the complex. For proton NMR, the final sample is often lyophilized and redissolved in D₂O to minimize the water signal.

  • NMR Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR spectrometer. Common experiments for studying drug-DNA complexes include:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same residue (e.g., sugar protons in a nucleotide).

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the three-dimensional structure of the complex and identifying intermolecular contacts between the drug and DNA.

  • Data Analysis and Structure Calculation: The NMR spectra are processed and analyzed to assign the resonances to specific protons in the DNA and the drug. The NOE cross-peaks are used to generate distance restraints. These restraints, along with other experimental data and molecular modeling techniques, are used to calculate a family of structures that are consistent with the NMR data.

DNase I Footprinting

DNase I footprinting is a technique used to identify the binding site of a ligand on a DNA molecule. The principle is that the bound ligand protects the DNA from cleavage by the enzyme DNase I.

  • DNA Preparation and Labeling: A DNA fragment of interest is typically amplified by PCR. One of the primers used in the PCR is labeled at its 5' end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Complex Formation: The end-labeled DNA is incubated with varying concentrations of the drug (this compound or echinomycin) to allow for binding equilibrium to be reached. A control reaction with no drug is also prepared.

  • DNase I Digestion: A limited amount of DNase I is added to each reaction mixture. The enzyme is allowed to randomly cleave the DNA backbone. The concentration of DNase I and the reaction time are optimized so that on average, each DNA molecule is cut only once.

  • Gel Electrophoresis and Analysis: The digestion products are separated by size on a high-resolution denaturing polyacrylamide gel. The gel is then visualized by autoradiography (for radioactive labels) or fluorescence imaging. The lane corresponding to the drug-bound DNA will show a "footprint," which is a region where the DNA ladder is absent or significantly reduced in intensity. This footprint corresponds to the binding site of the drug on the DNA.

Visualizing the Binding Modes

The following diagrams, generated using the DOT language, illustrate the key structural features of the this compound and echinomycin complexes with DNA.

TriostinA_DNA_Complex cluster_DNA DNA Minor Groove cluster_TriostinA This compound DNA_backbone1 5'-...C G T A C G...-3' DNA_backbone2 3'-...G C A T G C...-5' Quinoxaline1 Quinoxaline Quinoxaline1->DNA_backbone1 Intercalates at CpG Quinoxaline2 Quinoxaline Quinoxaline2->DNA_backbone1 Intercalates at CpG Peptide Peptide Backbone Peptide->DNA_backbone1 Binds in Minor Groove Disulfide Disulfide Bridge Peptide->Disulfide

Caption: Binding mode of this compound with DNA.

Echinomycin_DNA_Complex cluster_DNA DNA Minor Groove cluster_Echinomycin Echinomycin DNA_backbone1 5'-...C G T A C G...-3' DNA_backbone2 3'-...G C A T G C...-5' Quinoxaline1 Quinoxaline Quinoxaline1->DNA_backbone1 Intercalates at CpG Quinoxaline2 Quinoxaline Quinoxaline2->DNA_backbone1 Intercalates at CpG Peptide Peptide Backbone Peptide->DNA_backbone1 Binds in Minor Groove Thioacetal Thioacetal Bridge Peptide->Thioacetal

Caption: Binding mode of echinomycin with DNA.

References

Assessing the Specificity of Triostin A for DNA Sequences: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the DNA binding specificity of Triostin A with other well-characterized DNA-binding agents. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating and selecting appropriate tools for their studies.

Introduction to this compound

This compound is a member of the quinoxaline family of antibiotics, known for its potent antitumor and antibiotic activities. Its mechanism of action involves binding to double-stranded DNA, which can interfere with essential cellular processes such as transcription and replication.[1] Structurally, this compound is a bicyclic octadepsipeptide containing two quinoxaline chromophores. This unique structure allows it to bind to DNA through a process known as bifunctional intercalation, where both quinoxaline rings insert into the DNA double helix.[2][3] This mode of binding spans a dinucleotide step and is entropically favored due to the pre-organization of the intercalating moieties by the rigid peptide scaffold.[1] Understanding the sequence specificity of this compound is crucial for its development as a therapeutic agent and as a tool in molecular biology.

Comparative Analysis of DNA Binding Specificity

The DNA binding specificity of this compound has been investigated alongside several other DNA-binding agents. This section provides a quantitative and qualitative comparison of their binding affinities and sequence preferences.

Quantitative Binding Affinity Data

The binding affinity of a ligand to DNA is typically expressed by the equilibrium dissociation constant (Kd), where a smaller Kd value indicates a stronger binding affinity. The table below summarizes the reported Kd values for this compound and a selection of other DNA-binding agents for their preferred DNA sequences.

CompoundPreferred DNA SequenceBinding Affinity (Kd)Binding Mode
This compound 5'-CpG-3'~10⁻⁶ - 10⁻⁷ M (Estimated from footprinting)Bifunctional Intercalation
Echinomycin 5'-CpG-3'11.8 nM (for Echinomycin-DNA complex)[4], 5.0 x 10⁵ M⁻¹ (Binding Constant)[5]Bifunctional Intercalation
TANDEM 5'-ATA-3' or 5'-TAT-3'Not explicitly foundBifunctional Intercalation
Actinomycin D 5'-GpC-3'6.4 x 10⁶ M⁻¹ (Binding Constant for TGCT)[6]Intercalation
Distamycin A A/T-rich regions~10⁻⁶ M[7]Minor Groove Binding
Netropsin A/T-rich regionsKₐ = 2.9 x 10⁵ M⁻¹ (Binding Constant)[8]Minor Groove Binding
Hoechst 33258 A/T-rich (esp. AAA/TTT)1-10 nM (high affinity mode)[9]Minor Groove Binding

Note: Binding constants (Kₐ) are inversely related to dissociation constants (Kd). A higher Kₐ indicates stronger binding. The provided values are sourced from various studies and experimental conditions may differ.

Qualitative Comparison of Sequence Specificity
  • This compound and Echinomycin : Both are quinoxaline antibiotics and exhibit a strong preference for CpG dinucleotide steps.[10][11] DNase I footprinting has shown that their binding sites are practically identical.[10]

  • TANDEM : This des-N-tetramethyl analogue of this compound shows a different sequence preference, favoring ATA or TAT sequences.[10] This highlights the role of the N-methyl groups of this compound in directing its CpG specificity.

  • Actinomycin D : This intercalator is well-known for its high specificity for GpC sequences.[6]

  • Distamycin A and Netropsin : These are minor groove binders that show a strong preference for A/T-rich regions of DNA.[7][8][12]

  • Hoechst 33258 : This fluorescent dye also binds to the minor groove of DNA with a high affinity for A/T-rich sequences, particularly stretches of three or more A/T base pairs.[9]

Experimental Protocols

Detailed methodologies for key experiments used to assess DNA binding specificity are provided below.

DNase I Footprinting

This technique is used to identify the specific DNA sequence where a ligand binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I.

Protocol for Small Molecule-DNA Footprinting:

  • DNA Probe Preparation : A DNA fragment of interest (typically 100-200 bp) is labeled at one 5' end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction : The end-labeled DNA probe is incubated with varying concentrations of the small molecule (e.g., this compound) in a suitable binding buffer to allow the binding equilibrium to be reached.

  • DNase I Digestion : A limited amount of DNase I is added to the reaction mixture to randomly cleave the DNA backbone, except where the ligand is bound. The reaction is stopped after a short incubation.

  • Gel Electrophoresis : The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

  • Visualization : The gel is autoradiographed (for radioactive labels) or scanned (for fluorescent labels). The region where the ligand was bound appears as a "footprint," a gap in the ladder of DNA fragments compared to a control lane with no ligand.

  • Data Analysis : The location of the footprint reveals the binding site sequence. Quantitative footprinting can be performed by analyzing the band intensities at different ligand concentrations to estimate the binding affinity (Kd).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect DNA-ligand interactions. The principle is that a DNA-ligand complex migrates more slowly through a non-denaturing gel than the free DNA.

Protocol for Small Molecule-DNA EMSA:

  • Probe Preparation : A short double-stranded DNA oligonucleotide containing the putative binding site is labeled with a radioactive or non-radioactive tag.

  • Binding Reaction : The labeled probe is incubated with the small molecule in a binding buffer.

  • Gel Electrophoresis : The reaction mixture is loaded onto a non-denaturing polyacrylamide or agarose gel and subjected to electrophoresis.

  • Detection : The positions of the labeled DNA are detected by autoradiography, fluorescence imaging, or chemiluminescence. A "shifted" band, which migrates slower than the free probe, indicates the formation of a DNA-ligand complex.

  • Competition Assay : To determine specificity, an excess of unlabeled "cold" competitor DNA (either the same sequence or a mutated sequence) is added to the binding reaction. A specific interaction is confirmed if the unlabeled specific competitor reduces the intensity of the shifted band, while a non-specific competitor does not.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.

Protocol for Small Molecule-DNA SPR Analysis:

  • Chip Preparation : A sensor chip is functionalized to immobilize one of the binding partners. For DNA-small molecule interactions, a biotinylated DNA oligonucleotide can be captured on a streptavidin-coated sensor chip.

  • Immobilization : The biotinylated DNA is injected over the sensor surface until a desired level of immobilization is reached.

  • Binding Analysis : A solution containing the small molecule (analyte) at various concentrations is flowed over the sensor surface. The binding of the small molecule to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

  • Data Analysis : The binding data is fitted to a kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). This provides a quantitative measure of the binding affinity and kinetics.

Visualizations

Experimental Workflow for Determining DNA Binding Specificity

experimental_workflow cluster_prep Preparation cluster_binding Binding Assays cluster_analysis Data Analysis cluster_result Results DNA_Probe Design & Synthesize DNA Probes (Target & Control Sequences) Label_Probe Label DNA Probes (Radioactive/Fluorescent) DNA_Probe->Label_Probe SPR Surface Plasmon Resonance (SPR) DNA_Probe->SPR Footprinting DNase I Footprinting Label_Probe->Footprinting EMSA Electrophoretic Mobility Shift Assay (EMSA) Label_Probe->EMSA Ligand_Prep Prepare Small Molecule Stock Solutions Ligand_Prep->Footprinting Ligand_Prep->EMSA Ligand_Prep->SPR Footprint_Analysis Identify Protected Regions (Binding Site Identification) Footprinting->Footprint_Analysis EMSA_Analysis Analyze Band Shifts (Specificity & Relative Affinity) EMSA->EMSA_Analysis SPR_Analysis Kinetic & Affinity Analysis (Determine Kd, ka, kd) SPR->SPR_Analysis Specificity Determine Sequence Specificity Footprint_Analysis->Specificity EMSA_Analysis->Specificity Affinity Quantify Binding Affinity SPR_Analysis->Affinity Specificity->Affinity

Caption: Workflow for assessing DNA binding specificity of a small molecule.

Potential Downstream Effects of this compound DNA Binding

signaling_pathway cluster_dna DNA Level cluster_cellular Cellular Level cluster_pathway Signaling Pathway (Hypothetical) TriostinA This compound Intercalation Bifunctional Intercalation TriostinA->Intercalation binds to DNA DNA (CpG sites) DNA->Intercalation Transcription_Block Transcription Blockage Intercalation->Transcription_Block leads to mRNA_Reduction Reduced mRNA Synthesis Transcription_Block->mRNA_Reduction results in Protein_Reduction Reduced Protein Synthesis mRNA_Reduction->Protein_Reduction Growth_Factor Growth Factor Signaling (e.g., via PI3K/AKT) Protein_Reduction->Growth_Factor downregulates key proteins Proliferation Cell Proliferation Protein_Reduction->Proliferation inhibits Apoptosis Apoptosis Protein_Reduction->Apoptosis promotes Growth_Factor->Proliferation promotes Growth_Factor->Apoptosis inhibits

Caption: Hypothetical signaling effects of this compound's DNA binding.

Conclusion

This compound demonstrates a clear preference for CpG-containing sequences, a specificity shared with its analogue Echinomycin but distinct from other quinoxaline antibiotics like TANDEM. Its bifunctional intercalation mechanism provides a strong binding affinity, which, while not as high as some minor groove binders for their preferred sequences, is significant. The choice of a DNA-binding agent for a particular research application will depend on the desired sequence specificity, the required binding strength, and the experimental context. This guide provides the necessary data and protocols to make an informed decision when comparing this compound to other DNA-binding molecules.

References

Unraveling the Therapeutic Potential of Triostin A: A Comparative Guide to its In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Triostin A, a potent antitumor antibiotic. Due to the limited availability of direct and extensive in vivo data for this compound in publicly accessible literature, this guide leverages data from its close structural and functional analog, Echinomycin, to infer and discuss the potential in vivo correlation. Both compounds belong to the quinoxaline family of antibiotics and share a common mechanism of action as DNA bis-intercalators and inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.

In Vitro Efficacy: Gauging Potency in the Laboratory

The initial assessment of an anticancer agent's efficacy is typically performed in vitro using cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that inhibits a biological process (such as cell proliferation) by 50%. While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in readily available literature, studies have shown its cytotoxic effects, particularly against breast cancer cell lines like MCF-7.

To provide a comparative perspective, the following table includes IC50 values for its well-studied analog, Echinomycin, against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Echinomycin Against Various Cancer Cell Lines

Cell LineCancer TypeIC50Reference
B16Mouse Myeloma6.5 x 10⁻⁸ µg/mL
U-87 MGGlioblastoma0.5 ± 0.1 nM
KSHV+ Tumor CellsKaposi's Sarcoma/Primary Effusion Lymphoma~0.1–2 nM
SUM-159Triple-Negative Breast Cancer(Effective in vitro)
MDA-MB-231Triple-Negative Breast Cancer(Effective in vitro)

Note: The efficacy of a compound can vary significantly between different cell lines due to their unique genetic and molecular characteristics.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., this compound) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of this compound treatment Treat Cells with this compound compound_prep->treatment Add to cells incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow

In Vivo Efficacy: Assessing Performance in a Living System

Evaluating the efficacy of a drug in a living organism is crucial for preclinical development. This is often done using animal models, such as mice bearing tumor xenografts. While specific in vivo anticancer studies for this compound are not as prevalent in the literature, the data for Echinomycin provides valuable insights into the potential in vivo performance of this class of compounds.

Table 2: In Vivo Efficacy of Echinomycin in Mouse Models

Cancer ModelTreatment RegimenTumor Growth InhibitionReference
SW620 (Colorectal Cancer) Xenograft0.04 and 0.4 µ g/mice , intraperitoneal injection, daily for 10 daysSignificant tumor growth repression
SUM-159 (Triple-Negative Breast Cancer) Xenograft0.1 mg/kg, every other day for 15 doses (Cremophor formulation)Ineffective
MDA-MB-231 (Triple-Negative Breast Cancer) Xenograft0.25 mg/kg (liposomal formulation)Modest therapeutic activity
KSHV+ Tumor Xenograft(Dosage not specified)Significantly repressed tumor growth
Relapsed Acute Myeloid Leukemia (AML)(Dosage not specified)Cured 40% to 60% of mice

Note: The formulation of a drug can significantly impact its in vivo efficacy, as demonstrated by the differing results for Echinomycin in Cremophor versus liposomal formulations.

Experimental Protocol: Tumor Growth Inhibition in a Mouse Xenograft Model
  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Establishment: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: The mice are then randomized into control and treatment groups. The treatment group receives the test compound (e.g., this compound) via a specific route (e.g., intraperitoneal or intravenous injection) and schedule. The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula Volume = (length × width²) / 2 is commonly used.

  • Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.

  • Data Analysis: The tumor growth curves for the treatment and control groups are plotted and statistically analyzed to determine the extent of tumor growth inhibition.

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cell_injection Inject Cancer Cells into Mice tumor_growth Allow Tumors to Establish cell_injection->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment_admin Administer this compound or Vehicle randomization->treatment_admin measure_tumor Measure Tumor Volume Regularly treatment_admin->measure_tumor monitor_weight Monitor Body Weight treatment_admin->monitor_weight data_analysis Analyze Tumor Growth Inhibition measure_tumor->data_analysis monitor_weight->data_analysis

In Vivo Tumor Growth Inhibition Workflow

Signaling Pathway: Mechanism of Action

This compound and Echinomycin exert their anticancer effects primarily through two mechanisms: DNA bis-intercalation and inhibition of HIF-1. HIF-1 is a transcription factor that plays a critical role in tumor survival and progression, particularly in the hypoxic (low oxygen) microenvironment of solid tumors. By inhibiting HIF-1, these compounds can disrupt key processes such as angiogenesis, glucose metabolism, and cell survival.

HIF1_Pathway cluster_cell Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes HIF1 HIF-1 Complex HIF1a->HIF1 HIF1b HIF-1β HIF1b->HIF1 HRE Hypoxia Response Element (in DNA) HIF1->HRE Binds to TargetGenes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->TargetGenes Activates TumorProgression Tumor Progression (Angiogenesis, Metabolism, Survival) TargetGenes->TumorProgression TriostinA This compound / Echinomycin TriostinA->HIF1a Inhibits Accumulation TriostinA->HRE Blocks Binding

Mechanism of Action of this compound

Discussion and In Vitro-In Vivo Correlation

The available data on this compound and its close analog Echinomycin suggest a strong potential for anticancer activity. The potent in vitro cytotoxicity observed at nanomolar concentrations against various cancer cell lines indicates a high degree of intrinsic activity. This is consistent with their mechanism of action as DNA intercalators and potent inhibitors of the critical HIF-1 pathway.

However, the correlation between this high in vitro potency and in vivo efficacy is not always straightforward. The in vivo studies with Echinomycin highlight the critical role of drug formulation. While the Cremophor-based formulation proved ineffective in a triple-negative breast cancer model, a liposomal formulation demonstrated modest activity, suggesting that overcoming solubility and delivery challenges is paramount for translating in vitro success to a therapeutic setting. The positive results in other in vivo models, such as those for KSHV-related malignancies and AML, further underscore the potential of this class of compounds when effective drug delivery to the tumor site is achieved.

For this compound, while direct and extensive in vivo anticancer data is limited in the public domain, its structural and mechanistic similarity to Echinomycin strongly suggests that it would face similar challenges and opportunities. Future research should focus on comprehensive in vivo studies of this compound, exploring various formulations to optimize its pharmacokinetic and pharmacodynamic properties. Direct, head-to-head comparative studies of this compound and Echinomycin in the same in vitro and in vivo models would be invaluable for discerning any subtle differences in their efficacy and therapeutic potential.

Conclusion

This compound is a promising anticancer agent with a well-defined mechanism of action and potent in vitro activity. While a direct and comprehensive in vitro-in vivo correlation is currently hampered by the limited availability of in vivo data for this compound itself, the extensive research on its analog, Echinomycin, provides a strong rationale for its continued investigation. The key to unlocking the therapeutic potential of this compound in a clinical setting will likely lie in the development of advanced drug delivery systems that can effectively transport this potent molecule to the tumor microenvironment. Further preclinical studies are warranted to fully elucidate the in vivo efficacy of this compound and establish a clear path toward clinical translation.

Head-to-Head Comparison: Triostin A vs. Doxorubicin in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals of two potent DNA-targeting agents, evaluating their mechanisms of action, cytotoxicity, and effects on cellular signaling pathways.

In the landscape of anti-cancer drug discovery, compounds that target DNA remain a cornerstone of therapeutic strategies. This guide provides a head-to-head comparison of two such agents: Triostin A, a cyclic depsipeptide antibiotic, and Doxorubicin, a well-established anthracycline chemotherapy drug. This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective performance based on available experimental data.

At a Glance: Key Differences and Similarities

FeatureThis compoundDoxorubicin
Primary Mechanism of Action Bisintercalation into DNA double helixDNA intercalation, Topoisomerase II inhibition, Generation of reactive oxygen species
DNA Binding Specificity Prefers GC-rich sequencesIntercalates into DNA with a preference for GC-rich sequences[1][2]
Targeted Signaling Pathway Inhibition of Hypoxia-Inducible Factor 1α (HIF-1α)Perturbation of p53, TGF-β, Notch, and CDK2-FOXO1 signaling pathways[3][4][5][6]
Primary Therapeutic Use Investigational antibiotic with antitumor propertiesBroad-spectrum chemotherapy for various cancers[7]

Mechanism of Action: A Tale of Two Intercalators

Both this compound and Doxorubicin exert their cytotoxic effects by physically inserting themselves into the DNA double helix, a process known as intercalation. However, their specific modes of interaction and the downstream consequences of this binding differ significantly.

This compound: The Bisintercalator

This compound is a member of the quinoxaline family of antibiotics and is characterized by its unique structure, which allows it to bisintercalate into the DNA. This means that its two planar quinoxaline rings insert into the DNA at two separate points, effectively crosslinking the DNA strands. This rigid crosslinking is thought to be a major contributor to its potent biological activity. The binding of this compound shows a preference for GC-rich sequences.[8][9] A significant aspect of this compound's mechanism is its ability to inhibit the activity of Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor in cellular responses to low oxygen levels, which is often overexpressed in tumors.

Doxorubicin: A Multi-pronged Attack

Doxorubicin, an anthracycline antibiotic, also intercalates into DNA, primarily at GC-rich sequences.[1][2] However, its anticancer activity is not solely reliant on this mechanism. Doxorubicin is also a potent inhibitor of topoisomerase II, an enzyme essential for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, doxorubicin leads to the accumulation of DNA double-strand breaks, a highly lethal form of DNA damage. Furthermore, the quinone moiety of doxorubicin can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that cause oxidative damage to DNA, proteins, and lipids, further contributing to its cytotoxicity.[2]

Signaling Pathway Visualization

Doxorubicin_Signaling Doxorubicin Doxorubicin DNA_Damage DNA Damage (Intercalation, Topo II Poisoning) Doxorubicin->DNA_Damage ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS TGF_beta TGF-β Pathway Doxorubicin->TGF_beta modulates Notch Notch Pathway Doxorubicin->Notch activates CDK2_FOXO1 CDK2-FOXO1 Pathway Doxorubicin->CDK2_FOXO1 activates p53 p53 Activation DNA_Damage->p53 ROS->p53 Apoptosis Apoptosis p53->Apoptosis TGF_beta->Apoptosis Notch->Apoptosis CDK2_FOXO1->Apoptosis

Figure 1: Doxorubicin's multifaceted impact on key apoptotic signaling pathways.

TriostinA_Signaling TriostinA This compound DNA_Bisintercalation DNA Bisintercalation TriostinA->DNA_Bisintercalation HIF_1a HIF-1α Inhibition TriostinA->HIF_1a Tumor_Survival Reduced Tumor Survival & Angiogenesis HIF_1a->Tumor_Survival

Figure 2: this compound's mechanism targeting DNA and the HIF-1α pathway.

Cytotoxicity Profile: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes available IC50 data for this compound and Doxorubicin in various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Reference
MCF-7Breast CancerHypoxia-selective cytotoxicity noted, specific IC50 not provided in abstract2.50 ± 1.76 (24h)[3][10]
HeLaCervical CancerData not available2.92 ± 0.57 (24h)[3]
A549Lung CancerData not available> 20 (24h)[3]
HCT116Colon CancerData not availableData varies[8][11]

Note: The cytotoxicity of this compound in MCF-7 cells was reported to be hypoxia-selective, suggesting enhanced activity in the low-oxygen tumor microenvironment.[10] More comprehensive studies are needed to establish a broader cytotoxicity profile for this compound across a range of cancer cell lines. Doxorubicin's IC50 values can vary significantly depending on the cell line and the duration of exposure.[3][11][12]

Induction of Apoptosis: The Ultimate Goal

A primary objective of cancer chemotherapy is to induce programmed cell death, or apoptosis, in malignant cells. Both this compound and Doxorubicin are known to trigger this process, albeit through different signaling cascades.

Doxorubicin's Apoptotic Pathways

Doxorubicin is a well-documented inducer of apoptosis, activating multiple signaling pathways. DNA damage caused by doxorubicin can lead to the activation of the p53 tumor suppressor protein, a key regulator of apoptosis.[5] The drug has also been shown to modulate the TGF-β, Notch, and CDK2-FOXO1 signaling pathways, all of which can culminate in the activation of the apoptotic cascade.[3][4][6] Quantitative studies using Annexin V staining have shown that doxorubicin treatment leads to a significant increase in the percentage of apoptotic cells in various cancer cell lines. For instance, in MDA-MB-231 breast cancer cells, doxorubicin treatment increased the late apoptotic population from 0.75% to 4.40% and the early apoptotic population from 10.8% to 38.8%.

This compound and Apoptosis

While the cytotoxic effects of this compound are established, detailed quantitative data on its ability to induce apoptosis is less abundant in the literature. Its mechanism of action, involving significant DNA structural distortion through bisintercalation, strongly suggests the induction of a DNA damage response that would likely trigger apoptosis. Further investigation, including Annexin V and caspase activation assays, is necessary to fully elucidate and quantify the apoptotic potential of this compound.

Experimental Protocols: A Guide for Reproducible Research

To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow for Cytotoxicity Assay

Figure 3: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound and Doxorubicin stock solutions

  • 96-well flat-bottom tissue culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Phosphate-Buffered Saline (PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a dose-response curve.

Apoptosis Assay: Annexin V Staining Protocol

The Annexin V assay is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.

Workflow for Apoptosis Assay

Figure 4: Workflow for quantifying apoptosis using Annexin V staining.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the desired concentrations of this compound or Doxorubicin for the specified time.

  • Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

This comparative guide highlights the distinct yet overlapping mechanisms of this compound and Doxorubicin. Doxorubicin's broad-spectrum activity and well-characterized multi-pronged attack on cancer cells have solidified its place in clinical practice. However, its significant side effects warrant the search for novel agents with improved therapeutic windows.

This compound, with its unique bisintercalating mechanism and potential for hypoxia-selective cytotoxicity, presents an intriguing profile for further investigation. Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound across a wide panel of cancer cell lines under both normoxic and hypoxic conditions.

  • Quantitative Apoptosis Studies: Performing detailed Annexin V and caspase activation assays to quantify the apoptotic response induced by this compound.

  • In Vivo Efficacy and Toxicity: Evaluating the antitumor efficacy and toxicity profile of this compound in preclinical animal models.

  • Combination Therapies: Exploring the potential synergistic effects of this compound with other anticancer agents, including Doxorubicin.

By addressing these research gaps, the scientific community can better delineate the therapeutic potential of this compound and its place in the armamentarium of DNA-targeting anticancer drugs.

References

Validating the Antibacterial Spectrum of Triostin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of Triostin A, a member of the quinoxaline class of antibiotics. Due to the limited availability of comprehensive public data on the specific minimum inhibitory concentrations (MICs) of this compound against a broad panel of bacteria, this document focuses on the established antibacterial properties of its class and presents a direct comparison with Echinomycin, a closely related and well-studied analogue. The experimental protocols necessary for validating the antibacterial spectrum are detailed, providing a framework for in-house evaluation.

Mechanism of Action: DNA Bis-intercalation

This compound and other quinoxaline antibiotics exert their antibacterial effect through a mechanism of DNA bis-intercalation. This process involves the insertion of the two quinoxaline chromophores into the DNA double helix at two separate points, effectively cross-linking the DNA strands. This action inhibits critical cellular processes such as DNA replication and transcription, ultimately leading to bacterial cell death.

Mechanism of Action: Quinoxaline Antibiotics TriostinA This compound / Echinomycin Bisintercalation Bis-intercalation TriostinA->Bisintercalation Binds to DNA DNA Bacterial DNA DNA->Bisintercalation Replication DNA Replication Blocked Bisintercalation->Replication Transcription Transcription Blocked Bisintercalation->Transcription CellDeath Bacterial Cell Death Replication->CellDeath Transcription->CellDeath

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Comparative Antibacterial Spectrum

Bacterial StrainAntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Methicillin-Susceptible Staphylococcus aureus (MSSA)Echinomycin0.06 - 0.50.51
Methicillin-Resistant Staphylococcus aureus (MRSA)Echinomycin0.06 - 0.50.51
Biofilm-forming Enterococcus faecalisEchinomycin~0.012Not ReportedNot Reported

Data for S. aureus adapted from a 2007 study on clinical isolates. Data for E. faecalis from a separate study, with MIC reported as 0.01 µM and converted to µg/mL for consistency.

Experimental Protocols

To validate the antibacterial spectrum of this compound, the following detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is recommended. This is a standard procedure in clinical microbiology.

Objective:

To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain in vitro.

Materials:
  • This compound (and comparative antibiotics) stock solution of known concentration.

  • 96-well microtiter plates.

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli).

  • Spectrophotometer.

  • Incubator (37°C).

  • Sterile pipette tips and multichannel pipettes.

Procedure:
  • Inoculum Preparation: a. Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth. b. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). c. Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations. b. Typically, 100 µL of broth is added to each well, and then 100 µL of the antibiotic is added to the first well and serially diluted down the row.

  • Inoculation: a. Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. b. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: a. Incubate the microtiter plate at 37°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. b. The results can also be read using a microplate reader to measure the optical density at 600 nm (OD600).

Experimental Workflow: Broth Microdilution MIC Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate 3. Inoculate Plate with Bacteria (Final conc. ~5x10^5 CFU/mL) Inoculum->Inoculate Dilution 2. Prepare Serial Dilutions of this compound in 96-well plate Dilution->Inoculate Incubate 4. Incubate at 37°C for 16-20 hours Inoculate->Incubate Read 5. Read Results (Visual or OD600) Incubate->Read MIC 6. Determine MIC (Lowest concentration with no growth) Read->MIC

Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC).

Safety Operating Guide

Essential Procedures for the Safe Disposal of Triostin A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

Triostin A, a potent quinoxaline antibiotic with significant cytotoxic properties, requires stringent disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) detailing its disposal, this guide synthesizes best practices for handling highly potent cytotoxic and antibiotic compounds. Researchers, scientists, and drug development professionals must adhere to these guidelines in conjunction with their institution's specific protocols and regulatory requirements.

Core Safety and Handling Principles

All handling and disposal of this compound and its associated waste must be conducted within a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure risks. A comprehensive risk assessment should be performed before commencing any work with this compound.

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecification
Gloves Double-gloving with chemotherapy-rated nitrile gloves is required. Cuffs should be tucked into the gown sleeves.
Gown A disposable, solid-front, back-closure gown made of a low-permeability fabric.
Eye Protection Chemical safety goggles or a full-face shield.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is essential when handling powdered this compound or if there is a potential for aerosolization.

Waste Segregation and Containment

Strict segregation of this compound waste from other laboratory waste streams is critical. All materials that have come into contact with this compound are to be considered cytotoxic waste.

Waste StreamDescriptionContainer Type
Solid Waste Contaminated lab supplies such as pipette tips, microfuge tubes, vials, and contaminated PPE (gloves, gown, etc.).A designated, leak-proof, puncture-resistant container with a secure lid, clearly labeled as "Cytotoxic Waste" and "Biohazard."
Liquid Waste All solutions containing this compound, including unused stock solutions, experimental media, and the first rinse of contaminated glassware.A designated, leak-proof, and shatter-resistant container with a screw cap, clearly labeled as "Cytotoxic Liquid Waste" and "Biohazard."
Sharps Waste Needles, syringes, scalpels, glass Pasteur pipettes, and any other sharp items contaminated with this compound.A designated, puncture-proof sharps container specifically for cytotoxic waste, clearly labeled as "Cytotoxic Sharps Waste" and "Biohazard."
Grossly Contaminated Items heavily saturated with this compound, such as materials used to clean up a spill.These should be double-bagged in thick, yellow chemotherapy waste bags before being placed in the designated solid cytotoxic waste container.

Step-by-Step Disposal Protocol

1. Waste Generation and Segregation:

  • At the point of generation, immediately segregate all this compound-contaminated materials into the appropriate waste containers as detailed in the table above.

  • To minimize handling, place waste containers in close proximity to the work area.

2. Decontamination of Work Surfaces:

  • After completing work, decontaminate all surfaces within the chemical fume hood or biological safety cabinet.

  • Use a two-step cleaning process: first with a detergent solution, followed by a suitable disinfectant. All cleaning materials must be disposed of as solid cytotoxic waste.

3. Liquid Waste Management:

  • Never pour this compound waste down the drain.

4. Packaging for Disposal:

  • Ensure all waste containers are securely sealed to prevent leakage.

  • Wipe the exterior of the containers with a suitable disinfectant before removing them from the containment area.

  • Store the sealed containers in a designated, secure, and clearly marked area for hazardous waste pickup.

5. Final Disposal:

  • The universally accepted method for the final disposal of cytotoxic waste is high-temperature incineration performed by a licensed hazardous waste management company. This method ensures the complete destruction of the compound.

  • Autoclaving is not a suitable method for the final disposal of this compound as it may not completely degrade the cytotoxic molecule.

Logical Workflow for this compound Disposal

TriostinA_Disposal_Workflow cluster_Preparation 1. Preparation cluster_WasteGeneration 2. Waste Generation & Segregation cluster_Containment 3. Containment cluster_Storage 4. Secure Storage cluster_Disposal 5. Final Disposal PPE Don Appropriate PPE Solid_Waste Solid Waste PPE->Solid_Waste Liquid_Waste Liquid Waste PPE->Liquid_Waste Sharps_Waste Sharps Waste PPE->Sharps_Waste Solid_Container Solid Cytotoxic Waste Container Solid_Waste->Solid_Container Liquid_Container Liquid Cytotoxic Waste Container Liquid_Waste->Liquid_Container Sharps_Container Cytotoxic Sharps Container Sharps_Waste->Sharps_Container Storage Designated Hazardous Waste Area Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage Incineration High-Temperature Incineration Storage->Incineration via Licensed Vendor

Caption: A step-by-step workflow for the safe disposal of this compound waste.

Crucial Reminder: This document provides general guidance. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations regarding cytotoxic waste disposal. Your EHS office can provide institution-specific protocols, approved waste containers, and information on licensed disposal contractors.

Safeguarding Your Research: A Comprehensive Guide to Handling Triostin A

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides essential safety and logistical information for the handling of Triostin A, a potent bicyclic depsipeptide with significant antitumoral activity. Due to its cytotoxic nature, stemming from its ability to bisintercalate into DNA, stringent safety protocols are imperative to minimize exposure and ensure a safe laboratory environment.[1] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to guide researchers in the safe and effective use of this compound.

Personal Protective Equipment (PPE): A Task-Based Approach

A comprehensive PPE strategy is crucial to protect against skin contact, inhalation, and eye contact. The following table summarizes the recommended PPE for various tasks involving this compound.

TaskGlovesEye/Face ProtectionRespiratory ProtectionProtective Clothing
Weighing and Aliquoting Solid Compound Double nitrile glovesSafety glasses with side shields or chemical splash goggles. A full-face shield is recommended if there is a risk of aerosolization.Fit-tested N95 or higher respirator if not handled in a certified chemical fume hood or ventilated balance enclosure.Disposable, solid-front lab coat with tight cuffs.
Preparing Solutions Double nitrile glovesChemical splash goggles. A full-face shield is recommended.Work should be conducted in a certified chemical fume hood.Disposable, solid-front, fluid-resistant lab coat with tight cuffs.
Administering to Cell Cultures or Animals Double nitrile glovesSafety glasses with side shields or chemical splash goggles.Work in a biological safety cabinet (BSC) or chemical fume hood.Disposable, solid-front lab coat with tight cuffs.
Spill Cleanup Double heavy-duty nitrile or neoprene glovesChemical splash goggles and a full-face shield.Fit-tested N95 or higher respirator, or as determined by the scale of the spill.Disposable, fluid-resistant, solid-front gown or coveralls. Chemical-resistant boots or disposable shoe covers.
Waste Disposal Double nitrile glovesSafety glasses with side shields.Not generally required if waste is properly contained.Lab coat.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential for the safe handling of this compound and other cytotoxic compounds.

Engineering Controls and Designated Areas:
  • All work with solid and liquid forms of this compound must be conducted in a designated area within a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.

  • The work area should be clearly labeled with a "Cytotoxic Agent" warning sign.

  • Ensure that an eyewash station and safety shower are readily accessible.

Handling the Solid Compound:
  • Preparation: Before handling, decontaminate the work surface within the fume hood. Assemble all necessary equipment, including a calibrated analytical balance, spatulas, and pre-labeled, sealable containers.

  • Weighing: Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to contain any airborne particles. Use a "wetting" technique with a small amount of the solvent to be used for dissolution to minimize dust generation.

  • Aliquoting: If preparing smaller portions, do so within the fume hood.

Preparing Solutions:
  • Dissolving: Add the solvent to the solid this compound slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped and perform the sonication within the fume hood.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and a "Cytotoxic" hazard warning.

Post-Handling Procedures:
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using a suitable decontamination solution (e.g., a high-pH solution or a commercial cytotoxic agent decontamination product).

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of all disposable PPE as cytotoxic waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Refer to the PPE table for spill cleanup.

  • Contain the Spill:

    • Liquid Spills: Cover the spill with absorbent pads, starting from the outside and working inwards.

    • Solid Spills: Gently cover the spill with damp absorbent material to avoid raising dust. DO NOT dry sweep.

  • Clean the Area: Once the material is absorbed, carefully clean the spill area with a decontamination solution. Wipe the area three times with fresh, saturated towels.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.

  • Report the Incident: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Disposal Plan for this compound Waste

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Waste Segregation: Do not mix cytotoxic waste with other waste streams.

  • Solid Waste:

    • Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.

    • Other Solids: Gloves, lab coats, absorbent pads, and other contaminated solid materials should be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" bag or container. These are often purple.[2]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container.

    • The container should be chemically resistant to the solvents used.

  • Container Management:

    • Never overfill waste containers.

    • Keep waste containers sealed when not in use.

    • Store waste containers in a secure, designated area away from general laboratory traffic.

  • Final Disposal: Arrange for the collection and disposal of cytotoxic waste through the institution's EHS department or a licensed hazardous waste disposal contractor.

Experimental Protocol: General Procedure for Treating Cells with this compound

This protocol provides a general framework for treating adherent cells with this compound in a multi-well plate format.

  • Cell Plating: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Preparation of this compound Working Solution:

    • Inside a chemical fume hood, prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Further dilute the stock solution with cell culture medium to the desired final concentrations. Prepare a vehicle control using the same final concentration of the solvent.

  • Cell Treatment:

    • Remove the culture medium from the wells.

    • Add the prepared this compound working solutions and the vehicle control to the respective wells.

    • Return the plate to the incubator for the desired treatment duration.

  • Post-Treatment Analysis:

    • After the incubation period, proceed with the planned downstream analysis (e.g., cell viability assay, protein extraction, RNA isolation).

    • All media and materials containing this compound must be handled and disposed of as cytotoxic waste.

Visualizing Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Waste Management Risk Assessment Risk Assessment Gather Materials & PPE Gather Materials & PPE Risk Assessment->Gather Materials & PPE Prepare Designated Work Area Prepare Designated Work Area Gather Materials & PPE->Prepare Designated Work Area Weighing/Aliquoting (in fume hood) Weighing/Aliquoting (in fume hood) Prepare Designated Work Area->Weighing/Aliquoting (in fume hood) Solution Preparation (in fume hood) Solution Preparation (in fume hood) Weighing/Aliquoting (in fume hood)->Solution Preparation (in fume hood) Experimental Use (in BSC/fume hood) Experimental Use (in BSC/fume hood) Solution Preparation (in fume hood)->Experimental Use (in BSC/fume hood) Decontaminate Work Area & Equipment Decontaminate Work Area & Equipment Experimental Use (in BSC/fume hood)->Decontaminate Work Area & Equipment Segregate & Store Waste Segregate & Store Waste Decontaminate Work Area & Equipment->Segregate & Store Waste Proper PPE Doffing Proper PPE Doffing Segregate & Store Waste->Proper PPE Doffing Arrange for Licensed Disposal Arrange for Licensed Disposal Segregate & Store Waste->Arrange for Licensed Disposal Hand Washing Hand Washing Proper PPE Doffing->Hand Washing

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.